4-Hydrazinylphthalazin-1(2h)-one
Description
Properties
IUPAC Name |
4-hydrazinyl-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-10-7-5-3-1-2-4-6(5)8(13)12-11-7/h1-4H,9H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXANHNUSCYGEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN=C2NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70161778 | |
| Record name | 1,4-Phthalazinedione, 2,3-dihydro-, monohydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70161778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14161-35-4 | |
| Record name | 1,4-Phthalazinedione, 2,3-dihydro-, monohydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014161354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Phthalazinedione, 2,3-dihydro-, monohydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70161778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Hydrazinylphthalazin-1(2H)-one: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phthalazinone scaffold is a "privileged" heterocyclic motif renowned for its broad spectrum of pharmacological activities and its presence in several clinically approved drugs. This technical guide focuses on a specific derivative, 4-Hydrazinylphthalazin-1(2H)-one, providing a comprehensive overview of its chemical structure, physicochemical properties, synthetic methodologies, and significant role in medicinal chemistry. Particular emphasis is placed on the biological activities of the phthalazinone core, most notably as an inhibitor of Poly(ADP-ribose) polymerase (PARP), a critical target in oncology. This document serves as a technical resource, consolidating key data, experimental protocols, and mechanistic insights to support further research and development efforts.
Chemical Structure and Properties
This compound is a derivative of the bicyclic heteroaromatic compound phthalazine. The structure features a hydrazinyl group (-NHNH2) at the C4 position and a carbonyl group at the C1 position. The "(2H)" designation indicates that the nitrogen at the N2 position of the ring is protonated.
A key characteristic of the phthalazin-1(2H)-one core is its existence in a tautomeric equilibrium between the lactam (amide) form and the lactim (enol) form (1-hydroxyphthalazine). This equilibrium can be influenced by solvent polarity and pH, though the lactam form generally predominates.
Chemical Identifiers
Quantitative data for this compound is not extensively documented in public repositories. The following tables provide data for the parent scaffold, Phthalazin-1(2H)-one, to serve as a baseline, along with the calculated properties for the target compound.
Table 1: Chemical Identifiers for this compound and its Parent Scaffold.
| Identifier | This compound | Phthalazin-1(2H)-one (Parent Scaffold) |
|---|---|---|
| IUPAC Name | 4-hydrazinyl-2H-phthalazin-1-one | 2H-phthalazin-1-one[1] |
| CAS Number | Not Available | 119-39-1[1] |
| Molecular Formula | C₈H₈N₄O | C₈H₆N₂O[1] |
| Molecular Weight | 176.18 g/mol | 146.15 g/mol [1] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)NN=C2NN | C1=CC=C2C(=C1)C=NNC2=O[1] |
| InChI | InChI=1S/C8H8N4O/c9-11-7-5-3-1-2-4-6(5)8(13)12-10-7/h1-4H,11H2,(H,10,12,13) | InChI=1S/C8H6N2O/c11-8-7-4-2-1-3-6(7)5-9-10-8/h1-5H,(H,10,11)[1] |
Physicochemical Properties
Experimental physicochemical data for this compound are scarce. The table below lists the known properties for the parent phthalazinone and related 4-substituted analogs to provide estimated characteristics.
Table 2: Physical and Chemical Properties of Phthalazin-1(2H)-one and a Related Analog.
| Property | Phthalazin-1(2H)-one | 4-Methylphthalazin-1(2H)-one |
|---|---|---|
| Physical State | Pale yellow or off-white crystalline powder | Colorless Crystalline Solid |
| Melting Point | 183-185 °C | 223-224 °C[2] |
| Boiling Point | 337 °C | 423.3 °C at 760 mmHg[2] |
| Solubility | Insoluble in water | Not specified |
| pKa | 12.29 ± 0.20 (Predicted) | 12.32 ± 0.40 (Predicted)[2] |
Synthesis and Characterization
The synthesis of the phthalazinone core is well-established and typically involves the condensation of a 2-acylbenzoic acid derivative with hydrazine. This versatile reaction allows for the introduction of various substituents onto the phthalazinone ring.
Experimental Protocol: General Synthesis of a 4-Substituted Phthalazin-1(2H)-one
This protocol provides a generalized method for the synthesis of the phthalazinone ring system, which can be adapted for specific derivatives.
-
Reaction Setup: To a solution of the appropriate 2-acylbenzoic acid (1.0 eq) in a suitable solvent such as ethanol or butanol (10 mL/mmol), add hydrazine hydrate (1.2-1.5 eq).
-
Cyclocondensation: Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for 3 to 24 hours. Monitor the reaction progress using an appropriate method, such as Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature or 0 °C to induce precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold solvent (e.g., ethanol) and then water to remove excess hydrazine.
-
Drying and Characterization: Dry the purified solid under vacuum. The structure of the synthesized compound should be confirmed by standard analytical techniques.
Analytical Characterization
The structural elucidation of newly synthesized phthalazinone derivatives is typically achieved through a combination of spectroscopic methods:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify key functional groups. Characteristic peaks include a strong absorption for the C=O (amide) stretch (approx. 1640-1670 cm⁻¹) and N-H stretching vibrations (approx. 3200-3400 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework. Signals for the aromatic protons of the fused benzene ring typically appear in the δ 7.0-8.5 ppm range. The N-H proton of the phthalazinone ring is often observed as a broad singlet at higher chemical shifts (>10 ppm) and is D₂O exchangeable[3][4].
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
Biological Activity and Mechanisms of Action
Phthalazinone derivatives exhibit a remarkable range of biological activities, establishing them as a cornerstone scaffold in medicinal chemistry.
References
- 1. 1(2H)-Phthalazinone | C8H6N2O | CID 8394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methylphthalazin-1(2H)-one|lookchem [lookchem.com]
- 3. jpsbr.org [jpsbr.org]
- 4. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Hydrazinylphthalazin-1(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-hydrazinylphthalazin-1(2H)-one and its derivatives. Phthalazinone scaffolds are of significant interest in medicinal chemistry, forming the core of numerous biologically active compounds. This document outlines key synthetic strategies, presents detailed experimental protocols for seminal reactions, and offers quantitative data to facilitate comparison and replication.
Core Synthetic Strategies
The synthesis of this compound and its substituted analogs can be broadly categorized into three main approaches:
-
Construction of the Phthalazinone Ring System: This involves the cyclization of acyclic precursors, primarily derivatives of benzene dicarboxylic acids or related compounds.
-
Derivatization of a Pre-formed Phthalazinone Core: This strategy focuses on modifying an existing phthalazinone scaffold to introduce various functional groups.
-
One-Pot Multi-Component Reactions: These methods offer an efficient and streamlined approach to constructing complex phthalazinone derivatives from simple starting materials.
This guide will delve into specific examples of these strategies, providing detailed methodologies and quantitative data where available.
Synthesis Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key synthetic transformations described in this guide.
Caption: Synthesis of 4-substituted phthalazin-1(2H)-ones from 2-acylbenzoic acids.
Caption: One-pot synthesis of 2-(substituted phenyl)phthalazin-1(2H)-ones.
Caption: Synthesis of hydrazide derivatives via N-alkylation of the phthalazinone core.
Experimental Protocols and Quantitative Data
This section provides detailed experimental procedures for the key synthetic pathways, along with tables summarizing the quantitative data for easy comparison.
Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids
This robust, one-pot, two-step process is particularly suitable for large-scale synthesis.[1] The reaction proceeds via an in-situ formed acylimidazole intermediate, which allows for controlled reaction with hydrazine and a robust crystallization process.[1]
Experimental Protocol:
-
Step 1: Activation of 2-Acylbenzoic Acid: To a solution of the 2-acylbenzoic acid in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane), 1,1'-carbonyldiimidazole (CDI) is added portion-wise at room temperature. The reaction mixture is stirred until the formation of the acylimidazole intermediate is complete, which can be monitored by in-situ IR spectroscopy.[1]
-
Step 2: Cyclization with Hydrazine: Aqueous hydrazine hydrate is then added to the reaction mixture. The cyclization is typically carried out at a controlled temperature to manage the exotherm.
-
Step 3: Crystallization and Isolation: A carefully controlled crystallization process is employed to ensure the removal of residual hydrazine, a critical aspect for pharmaceutical applications. The product is then isolated by filtration, washed, and dried.
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |
| 2-Acylbenzoic Acid | 1. 1,1'-Carbonyldiimidazole (CDI)2. Hydrazine Hydrate | Tetrahydrofuran | Not specified | High | [1][2] |
One-Pot Synthesis of 2-(Substituted Phenyl)phthalazin-1(2H)-ones
This method offers a simple, efficient, and environmentally friendly approach using water as the solvent and oxalic acid as a catalyst.[3][4]
Experimental Protocol: [3]
-
To a mixture of phthalaldehydic acid (10 mmol), substituted phenyl hydrazine (10 mmol), and water (15 ml), a catalytic amount of oxalic acid (10 mol%) is added.
-
The reaction mixture is refluxed for 20–30 minutes.
-
The completion of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled and the solid product is filtered.
-
The crude product is recrystallized from ethanol to afford the pure 2-(substituted phenyl)phthalazin-1(2H)-one.
| Starting Materials | Catalyst | Solvent | Reaction Time | Yield | Reference |
| Phthalaldehydic Acid, Substituted Phenyl Hydrazine | Oxalic Acid (10 mol%) | Water | 20-30 min | 95-98% | [3][4][5] |
Synthesis of Hydrazide Derivatives from a Phthalazinone Core
This pathway is a common strategy for introducing a hydrazinyl moiety to the N-2 position of the phthalazinone ring, which can then be further modified. A key intermediate is the acetohydrazide derivative.[2][6][7][8][9]
Experimental Protocol for the Synthesis of 4-(3-Chloro-4-methylphenyl)-2-(acetyl hydrazide)phthalazin-1(2H)-one: [6]
-
Step 1: N-Alkylation to the Ester: A solution of 4-(3-chloro-4-methylphenyl)phthalazin-1(2H)-one (0.01 mol), ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone is refluxed. The reaction progress is monitored, and upon completion, the solvent is removed, and the product is isolated by filtration after dilution with water.
-
Step 2: Hydrazinolysis to the Hydrazide: The resulting ester derivative is then refluxed with hydrazine hydrate in ethanol. Upon cooling, the acetohydrazide product precipitates and is collected by filtration.
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |
| 4-(3-chloro-4-methylphenyl)phthalazin-1(2H)-one | 1. Ethyl chloroacetate, K₂CO₃2. Hydrazine Hydrate | 1. Dry Acetone2. Ethanol | Not specified | Good | [6] |
| 4-Benzyl-2H-phthalazin-1-one | 1. Ethyl chloroacetate, K₂CO₃2. Hydrazine Hydrate | 1. Acetone/DMF2. Ethanol | 1. 20 h (reflux) | Not specified | [2][8] |
Synthesis of this compound (Hydralazine)
The direct synthesis of the parent this compound, a well-known antihypertensive drug, often involves the reaction of 1-chlorophthalazine with hydrazine hydrate.[5]
General Procedure:
-
1-Chlorophthalazine, which can be prepared from 1(2H)-phthalazinone and a chlorinating agent like phosphorus oxychloride, is reacted with hydrazine hydrate.[5]
-
The reaction is typically carried out in a suitable solvent such as ethanol.[5]
-
The product, this compound, can be isolated as the free base or as a salt (e.g., hydrochloride).
| Starting Material | Reagents | Solvent | Product | Reference |
| 1-Chlorophthalazine | Hydrazine Hydrate | Ethanol | 1-Hydrazinyl-4-(4-phenoxyphenyl)phthalazine | [5] |
Conclusion
The synthesis of this compound derivatives can be achieved through several efficient pathways. The choice of a particular route will depend on the desired substitution pattern, the scale of the synthesis, and the availability of starting materials. The methods presented in this guide, from large-scale industrial processes to versatile laboratory-scale one-pot reactions, provide a solid foundation for researchers and drug development professionals working with this important class of heterocyclic compounds. Further exploration of multi-component reactions and the development of more sustainable synthetic methodologies will continue to be areas of active research in this field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciforum.net [sciforum.net]
An In-depth Technical Guide to the Mechanism of Action of 4-Hydrazinylphthalazin-1(2h)-one (Hydralazine) in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydrazinylphthalazin-1(2h)-one, commonly known as hydralazine, is a direct-acting vasodilator that has been a cornerstone in the management of severe hypertension and heart failure for decades.[1][2] Initially developed as an antimalarial agent, its potent antihypertensive properties were quickly recognized.[3] While its primary clinical application is centered on its ability to relax arteriolar smooth muscle, extensive research has unveiled a complex and multifaceted mechanism of action that extends far beyond simple vasodilation.[4][5] This technical guide provides a comprehensive overview of the molecular and cellular mechanisms through which hydralazine exerts its effects. It delves into its well-established role in modulating intracellular calcium dynamics, its more recently discovered functions as an epigenetic modifier via DNA demethylation, its significant antioxidant properties, and its ability to stabilize hypoxia-inducible factor 1-alpha (HIF-1α). This document synthesizes key experimental findings, presents quantitative data in a structured format, outlines relevant experimental protocols, and provides visual diagrams of the core signaling pathways to offer a detailed resource for the scientific community.
Core Mechanisms of Action
Hydralazine's biological activity is not attributable to a single molecular target but rather to its engagement with multiple intracellular pathways. These can be broadly categorized into four primary areas: direct vasodilation, epigenetic modulation, antioxidant activity, and HIF pathway activation.
Direct Vasodilation and Vascular Smooth Muscle Relaxation
The most prominent pharmacological effect of hydralazine is the direct relaxation of arteriolar smooth muscle, which decreases peripheral vascular resistance and lowers blood pressure.[6][7] This effect is highly specific to arteries and arterioles, with minimal impact on venous capacitance.[1] The underlying molecular events are complex and involve several interconnected actions:
-
Inhibition of Intracellular Calcium Release: A primary mechanism is the inhibition of inositol trisphosphate (IP3)-induced calcium (Ca2+) release from the sarcoplasmic reticulum (SR) within vascular smooth muscle cells.[2][8] By preventing this release, hydralazine reduces the availability of intracellular Ca2+ required to interact with contractile proteins, leading to muscle relaxation.[4]
-
Modulation of Myosin Phosphorylation: The contraction of smooth muscle is dependent on the Ca2+-activated phosphorylation of myosin light chains. Hydralazine has been shown to inhibit Ca2+-dependent ATPase and the phosphorylation of the 20,000 Dalton myosin light chains, which is an obligatory step for muscle contraction.[9]
-
Potassium Channel Opening: There is evidence to suggest that hydralazine may cause hyperpolarization of the smooth muscle cell membrane, potentially through the opening of K+ channels.[6] This makes the cell less excitable and less likely to contract.
-
Nitric Oxide (NO) and cGMP Pathway: Some studies indicate that hydralazine may increase the bioavailability of nitric oxide (NO), leading to the activation of guanylate cyclase.[5][6] This enzyme increases the production of cyclic guanosine monophosphate (cGMP), a key signaling molecule that promotes vasodilation.[1]
Epigenetic Modulation: DNA Demethylation
A novel and significant area of hydralazine's mechanism of action is its role as an epigenetic modifier. It is a non-nucleoside inhibitor of DNA methylation.[10][11]
-
Inhibition of DNA Methyltransferases (DNMTs): Hydralazine has been shown to inhibit the activity of DNA methyltransferases, the enzymes responsible for adding methyl groups to DNA.[11][12] This inhibition leads to a reduction in DNA methylation, particularly at the promoter regions of genes that have been silenced by hypermethylation.[13] An IC50 value of 2 μM has been reported for DNMT inhibition.
-
Reactivation of Tumor Suppressor Genes: In oncology research, this demethylating activity is of particular interest. Hydralazine can reactivate the expression of tumor suppressor genes that are frequently silenced in cancer cells, suggesting a potential therapeutic role beyond its cardiovascular applications.[10][14]
Antioxidant Activity and Oxidative Stress
Hydralazine possesses significant antioxidant properties, which contribute to its therapeutic effects and protective capabilities in various disease models.
-
Reactive Oxygen Species (ROS) Scavenging: Hydralazine is an efficient scavenger of reactive oxygen species (ROS).[15] It can directly inhibit the generation of superoxide (O2·-) and other ROS, with reported IC50 values of 1.19 mM for O2·- generation and 9.53 mM for total ROS release.[16]
-
Activation of the Nrf2/ARE Pathway: The drug is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[17][18] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes via the antioxidant response element (ARE). Topical application of hydralazine has been shown to activate this pathway in vivo, conferring resistance against oxidative stress.[17] This mechanism is being explored for its potential in preventing age-related pathologies.[17][18]
-
Inhibition of Neuroinflammation: In models of Alzheimer's disease, hydralazine has been shown to reduce neuroinflammation and oxidative stress by suppressing the TLR4/NF-κB signaling pathway and activating the Nrf2 pathway.[19]
HIF-1α Pathway Activation
A novel mechanism of action for hydralazine involves the activation of the hypoxia-inducible factor (HIF) pathway.[20]
-
Inhibition of Prolyl Hydroxylase Domain (PHD) Enzymes: Hydralazine inhibits the activity of PHD enzymes.[20] These enzymes normally tag the HIF-1α subunit for degradation under normoxic conditions. By inhibiting PHDs, hydralazine prevents HIF-1α degradation, allowing it to accumulate and become active even in the presence of oxygen.[3][20]
-
Induction of Angiogenesis: The stabilization of HIF-1α leads to the increased expression of its downstream target genes, including vascular endothelial growth factor (VEGF).[20] This promotes endothelial cell proliferation and angiogenesis (the formation of new blood vessels), an effect that could be harnessed for treating ischemic diseases.[20]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with hydralazine's biological activities and pharmacokinetics.
Table 1: Potency and Efficacy Data (IC50/EC50)
| Parameter | Target/Effect | Value | Cell/System Type | Reference |
|---|---|---|---|---|
| IC50 | Ca2+-dependent ATPase & Phosphorylation | 20 µM (2 x 10-5 M) | Bovine carotid artery myofibrils | [9] |
| EC50 | Vasodilation (Rabbit Pulmonary Artery) | 16 ± 2 µM | Rabbit Pulmonary Artery | [8] |
| EC50 | Vasodilation (Rabbit Aorta) | 20 ± 1 µM | Rabbit Aorta | [8] |
| IC50 | DNA Methyltransferase (DNMT) Inhibition | 2 µM | In vitro | |
| EC50 | MAPK Inhibition | 2.96 µM | Jurkat cells | |
| IC50 | O2·- (Superoxide) Generation | 1.19 mM | In vitro | [16] |
| IC50 | Reactive Oxygen Species (ROS) Release | 9.53 mM | In vitro |[16] |
Table 2: Pharmacokinetic Parameters
| Parameter | Value | Condition/Patient Group | Reference |
|---|---|---|---|
| Bioavailability | ~25–50% (Oral) | Varies with acetylator status | [5] |
| Half-life | 2.2-7.8 hours | Rapid Acetylators | [3][21] |
| Half-life | 2.0-5.8 hours | Slow Acetylators | [3][21] |
| Half-life | 105 minutes (average) | Heart Failure Patients | [3] |
| Cmax (Oral, 1 mg/kg) | 0.12-1.31 µM | Dependent on acetylator status | [3] |
| Protein Binding | 87% | Human Serum | [3] |
| Volume of Distribution | 1.34 ± 0.79 L/kg | Congestive Heart Failure Patients | [3] |
| Volume of Distribution | 1.98 ± 0.22 L/kg | Hypertensive Patients | [3] |
| Metabolism | Major: Hydroxylation, GlucuronidationMinor: N-acetylation | Liver and/or Bowel |[3][10] |
Table 3: Effects on Gene Expression
| Drug/Combination | Effect | Number of Genes (Fold Change ≥ 3) | Cell Type | Reference |
|---|---|---|---|---|
| Hydralazine | Up-regulated | 153 (specifically induced) | Not specified | [10] |
| Hydralazine + Valproic Acid | Up-regulated | 352 (synergistic effect) | Not specified | [10] |
| Hydralazine (10 days) | Demethylation Rate | 15% (MGMT) to 67% (p16) | Cervical Cancer Biopsies | [14] |
| Hydralazine (72h, 30 µM) | Gene Expression Change | Increased OCT4, NANOG, c-Myc, KLF4 | Adult & Neonatal Fibroblasts |[22] |
Key Experimental Protocols
This section outlines the methodologies for key experiments used to elucidate hydralazine's mechanisms of action.
In Vitro DNA Methyltransferase (DNMT) Activity Assay
-
Objective: To determine the direct inhibitory effect of hydralazine on DNMT enzyme activity.
-
Principle: A non-radioactive, ELISA-based assay measures the activity of DNMTs by detecting the methylation of a substrate DNA coated on a plate.
-
Methodology:
-
Preparation: Recombinant DNMT1 enzyme is purified. A universal DNMT substrate (e.g., poly-dI-dC) is coated onto a 96-well plate.
-
Reaction: The enzyme is pre-incubated with varying concentrations of hydralazine (e.g., 0-100 µM) in a reaction buffer containing the methyl donor S-adenosylmethionine (SAM).
-
Methylation: The enzyme-inhibitor mixture is added to the DNA-coated wells and incubated (e.g., 1 hour at 37°C) to allow the methylation reaction to proceed.
-
Detection: The plate is washed to remove non-bound components. A primary antibody specific for 5-methylcytosine (5-mC) is added, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Quantification: A colorimetric substrate (e.g., TMB) is added, and the reaction is stopped. The absorbance is read on a microplate reader. The degree of color development is inversely proportional to the inhibitory activity of hydralazine.
-
Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of hydralazine concentration.[12]
-
Aortic Ring Vasorelaxation Assay
-
Objective: To quantify the vasodilatory effect of hydralazine on vascular smooth muscle.
-
Principle: The contractile force of an isolated segment of an artery is measured in an organ bath. The ability of hydralazine to relax a pre-constricted vessel is assessed.
-
Methodology:
-
Tissue Preparation: An artery (e.g., rabbit aorta) is carefully dissected and cut into rings (2-3 mm). The rings are mounted between two hooks in an organ bath filled with Krebs-Henseleit solution, gassed with 95% O2/5% CO2, and maintained at 37°C. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 2g).
-
Pre-constriction: The rings are contracted by adding a vasoconstrictor agent, such as phenylephrine or potassium chloride, to achieve a stable submaximal contraction.
-
Drug Administration: Once a stable plateau of contraction is reached, cumulative concentrations of hydralazine are added to the bath.
-
Data Recording: The relaxation response is recorded as a percentage decrease from the pre-constricted tension.
-
Analysis: A concentration-response curve is generated, and the EC50 (the concentration causing 50% of the maximal relaxation) is calculated.[8]
-
Western Blot for Protein Expression (HIF-1α or Nrf2)
-
Objective: To determine the effect of hydralazine on the protein levels of key signaling molecules.
-
Principle: Proteins from cell or tissue lysates are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
-
Methodology:
-
Cell/Tissue Treatment: Cells (e.g., endothelial cells) are treated with hydralazine for various time points. For in vivo studies, tissues are harvested from animals treated with hydralazine.[20]
-
Protein Extraction: Cells or tissues are lysed using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to obtain a total protein extract. Protein concentration is determined using a BCA or Bradford assay.
-
Gel Electrophoresis: Equal amounts of protein are loaded and separated on an SDS-PAGE gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for the target protein (e.g., anti-HIF-1α or anti-Nrf2), followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Analysis: The intensity of the bands is quantified using densitometry software.
-
Conclusion
This compound (hydralazine) is a pharmacologically complex agent with a range of biological activities that extend well beyond its classical role as a direct-acting vasodilator. Its primary antihypertensive effect is mediated through the interference with calcium signaling in vascular smooth muscle.[3][4] However, compelling evidence has established hydralazine as a potent epigenetic modulator through its inhibition of DNA methyltransferases, an antioxidant via ROS scavenging and activation of the Nrf2 pathway, and an inducer of angiogenesis through the stabilization of HIF-1α.[10][17][20] These diverse mechanisms underscore its potential for drug repurposing in fields such as oncology, neurodegenerative disease, and ischemic disorders. This guide provides a foundational resource for researchers seeking to further explore and leverage the multifaceted pharmacology of this important molecule.
References
- 1. Hydralazine Mechanism of Action | How this Antihypertensive Work [medicoverhospitals.in]
- 2. Hydralazine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]
- 5. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 6. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 7. Hydralazine: MedlinePlus Drug Information [medlineplus.gov]
- 8. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of hydralazine on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydralazine target: From blood vessels to the epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BioKB - Relationship - Hydralazine - inhibits - DNA methylation [biokb.lcsb.uni.lu]
- 14. A phase I study of hydralazine to demethylate and reactivate the expression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The oxidative stress concept of nitrate tolerance and the antioxidant properties of hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. mdpi.com [mdpi.com]
- 19. Hydralazine inhibits neuroinflammation and oxidative stress in APP/PS1 mice via TLR4/NF-κB and Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Solubility and Stability of 4-Hydrazinylphthalazin-1(2H)-one: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
4-Hydrazinylphthalazin-1(2H)-one, widely known as hydralazine, is a potent vasodilator primarily used in the management of hypertension. A thorough understanding of its solubility and stability in various solvents is paramount for its formulation, analytical development, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the solubility and stability profile of hydralazine, presenting key data in a structured format, detailing experimental methodologies, and visualizing critical pathways.
Core Concepts: Solubility and Stability
The therapeutic effectiveness of a drug substance is intrinsically linked to its physicochemical properties. Solubility dictates the bioavailability of a drug, influencing its dissolution rate and absorption. For parenteral formulations, solubility in a given vehicle is a critical parameter. Stability , on the other hand, ensures that the drug retains its chemical integrity and potency throughout its shelf life. Degradation of the active pharmaceutical ingredient (API) can lead to loss of efficacy and the formation of potentially toxic byproducts.
Solubility Profile of Hydralazine
Hydralazine is most commonly available as its hydrochloride salt, which exhibits significantly different solubility characteristics compared to the free base. The following tables summarize the available quantitative and qualitative solubility data for hydralazine hydrochloride in various solvents.
Table 1: Quantitative Solubility of Hydralazine Hydrochloride
| Solvent | Solubility | Temperature (°C) | Citation |
| Water | ~ 3% (w/v) or 30 mg/mL | Not Specified | [1] |
| Water | ≥ 35.3 mg/mL | Not Specified | [2] |
| Water | 1 mg/mL | 25 | [3] |
Note: The conflicting data in water may be due to differences in experimental conditions or the specific form of hydralazine hydrochloride used.
Table 2: Qualitative Solubility of Hydralazine Hydrochloride
| Solvent | Solubility Description | Citation | | :--- | :--- |[1][4][5] | | Water | Soluble |[1][4][5] | | Ethanol | Slightly Soluble |[5] | | Methanol | Slightly Soluble |[4] | | Diethyl Ether | Practically Insoluble |[4][5] | | Chloroform | Practically Insoluble |[4] | | DMSO | Insoluble |[3] |
Stability of Hydralazine: Key Factors and Degradation Pathways
The stability of hydralazine is influenced by several factors, including pH, the presence of excipients, and exposure to light. Understanding these factors is crucial for the development of stable pharmaceutical formulations.
pH-Dependent Stability
Hydralazine exhibits maximum stability in acidic conditions. The optimal pH for the stability of hydralazine hydrochloride in aqueous solutions is approximately 3.5 [6][7]. As the pH increases, the rate of degradation also increases.
Influence of Excipients
Certain common pharmaceutical excipients can have a detrimental effect on the stability of hydralazine.
-
Sugars: Dextrose, fructose, lactose, and maltose have been shown to adversely affect the stability of hydralazine[6]. Sucrose can also be problematic upon hydrolysis to glucose and fructose[6]. Mannitol and sorbitol are more compatible, with hydralazine showing good stability in their presence for extended periods[6].
-
Buffers: While citrate and acetate buffers do not significantly impact stability, phosphate buffers, specifically the dibasic phosphate ion (HPO₄²⁻), can catalyze the degradation of hydralazine[7].
Degradation Pathways
The degradation of hydralazine can proceed through several pathways, including hydrolysis and oxidation. The primary degradation product is often phthalazine [7]. Metabolic pathways in vivo involve acetylation and hydroxylation, leading to various metabolites[8][9]. One-electron oxidation, which can be catalyzed by metal ions, leads to the formation of a hydralazyl radical, which can then react further to form various products or generate reactive oxygen species[10].
Caption: Major degradation and metabolic pathways of hydralazine.
Experimental Protocols
Accurate determination of solubility and stability requires robust experimental protocols. The following outlines general methodologies for these key assessments.
Solubility Determination: Shake-Flask Method
A widely accepted method for determining equilibrium solubility is the shake-flask method.
Caption: General workflow for solubility determination by the shake-flask method.
Detailed Steps:
-
Preparation: An excess amount of hydralazine hydrochloride is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The undissolved solid is separated from the saturated solution by a method that does not alter the composition of the solution, such as filtration through a solvent-resistant membrane filter (e.g., 0.45 µm PTFE) or centrifugation.
-
Analysis: The concentration of hydralazine in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Assessment: Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active drug substance over time, in the presence of its degradation products.
Caption: Workflow for a typical stability study of hydralazine.
Key Components of a Stability-Indicating HPLC Method:
-
Column: A reversed-phase column, such as a C18, is commonly used.
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is employed to achieve adequate separation.
-
Detection: UV detection at a wavelength where hydralazine has significant absorbance is typically used.
-
Forced Degradation: To validate the stability-indicating nature of the method, the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The method must be able to resolve the intact drug peak from all degradation product peaks.
Conclusion
The solubility and stability of this compound are critical parameters that must be carefully considered during the development of pharmaceutical products. Hydralazine hydrochloride is soluble in water, with its stability being highly dependent on pH, with optimal stability observed in acidic conditions. Careful selection of excipients is necessary to avoid degradation. The information and methodologies presented in this guide provide a foundational understanding for researchers and formulation scientists working with this important therapeutic agent. Further studies to generate a more comprehensive quantitative solubility profile in a wider range of pharmaceutically relevant organic solvents would be a valuable addition to the existing knowledge base.
References
- 1. Hydralazine hydrochloride | 304-20-1 [chemicalbook.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Hydralazine Hydrochloride | C8H9ClN4 | CID 9351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. Stability of hydralazine hydrochloride in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
Spectroscopic Data and Experimental Protocols for 4-Hydrazinylphthalazin-1(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydrazinylphthalazin-1(2H)-one, commonly known as hydralazine. The information presented herein is crucial for the identification, characterization, and quality control of this important pharmaceutical compound. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, and outlines typical experimental protocols.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for this compound and its hydrochloride salt.
Table 1: ¹H NMR Spectroscopic Data for Hydralazine Hydrochloride
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.85 | s | 1H | N-H of hydralazine[1] |
| 8.10 | dd | 1H | C-H of benzene ring[1] |
Note: The specific coupling constants for the doublet of doublets (dd) were not detailed in the available source.
Table 2: ¹³C NMR Spectroscopic Data for Hydralazine Hydrochloride
| Chemical Shift (δ) ppm | Assignment |
| ~160 | Carbonyl carbon (C=O) |
| 115 - 150 | Aromatic and heteroaromatic carbons |
Note: Detailed assignment requires further experimental work, such as 2D NMR techniques (HSQC, HMBC).
Table 3: Infrared (IR) Spectroscopic Data for Hydralazine Hydrochloride
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3219.27 | N-H stretching[1] | [1] |
| 3028.47 | Aromatic C-H stretching[1] | [1] |
| 2975.18 | N-H stretching[1] | [1] |
| 2910-1675 | Aromatic C-H vibrations[1] | [1] |
Table 4: Mass Spectrometry (MS) Data for Hydralazine
| m/z | Ion | Technique | Reference |
| 160 | [M]⁺ | Electron Ionization (EI) | [6] |
| 161.0822 | [M+H]⁺ | Electrospray Ionization (ESI) | [7] |
| 131 | Fragment Ion | Electron Ionization (EI) | [7] |
| 103 | Fragment Ion | Electron Ionization (EI) | [7] |
| 116 | Fragment Ion | MS/MS of [M+H]⁺ | [7] |
| 132 | Fragment Ion | MS/MS of [M+H]⁺ | [7] |
Experimental Protocols
The following sections outline generalized experimental protocols for the spectroscopic analysis of this compound, based on methodologies reported for similar compounds and analytical studies of hydralazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of hydralazine hydrochloride is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O[8]. The concentration is typically in the range of 5-10 mg/mL.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument[3][8].
-
¹H NMR Spectroscopy: Standard proton NMR experiments are conducted to determine the chemical shifts, multiplicities, and integrals of the proton signals.
-
¹³C NMR Spectroscopy: Proton-decoupled ¹³C NMR spectra are acquired to identify the number of unique carbon environments. Further characterization can be achieved using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups. 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguous assignment of proton and carbon signals[9][10].
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples of hydralazine hydrochloride, the potassium bromide (KBr) pellet method is commonly employed[11]. A small amount of the finely ground sample is mixed with dry KBr powder and pressed into a transparent disk.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrophotometer.
-
Data Acquisition: The spectrum is typically scanned over the mid-infrared range (e.g., 4000-400 cm⁻¹) to observe the characteristic vibrational frequencies of the functional groups present in the molecule[1].
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Depending on the desired information, various techniques can be used. For molecular weight determination and fragmentation analysis, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) or Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) are common[7][12][13].
-
Instrumentation: A mass spectrometer, such as a quadrupole, ion trap, or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), is used to separate and detect the ions based on their mass-to-charge ratio (m/z)[7][13].
-
Data Acquisition:
-
Full Scan MS: Provides information on the molecular ion and the overall fragmentation pattern.
-
Tandem MS (MS/MS): Involves selecting a precursor ion (e.g., the molecular ion) and subjecting it to collision-induced dissociation to obtain structural information from the resulting product ions[7]. LC-MS/MS is a powerful technique for the quantification of hydralazine in complex matrices[14][15].
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydralazine hydrochloride(304-20-1) 13C NMR [m.chemicalbook.com]
- 3. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Hydralazine [webbook.nist.gov]
- 7. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM- LC MS/MS, NMR and FTIR technique | PDF [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ymerdigital.com [ymerdigital.com]
- 12. rroij.com [rroij.com]
- 13. scispace.com [scispace.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
The Pharmacological Versatility of the Phthalazinone Scaffold: A Deep Dive into its Biological Activities
For Immediate Release
[City, State] – [Date] – The phthalazinone core, a nitrogen-containing heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the pharmacological profile of phthalazinone compounds, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways through which they exert their effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.
Phthalazinone derivatives have garnered significant attention for their therapeutic potential across a spectrum of diseases, most notably in oncology, inflammation, and cardiovascular disorders.[1][2][3][4] Their diverse pharmacological activities also extend to antimicrobial, antidiabetic, antihistaminic, and analgesic properties, underscoring the broad applicability of this structural motif in drug discovery.[1][2][3][4]
Anticancer Activity: Targeting Key Oncogenic Pathways
The most prominent and well-documented biological activity of phthalazinone compounds is their anticancer efficacy.[5][6] This is largely attributed to their ability to inhibit Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair.[6][7][8] Olaparib, a phthalazinone-based PARP inhibitor, is a clinically approved drug, validating the therapeutic potential of this scaffold.[7][9][10]
Beyond PARP inhibition, phthalazinone derivatives have been shown to target a variety of other receptors and enzymes implicated in cancer progression, including:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 kinase by certain phthalazinone derivatives can suppress tumor angiogenesis.[6][11]
-
Epidermal Growth Factor Receptor (EGFR): Some derivatives exhibit inhibitory activity against EGFR, a key driver in many cancers.[5][6]
-
Aurora Kinases: These enzymes are crucial for cell cycle regulation, and their inhibition by phthalazinone compounds can lead to mitotic arrest and apoptosis.[1][5][6]
-
DNA Topoisomerase: Interference with this enzyme disrupts DNA replication and repair in cancer cells.[5][6]
-
Proteasome: Inhibition of the proteasome leads to the accumulation of misfolded proteins and induces apoptosis.[5][6]
-
Hedgehog Pathway: Dysregulation of this pathway is implicated in several cancers, and some phthalazinones have shown inhibitory effects.[5][6]
Quantitative Data: Anticancer Activity of Phthalazinone Derivatives
The following table summarizes the in vitro anticancer activity of selected phthalazinone compounds against various cancer cell lines.
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Olaparib | PARP-1 | - | 0.00139 (139 nM) | [1] |
| Compound 11c | PARP-1 | A549 (Lung Carcinoma) | 0.097 | [1] |
| DLC-1 | PARP-1 | MDA-MB-436 (Breast) | 0.08 | [8] |
| MDA-MB-231 (Breast) | 26.39 | [8] | ||
| MCF-7 (Breast) | 1.01 | [8] | ||
| DLC-50 | PARP-1/HDAC-1 | MDA-MB-436 (Breast) | 0.30 | [8] |
| MDA-MB-231 (Breast) | 2.70 | [8] | ||
| MCF-7 (Breast) | 2.41 | [8] | ||
| Compound 9c | VEGFR-2 | HCT-116 (Colon) | 1.58 | [12] |
| Compound 12b | VEGFR-2 | HCT-116 (Colon) | 0.32 | [12] |
| Compound 13c | VEGFR-2 | HCT-116 (Colon) | 0.64 | [12] |
Signaling Pathway: PARP Inhibition in Cancer Therapy
Anti-inflammatory Activity
Phthalazinone derivatives have also demonstrated significant anti-inflammatory properties.[13] Their mechanisms of action in this context primarily involve the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).[13][14]
-
COX-2 Inhibition: Selective inhibition of COX-2 is a desirable therapeutic strategy for inflammation as it avoids the gastrointestinal side effects associated with non-selective NSAIDs. Several phthalazinone derivatives have been identified as potent and selective COX-2 inhibitors.[15]
-
PDE4 Inhibition: PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular signaling molecule with anti-inflammatory effects. By inhibiting PDE4, phthalazinone compounds increase cAMP levels, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α.[14]
Quantitative Data: Anti-inflammatory Activity of Phthalazinone Derivatives
| Compound | Target | Assay | Activity | Reference |
| Compound 2b | COX-2 | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | [13] |
| Compound 2i | COX-2 | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | [13] |
| Benzylamine-substituted phthalazinones | PDE4 | TNF-α production in whole rat blood | Potent inhibition | [14] |
| Compound 8b | COX-2 | In vitro COX-1/COX-2 inhibition | Potent and selective COX-2 inhibitor | [15] |
Signaling Pathway: PDE4 Inhibition in Inflammation
Cardiovascular Activity
Certain phthalazinone derivatives have been investigated for their cardiovascular effects, particularly as vasorelaxant agents.[16][17] These compounds have shown the ability to relax pre-contracted aortic rings, suggesting potential applications in the treatment of hypertension. The mechanism of vasodilation appears to involve the blockage of calcium channels.[16]
Quantitative Data: Vasorelaxant Activity of Phthalazinone Derivatives
| Compound | Assay | EC50 (µM) | Reference |
| Compound 9h | Rat aorta rings pre-contracted with phenylephrine | 0.43 | [17] |
| Compound 25 (C25) | Denuded aortic rings pre-contracted with phenylephrine | - (72.9-85.7% relaxation at highest concentration) | [16] |
Experimental Protocols
A variety of in vitro and in vivo assays are employed to evaluate the biological activities of phthalazinone compounds. Below are outlines of some of the key experimental protocols.
In Vitro Antiproliferative Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[10]
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the phthalazinone compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
In Vitro PARP-1 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1.
Methodology:
-
Reaction Setup: The assay is typically performed in a 96-well plate containing PARP-1 enzyme, its substrate (NAD+), and activated DNA.
-
Compound Addition: The phthalazinone compounds at various concentrations are added to the wells.
-
Incubation: The reaction mixture is incubated to allow for the PARP-1 catalyzed poly(ADP-ribosyl)ation reaction to occur.
-
Detection: The amount of PARP-1 activity is quantified, often using an ELISA-based method that detects the biotinylated PAR polymer.
-
IC50 Calculation: The concentration of the compound that inhibits PARP-1 activity by 50% (IC50) is determined.[8]
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[13]
Methodology:
-
Animal Grouping: Rats are divided into control and treatment groups.
-
Compound Administration: The phthalazinone compounds or a reference drug (e.g., etoricoxib) are administered orally or intraperitoneally.
-
Induction of Edema: After a specific time, a sub-plantar injection of carrageenan is given into the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at different time points (e.g., 1, 3, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema in the treated groups is calculated relative to the control group.
Experimental Workflow: Drug Discovery and Evaluation
Conclusion
The phthalazinone scaffold represents a highly versatile and pharmacologically significant structural motif. The extensive research into its derivatives has led to the discovery of potent agents with diverse biological activities, including clinically approved anticancer drugs. The ability to readily modify the phthalazinone core allows for the fine-tuning of its pharmacological properties, making it a continuing area of interest for the development of novel therapeutics. This guide has provided a comprehensive overview of the current understanding of the biological activities and pharmacological profile of phthalazinone compounds, offering a valuable resource for researchers in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
- 8. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel phthalazinone derivatives as potent poly(ADP-ribose)polymerase 1 inhibitors - ProQuest [proquest.com]
- 10. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization and Biological Activity of Some New Phthalazine Derivatives [journals.ekb.eg]
- 12. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of novel phthalazinone derivatives as topically active phosphodiesterase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of new phthalazinones as vasodilator agents and novel pharmacological tools to study calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Discovery and history of 4-Hydrazinylphthalazin-1(2h)-one in chemical research
An In-Depth Technical Guide to 4-Hydrazinylphthalazin-1(2h)-one (Hydralazine) in Chemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, widely known as Hydralazine, is a direct-acting vasodilator with a long and storied history in the management of cardiovascular diseases. First synthesized in the 1940s, it was one of the earliest orally available medications for hypertension.[1][2] While newer antihypertensive agents have since been developed, Hydralazine remains a crucial therapeutic option, particularly in the management of severe or resistant hypertension, hypertensive crises in pregnancy, and as an adjunct therapy in heart failure.[1][2][3] This guide provides a comprehensive overview of its discovery, chemical synthesis, multifaceted mechanism of action, and the key experimental findings that have defined its role in medicine.
Chapter 1: Discovery and History
The discovery of Hydralazine was a result of serendipity in pharmaceutical research. In the 1940s, scientists at Ciba were initially investigating hydrazine derivatives, under the internal designation C-5968 (1-hydrazinophthalazine), for their potential as antimalarial agents.[1][4] During these investigations, the compound's potent vasodilatory and blood pressure-lowering effects were unexpectedly observed.[4][5]
Recognizing its therapeutic potential in a different and critical medical area, the research focus shifted. The first patent for Hydralazine was filed in 1945 and issued in 1949, with the first scientific papers describing its antihypertensive properties appearing in 1950.[1] On January 15, 1953, Hydralazine hydrochloride received FDA approval, marking its entry as one of the first oral medications for the treatment of hypertension.[1][3][5]
Chapter 2: Chemical Properties and Synthesis
Hydralazine is the 1-hydrazino derivative of phthalazine.[5] Its chemical and physical characteristics are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₈H₈N₄ | [1] |
| Molar Mass | 160.180 g·mol⁻¹ | [1] |
| Appearance | Pale yellow crystals | [6] |
| Melting Point | 183-185 °C | [7] |
| Boiling Point | 337 °C | [7] |
| Solubility | Insoluble in water | [6] |
| CAS Number | 86-54-4 (Hydralazine), 304-20-1 (Hydrochloride) | |
Chemical Synthesis
Several synthetic routes for Hydralazine hydrochloride have been developed. A common and effective laboratory- and industrial-scale process involves the conversion of phthalazinone.
Experimental Protocol: Synthesis from Phthalazinone A prevalent method for preparing Hydralazine hydrochloride involves a two-step process:
-
Preparation of 1-Chlorophthalazine: Phthalazinone is reacted with a chlorinating agent, typically phosphorus oxychloride (POCl₃), at an elevated temperature (e.g., 55-65 °C) for several hours.[8] The reaction mixture is then carefully quenched, often in cold water or an ammonia solution, to precipitate the 1-chlorophthalazine intermediate.[8]
-
Formation of Hydralazine: The isolated 1-chlorophthalazine is subsequently reacted with an excess of hydrazine hydrate (N₂H₄·H₂O) in an aqueous or alcoholic medium.[8][9] This nucleophilic substitution reaction replaces the chlorine atom with the hydrazinyl group to form the Hydralazine base.
-
Salt Formation and Purification: The resulting Hydralazine base is converted to its more stable hydrochloride salt by treatment with hydrochloric acid in an aqueous or alcoholic solution.[8] The final product can be purified by recrystallization from a suitable solvent like ethanol to meet pharmacopoeial standards, which require minimal levels of residual hydrazine.[9]
Chapter 3: Mechanism of Action
The precise mechanism of action of Hydralazine has been a subject of extensive research, and it is now understood to be multifactorial. Its primary effect is the direct relaxation of arterial smooth muscle, with several underlying molecular pathways contributing to this outcome.[1][10]
Primary Mechanism: Inhibition of Intracellular Calcium Release
The most widely accepted mechanism for Hydralazine-induced vasodilation involves its interference with calcium signaling within vascular smooth muscle cells.[3] It specifically inhibits the inositol trisphosphate (IP₃)-induced release of calcium (Ca²⁺) from the sarcoplasmic reticulum, which is a critical step for muscle contraction.[1][11][12] By preventing this Ca²⁺ release, Hydralazine reduces the concentration of intracellular free calcium available to bind with calmodulin, thereby inhibiting the activation of myosin light chain kinase and leading to smooth muscle relaxation and vasodilation.[13] This action is particularly potent in resistance arterioles, leading to a significant decrease in peripheral vascular resistance and a reduction in blood pressure (afterload).[1][14]
Novel Mechanism: HIF-1α Pathway Activation
More recent research has uncovered a novel mechanism of action for Hydralazine involving the hypoxia-inducible factor (HIF) pathway.[15] Hydralazine has been shown to inhibit the activity of prolyl hydroxylase domain (PHD) enzymes.[15] These enzymes are responsible for marking the HIF-1α subunit for degradation under normal oxygen conditions. By inhibiting PHDs, Hydralazine stabilizes HIF-1α, allowing it to accumulate and translocate to the nucleus. There, it promotes the transcription of various downstream target genes, including vascular endothelial growth factor (VEGF), which is a potent stimulator of angiogenesis (the formation of new blood vessels).[15] This pro-angiogenic effect represents a distinct mechanism that may contribute to its therapeutic role in ischemic diseases.[15]
Other Contributing Mechanisms
-
Nitric Oxide (NO) and cGMP: There is evidence that Hydralazine may increase the bioavailability of nitric oxide, leading to the activation of guanylate cyclase and increased levels of cyclic GMP (cGMP), a signaling molecule that promotes vasodilation.[13][16]
-
Potassium Channel Opening: Hydralazine may cause hyperpolarization of the smooth muscle cell membrane, likely through the opening of potassium (K⁺) channels, which makes contraction more difficult.[13]
-
Antioxidant Effects: Recent studies suggest Hydralazine possesses antioxidant properties that may contribute to its protective effects on the cardiovascular and renal systems, independent of its vasodilatory action.[17]
Chapter 4: Pharmacokinetics and Metabolism
The clinical effects of Hydralazine are influenced by its pharmacokinetic profile, which is notable for significant inter-individual variability.
Table 2: Pharmacokinetic Parameters of Hydralazine
| Parameter | Value | Condition/Patient Type | Reference |
|---|---|---|---|
| Bioavailability | 25–50% | Varies by acetylator status | [2] |
| Cₘₐₓ (Oral) | 0.12–1.31 µM | Varies by acetylator status | [3] |
| AUC (IV, 0.3 mg/kg) | 17.5–29.4 µM·min | - | [3] |
| AUC (Oral, 1 mg/kg) | 4.0–30.4 µM·min | - | [3] |
| Protein Binding | 87% | Serum | [3] |
| Volume of Distribution | 1.34 ± 0.79 L/kg | Congestive Heart Failure | [3] |
| 1.98 ± 0.22 L/kg | Hypertension | [3] | |
| Half-life | 2.2–7.8 hours | Rapid Acetylators | [3] |
| | 2.0–5.8 hours | Slow Acetylators |[3] |
Hydralazine is rapidly absorbed after oral administration but undergoes extensive first-pass metabolism in the liver.[2] A key metabolic pathway is N-acetylation, which is subject to genetic polymorphism. Individuals are classified as "slow" or "fast" acetylators based on their N-acetyltransferase 2 (NAT2) enzyme activity.[2][3][18] Slow acetylators tend to have higher plasma concentrations of Hydralazine and may experience a greater therapeutic effect and a higher risk of side effects at a given dose.[3] Other major metabolic pathways include hydroxylation followed by glucuronidation and the formation of hydrazone metabolites by reacting with endogenous compounds like pyruvic acid.[3][18]
Chapter 5: Clinical Applications and Efficacy
Hydralazine is used in several clinical contexts, though rarely as a first-line monotherapy for chronic hypertension due to its tendency to cause reflex sympathetic stimulation and fluid retention.[1]
-
Hypertension: It is effective for severe hypertension and hypertensive emergencies, including those associated with pregnancy (preeclampsia).[1][19]
-
Heart Failure: In combination with isosorbide dinitrate, Hydralazine has been shown to reduce mortality in patients with heart failure, particularly in self-identified Black patients.[1][2] This combination therapy works by reducing both afterload (via Hydralazine) and preload (via isosorbide dinitrate).
Table 3: Summary of Clinical Efficacy Data for Hydralazine
| Study Type | Condition | Key Finding | Dose | Reference |
|---|---|---|---|---|
| Randomized Controlled Trial | Hypertensive Crisis in Pregnancy | Effective in controlling blood pressure. | 5 mg IV every 15 min (max 3 doses) | [19] |
| Double-Blind, Placebo-Controlled Trial | Chronic Congestive Heart Failure | 25% increase in exercise capacity over 12 months (53 ± 3 to 67 ± 4 watts). | 149 ± 11 mg daily |[20] |
Chapter 6: Key Experimental Protocols
Understanding the research behind Hydralazine's mechanisms requires examining the experimental methodologies used.
Protocol 1: Vasodilation in Isolated Arteries
This protocol is based on studies investigating the direct effects of Hydralazine on vascular tissue.[11]
-
Objective: To determine the vasodilatory potency and mechanism of Hydralazine on isolated arterial rings.
-
Methodology:
-
Tissue Preparation: Rabbit aorta or pulmonary arteries are excised, cleaned of connective tissue, and cut into rings (2-3 mm).
-
Mounting: The rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution), maintained at 37°C, and bubbled with 95% O₂/5% CO₂.
-
Tension Measurement: Rings are connected to an isometric force transducer to continuously record changes in vascular tension.
-
Contraction Induction: After an equilibration period, the arterial rings are pre-contracted with a vasoconstrictor agent like phenylephrine to induce a stable tone.
-
Hydralazine Application: Cumulative concentrations of Hydralazine are added to the organ bath. The resulting relaxation is recorded as a percentage of the pre-contracted tone.
-
Data Analysis: A concentration-response curve is generated, and the EC₅₀ (the concentration producing 50% of the maximum relaxation) is calculated. In one such study, the EC₅₀ was found to be 20 ± 1 µM in the rabbit aorta.[11]
-
Mechanism Probing: To investigate the role of Ca²⁺ release, the experiment can be repeated in vessels where the sarcoplasmic reticulum is either depleted of calcium or its function is inhibited.
-
Protocol 2: HIF-1α Protein Induction Assay
This protocol is based on research demonstrating Hydralazine's effect on the HIF pathway.[15]
-
Objective: To determine if Hydralazine induces the expression of HIF-1α protein in vascular cells.
-
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media until they reach a suitable confluency.
-
Treatment: The cultured cells are treated with varying concentrations of Hydralazine (e.g., 50-500 µmol/L) for specific time periods. A positive control (e.g., hypoxia or a known PHD inhibitor like dimethyloxalylglycine) and an untreated control are included.[15]
-
Cell Lysis: After treatment, the cells are washed and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
Immunodetection: The membrane is incubated with a primary antibody specific for HIF-1α, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A loading control antibody (e.g., β-actin) is used to ensure equal protein loading.
-
Visualization and Analysis: The protein bands are visualized using a chemiluminescent substrate. The intensity of the HIF-1α band is quantified and normalized to the loading control to determine the relative induction of HIF-1α protein by Hydralazine.
-
Table 4: In Vitro Experimental Data for Hydralazine
| Experiment | Cell/Tissue Type | Parameter | Result | Reference |
|---|---|---|---|---|
| Vasodilation Assay | Rabbit Aorta | EC₅₀ for relaxation | 20 ± 1 µM | [11] |
| Vasodilation Assay | Rabbit Pulmonary Artery | EC₅₀ for relaxation | 16 ± 2 µM | [11] |
| HIF-1α Induction | HUVEC Cells | Effective Concentration | 50–500 µmol/L |[15] |
Conclusion and Future Directions
This compound has evolved from an accidental discovery into a cornerstone therapy for specific cardiovascular conditions. Its primary mechanism as a direct arterial vasodilator that inhibits intracellular calcium release is well-established. However, ongoing research continues to unveil new facets of its pharmacology, such as the activation of the HIF-1α pathway and potential antioxidant effects, suggesting novel therapeutic applications in ischemic diseases and beyond.[15][17] Furthermore, research into Hydralazine's activity as a DNA methyltransferase inhibitor has opened avenues for its investigation in epigenetic therapies, including for cancer.[2] The rich history and complex pharmacology of Hydralazine ensure its continued relevance for both clinical practice and future scientific inquiry.
References
- 1. Hydralazine - Wikipedia [en.wikipedia.org]
- 2. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The History of Hydralazine: A Medical Perspective - The Pharmacy Newsletter! [thepharmacynewsletter.com]
- 5. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1(2H)-Phthalazinone | C8H6N2O | CID 8394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1(2H)-Phthalazinone | 119-39-1 [chemicalbook.com]
- 8. A Process For Preparation Of Hydralazine Hydrochloride. [quickcompany.in]
- 9. US7807830B2 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
- 10. Hydralazine Mechanism of Action | How this Antihypertensive Work [medicoverhospitals.in]
- 11. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 14. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]
- 15. ahajournals.org [ahajournals.org]
- 16. droracle.ai [droracle.ai]
- 17. mdpi.com [mdpi.com]
- 18. ClinPGx [clinpgx.org]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Clinical efficacy of hydralazine in chronic heart failure: one-year double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling and Disposal of Hydralazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety, handling, and disposal guidelines for 4-Hydrazinylphthalazin-1(2h)-one, commonly known as Hydralazine. The following sections detail the hazardous properties of this compound, mandated personal protective equipment, emergency procedures, and proper disposal methods to ensure a safe laboratory environment.
Chemical and Physical Properties
Hydralazine and its hydrochloride salt are commonly used in research and pharmaceutical applications. While comprehensive experimental data for all physical and chemical properties are not always available, the following tables summarize the known characteristics.
Table 1: Physical and Chemical Properties of Hydralazine Hydrochloride
| Property | Value |
| Synonyms | 1-hydrazinyl-phthalazine, monohydrochloride; 1-Hydrazinophthalazine[1] |
| CAS Number | 304-20-1[1] |
| Molecular Formula | C₈H₈N₄·HCl[2] |
| Molecular Weight | 196.64 g/mol [2] |
| Appearance | Orange colored circular, flat bevel edged tablets[2] |
| Solubility | Data not readily available[2] |
| Melting Point | Data not readily available[2] |
| Boiling Point | Data not readily available[2] |
| Flash Point | Not applicable[1] |
| Vapor Pressure | Not applicable[1] |
| Density | Data not readily available[2] |
Hazard Identification and Classification
Hydralazine hydrochloride is classified as a hazardous substance with multiple health risks. Researchers must be fully aware of these dangers before handling the compound.
Table 2: GHS Hazard Classification for Hydralazine Hydrochloride
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 3 | H301: Toxic if swallowed[1] |
| Skin Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage[1] |
| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[1] |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects[1] |
| Carcinogenicity | 2 | H351: Suspected of causing cancer[1] |
| Reproductive Toxicity | 2 | H361-H362: Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children[1] |
| Specific Target Organ Toxicity (Single Exposure) | 2 | H371: May cause damage to organs[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure[1] |
| Hazardous to the Aquatic Environment (Chronic) | 3 | H412: Harmful to aquatic life with long lasting effects[1] |
Experimental Protocols
Detailed experimental protocols for the toxicological studies cited in safety data sheets are not typically provided. The reported values, such as the LD50, are results from standardized toxicological assays. For instance, the acute oral toxicity (LD50) in rats was determined to be between 173 and 187 mg/kg[2]. These studies are conducted under specific, controlled conditions as per international guidelines (e.g., OECD Test Guidelines). Researchers intending to perform their own toxicological assessments should consult these standardized protocols.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is mandatory when working with Hydralazine. The following workflow outlines the necessary steps for safe handling.
Caption: Workflow for Safe Handling of Hydralazine.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles[3]. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber), and a lab coat. Ensure full body protection when handling significant quantities[3]. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or when handling large quantities[3]. |
Emergency Procedures
In the event of accidental exposure or spillage, immediate and appropriate action is crucial. The following diagram outlines the emergency response workflow.
Caption: Emergency Response Workflow for Hydralazine.
First Aid Measures:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention[4].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[5].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[3].
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention[4].
Disposal Guidelines
Proper disposal of Hydralazine and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Methods:
-
All waste materials containing Hydralazine should be considered hazardous waste.
-
Dispose of the substance and its container in accordance with all applicable local, state, and federal regulations[5].
-
Incineration at a licensed hazardous waste facility is the recommended method of disposal[2].
-
Do not allow the material to enter drains or waterways[5].
Container Disposal:
-
Empty containers may retain product residue and should be treated as hazardous.
-
Do not reuse empty containers. They should be disposed of in the same manner as the product itself.
By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can mitigate the risks associated with Hydralazine and maintain a safe working environment. Always consult the most recent Safety Data Sheet for the specific product you are using before commencing any work.
References
An In-depth Technical Guide on 4-Hydrazinylphthalazin-1(2H)-one and its Analogs
Chemical Identification of Related Compounds
Due to the limited data on the target molecule, this section provides the chemical identifiers for the parent structure, Phthalazin-1(2H)-one, and its notable analog, Hydralazine.
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molar Mass |
| Phthalazin-1(2H)-one | 2H-phthalazin-1-one | 119-39-1 | C₈H₆N₂O | 146.15 g/mol |
| Hydralazine | 1-hydrazinylphthalazine | 86-54-4 | C₈H₈N₄ | 160.18 g/mol |
Synthetic Approaches to Phthalazin-1(2H)-one Derivatives
The synthesis of the phthalazin-1(2H)-one core is a well-established process in medicinal chemistry. The following section outlines a general experimental protocol for the synthesis of 4-substituted phthalazin-1(2H)-one derivatives, which could be adapted for the synthesis of the target compound.
General Experimental Protocol for the Synthesis of 4-Substituted Phthalazin-1(2H)-ones
A common and effective method for the synthesis of 4-substituted phthalazin-1(2H)-ones involves the condensation of 2-acylbenzoic acids with hydrazine hydrate.
-
Step 1: Reaction Setup
-
To a solution of a 2-acylbenzoic acid derivative (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1-1.5 eq).
-
The reaction mixture is then heated to reflux for a period ranging from 2 to 12 hours, depending on the specific substrate.
-
-
Step 2: Monitoring and Work-up
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, which typically results in the precipitation of the product.
-
-
Step 3: Purification
-
The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials, and then dried under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
-
This synthetic route offers a versatile approach to a wide range of 4-substituted phthalazinone derivatives. For the synthesis of 4-hydrazinylphthalazin-1(2H)-one, a potential starting material would be a 2-acylbenzoic acid with a protected hydrazine group at the corresponding position, followed by a deprotection step.
General workflow for the synthesis of 4-substituted phthalazin-1(2H)-ones.
Biological Activities and Quantitative Data of Phthalazinone Derivatives
The phthalazinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds.[1] Derivatives of phthalazin-1(2H)-one have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[2] Notably, many 4-substituted phthalazinone derivatives have been developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are significant targets in cancer therapy.[3][4]
Below is a summary of the in vitro activities of some 4-substituted phthalazin-1(2H)-one derivatives as PARP-1 and VEGFR-2 inhibitors.
| Compound ID/Reference | Target | Cell Line | IC₅₀ (nM) |
| Olaparib (PARP Inhibitor) | PARP-1 | - | <5 |
| Compound 11c[3] | PARP-1 | - | 97 |
| DLC-1-6[5] | PARP-1 | - | <0.2 |
| DLC-49[5] | PARP-1 / HDAC-1 | - | 0.53 (PARP-1), 17 (HDAC-1) |
| Vatalanib (VEGFR Inhibitor) | VEGFR-2 | - | 20 |
| Compound 2g[4] | VEGFR-2 | MCF-7 | 150 |
| Compound 4a[4] | VEGFR-2 | Hep G2 | 90 |
Signaling Pathways and Mechanism of Action
Given the significant research into phthalazinone derivatives as PARP inhibitors, a generalized signaling pathway for this mechanism of action is presented below. PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
Mechanism of Action of PARP Inhibitors
PARP enzymes play a crucial role in the repair of single-strand DNA breaks. When PARP is inhibited, these single-strand breaks are converted into more lethal double-strand breaks during DNA replication. In healthy cells, these double-strand breaks can be repaired by the homologous recombination pathway. However, in cancer cells with mutations in genes like BRCA1 or BRCA2, this repair pathway is deficient. The accumulation of unrepaired double-strand breaks leads to genomic instability and ultimately cell death, a concept known as synthetic lethality.
Simplified signaling pathway of PARP inhibition leading to synthetic lethality.
In contrast, the well-known analog Hydralazine functions as a direct-acting smooth muscle relaxant and is used as a vasodilator to treat hypertension.[3] Its mechanism is thought to involve the inhibition of inositol trisphosphate-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells, leading to a decrease in peripheral resistance and blood pressure.[3]
This guide provides a foundational understanding of the chemistry and biology of the phthalazin-1(2H)-one scaffold, offering valuable insights for researchers and drug developers interested in this class of compounds. Further investigation is required to elucidate the specific properties and potential applications of this compound.
References
- 1. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Photophysical Profile of 4-Hydrazinylphthalazin-1(2h)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydrazinylphthalazin-1(2h)-one, widely known as hydralazine, is a significant pharmaceutical compound primarily used as an antihypertensive agent. Beyond its well-documented pharmacological effects, its photophysical properties are of interest for analytical purposes and for understanding its interaction with biological systems at a molecular level. This technical guide provides a comprehensive overview of the known photophysical characteristics of hydralazine and presents detailed experimental protocols for the determination of its key photophysical parameters, including molar absorptivity, fluorescence quantum yield, and fluorescence lifetime. This document is intended to serve as a valuable resource for researchers in the fields of analytical chemistry, photophysics, and drug development.
Introduction
This compound, or hydralazine, is a vasodilator drug that has been in clinical use for decades. Its mechanism of action involves the relaxation of arterial smooth muscle. While its pharmacological and toxicological profiles are well-established, a detailed and consolidated account of its photophysical properties is less readily available. The study of these properties is crucial for the development of analytical methods for its quantification in pharmaceutical formulations and biological fluids, as well as for probing its interactions with biomolecules. This guide summarizes the existing data and provides robust, generalized protocols for a thorough photophysical characterization of hydralazine.
Photophysical Properties of Hydralazine
The photophysical behavior of a molecule describes its interaction with light, encompassing processes such as absorption, emission (fluorescence and phosphorescence), and non-radiative decay. The key parameters that define these properties are the molar absorptivity (ε), the maximum absorption wavelength (λ_abs), the maximum emission wavelength (λ_em), the fluorescence quantum yield (Φ_f), and the fluorescence lifetime (τ_f).
Quantitative Data Summary
The available quantitative photophysical data for this compound is limited and varies with the solvent and experimental conditions. The known data is summarized in the table below. It is important to note that a complete set of photophysical parameters in a single, well-defined solvent system is not currently available in the literature.
| Parameter | Value | Solvent/Conditions |
| Absorption Maxima (λ_abs) | 240, 260, 305, 315 nm | Not specified |
| 262 nm | Water | |
| Molar Absorptivity (ε) | Data not consistently available | - |
| Excitation Wavelength (λ_ex) | 320 nm | Concentrated Sulfuric Acid |
| Emission Maximum (λ_em) | 353 nm | Concentrated Sulfuric Acid |
| Fluorescence Quantum Yield (Φ_f) | Data not available | - |
| Fluorescence Lifetime (τ_f) | Data not available | - |
Experimental Protocols
To address the gaps in the photophysical data for hydralazine, the following sections provide detailed experimental protocols for the determination of its key photophysical parameters. These are generalized procedures that should be adapted and optimized for the specific instrumentation and laboratory conditions.
Determination of Molar Absorptivity
Objective: To determine the molar absorptivity (ε) of hydralazine at its absorption maximum (λ_abs).
Materials:
-
This compound (analytical grade)
-
Spectroscopic grade solvent (e.g., ethanol or deionized water)
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Accurately weigh a precise amount of hydralazine and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution with concentrations ranging from approximately 1 µM to 20 µM.
-
UV-Vis Absorption Measurement:
-
Record the absorption spectrum of the solvent to be used as a blank.
-
Record the absorption spectra of each dilution of hydralazine over a relevant wavelength range (e.g., 200-400 nm).
-
Identify the wavelength of maximum absorbance (λ_abs).
-
-
Data Analysis:
-
According to the Beer-Lambert law (A = εcl), plot the absorbance at λ_abs against the concentration of hydralazine.
-
Perform a linear regression of the data. The slope of the resulting line will be the molar absorptivity (ε) in units of M⁻¹cm⁻¹.
-
Determination of Relative Fluorescence Quantum Yield (Φ_f)
Objective: To determine the fluorescence quantum yield of hydralazine relative to a well-characterized standard.
Materials:
-
Hydralazine solution of known absorbance
-
Quantum yield standard with known Φ_f (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)
-
Spectroscopic grade solvent
-
Calibrated spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Selection of a Standard: Choose a quantum yield standard that absorbs at a similar wavelength to hydralazine. Given hydralazine's UV absorption, quinine sulfate is a suitable standard.
-
Preparation of Solutions:
-
Prepare a series of dilute solutions of both hydralazine and the standard in the same solvent (if possible). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Measurement of Absorption and Emission Spectra:
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength (λ_ex) and instrumental settings (e.g., slit widths). The excitation wavelength should be one where both the sample and the standard have significant absorbance.
-
-
Data Analysis:
-
Integrate the area under the emission spectra for both the hydralazine and the standard solutions.
-
Calculate the fluorescence quantum yield of hydralazine (Φ_f,sample) using the following equation:
Φ_f,sample = Φ_f,std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
Where:
-
Φ_f,std is the quantum yield of the standard.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Measurement of Fluorescence Lifetime (τ_f)
Objective: To measure the fluorescence lifetime of hydralazine.
Materials:
-
Hydralazine solution
-
Time-Correlated Single Photon Counting (TCSPC) system or a phase-modulation fluorometer
-
Pulsed light source (e.g., LED or laser) with an appropriate excitation wavelength
-
Fast photodetector
Procedure (using TCSPC):
-
Instrument Setup:
-
Set the excitation wavelength of the pulsed light source.
-
Optimize the detector settings and collection optics.
-
-
Measurement:
-
Acquire the fluorescence decay profile of the hydralazine solution by collecting the arrival times of emitted photons relative to the excitation pulses.
-
Acquire the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
-
Data Analysis:
-
Deconvolute the IRF from the measured fluorescence decay.
-
Fit the resulting decay curve to one or more exponential functions to determine the fluorescence lifetime(s) (τ_f).
-
Visualizations
Experimental Workflow for Photophysical Characterization
The following diagram illustrates the comprehensive workflow for the photophysical characterization of this compound.
Photophysical Processes and Quantum Yield
This diagram illustrates the key photophysical processes that occur after a molecule absorbs light, providing a conceptual basis for understanding fluorescence quantum yield.
Conclusion
This technical guide has synthesized the currently available photophysical data for this compound and provided a clear roadmap for the experimental determination of its key photophysical parameters. The provided protocols for measuring molar absorptivity, fluorescence quantum yield, and fluorescence lifetime offer a solid foundation for researchers to generate a comprehensive photophysical profile of this important pharmaceutical compound. A complete understanding of these properties will undoubtedly facilitate the development of advanced analytical techniques and provide deeper insights into the molecular interactions of hydralazine in biological environments. It is recommended that future studies focus on generating a complete set of photophysical data in a range of solvents to create a more holistic understanding of this molecule's behavior.
Methodological & Application
Application Notes: The Utility of 4-Hydrazinylphthalazin-1(2h)-one in Chemiluminescence-Based Assays
Introduction
4-Hydrazinylphthalazin-1(2h)-one, commonly known as luminol, is a versatile chemical compound renowned for its chemiluminescent properties—the emission of light as a result of a chemical reaction.[1][2] This phenomenon has positioned luminol as a cornerstone reagent in a multitude of highly sensitive detection assays across various scientific disciplines, including forensic science, clinical diagnostics, and molecular biology.[3][4] Its ability to produce a detectable photon of light in the presence of an oxidizing agent and a catalyst makes it an invaluable tool for the quantification of specific analytes, even at minute concentrations.[2][5][6]
Mechanism of Chemiluminescence
The chemiluminescence of luminol is a multi-step process that is initiated in an alkaline environment.[7][8] The reaction requires an oxidizing agent, typically hydrogen peroxide (H₂O₂), and a catalyst.[1][2] In biological assays, the catalyst is often the enzyme horseradish peroxidase (HRP) or metal ions like the iron present in hemoglobin.[1][9][10]
The process begins with the deprotonation of luminol in a basic solution, forming a dianion.[5] This dianion is then oxidized by hydrogen peroxide, a reaction catalyzed by HRP or a metal ion, to form an unstable peroxide intermediate.[1][5][7] This intermediate subsequently decomposes, releasing nitrogen gas and forming an excited-state 3-aminophthalate.[5][7] As this excited molecule relaxes to its ground state, it releases energy in the form of a photon of light, typically with a maximum emission wavelength of 425 nm, resulting in a characteristic blue glow.[3][6] The intensity of the emitted light is proportional to the concentration of the analyte being measured.[11]
References
- 1. Luminol - Wikipedia [en.wikipedia.org]
- 2. nfschools.net [nfschools.net]
- 3. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. What is the mechanism of Luminol? [synapse.patsnap.com]
- 6. Chemiluminescent Assay [elisa-antibody.com]
- 7. The Chemiluminescence of Luminol - Home [chm.bris.ac.uk]
- 8. Chemiluminescence - the oxidation of luminol | Exhibition chemistry | RSC Education [edu.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Unlocking the Power of HRP ELISA Luminol: A Breakthrough in Immunoassay Technology - Housing Innovations [dev.housing.arizona.edu]
Application of 4-Hydrazinylphthalazin-1(2h)-one for Investigating Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals
Application Notes
4-Hydrazinylphthalazin-1(2h)-one, commonly known as hydralazine, is a well-established antihypertensive medication.[1][2] Beyond its vasodilatory effects, hydralazine has garnered significant attention for its potent antioxidant properties, making it a valuable tool for researchers studying the role of reactive oxygen species (ROS) in various biological and pathological processes.[3][4][5] Hydralazine does not function as a direct detection agent for ROS through mechanisms like chemiluminescence; instead, it serves as a powerful ROS scavenger and a modulator of cellular antioxidant defenses.[3][4]
Mechanism of Action:
Hydralazine primarily exerts its antioxidant effects through two main mechanisms:
-
Direct ROS Scavenging: Hydralazine is an efficient scavenger of reactive oxygen species.[3] It has been shown to inhibit both extracellular and intracellular ROS production in inflammatory macrophages, likely by targeting superoxide radicals (O₂•⁻).[4][6] This direct scavenging activity helps to mitigate the damaging effects of oxidative stress on cellular components.
-
Activation of the Nrf2-ARE Pathway: Hydralazine is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE). By inducing the translocation of Nrf2 to the nucleus, hydralazine enhances the cell's intrinsic antioxidant capacity, leading to a reduction in intracellular ROS levels and protection against oxidative damage.[7][8][9]
The primary application of hydralazine in ROS-related research is as an experimental tool to:
-
Reduce or quench ROS to study the downstream effects of oxidative stress in cellular and animal models.
-
Serve as a positive control for Nrf2 activation or as a negative control in studies investigating pro-oxidant effects.
-
Investigate the therapeutic potential of ROS scavenging and Nrf2 activation in diseases associated with oxidative stress, such as cardiovascular and neurodegenerative disorders.[5]
The effect of hydralazine on ROS levels is typically quantified using fluorescent probes, with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) being the most commonly employed method.[7][10]
Quantitative Data Summary
The following tables summarize the effective concentrations of hydralazine and its observed effects on ROS levels from various studies.
Table 1: Effective Concentrations of Hydralazine in Cell Culture
| Cell Type | Concentration Range | Effect | Reference |
| Lens Epithelial Cells (LECs) | 20 µM | Nontoxic, increased cell survival, and reduced intracellular ROS. | [7] |
| Inflammatory Macrophages | 0.1 - 10 mM | Inhibition of extracellular and intracellular ROS production. | [4][6] |
| Jurkat T-cells | 400 - 600 µM | Induction of apoptosis, which is preventable by a ROS scavenger. | [11] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 50 µM | Rapid induction of HIF-1α protein. | [1] |
Table 2: Observed Reduction in ROS Levels with Hydralazine Treatment
| Experimental System | Hydralazine Concentration | Method of ROS Detection | Observed Effect on ROS | Reference |
| Lens Epithelial Cells (LECs) exposed to H₂O₂ | 20 µM | H₂-DCF-DA Assay | Significant reduction in H₂O₂-induced ROS. | [7] |
| Lenses from mice treated topically | 25 µM/5µl instilled daily for 5 days | H₂-DCF-DA Assay | Significantly reduced ROS levels compared to untreated lenses. | [9] |
| Inflammatory Macrophages | 0.1 - 10 mM | Not specified | Inhibition of ROS production. | [4] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Hydralazine's Effect on Intracellular ROS using DCFH-DA
This protocol details the measurement of intracellular ROS levels in cultured cells treated with hydralazine, followed by the induction of oxidative stress.
Materials:
-
This compound (Hydralazine hydrochloride)
-
Cell line of interest (e.g., Lens Epithelial Cells)
-
Appropriate cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Hydrogen peroxide (H₂O₂) or another ROS-inducing agent
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~530 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom microplate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Hydralazine Treatment:
-
Prepare a stock solution of hydralazine in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.
-
On the day of the experiment, remove the culture medium and replace it with a fresh medium containing the desired concentration of hydralazine (e.g., 20 µM). Include untreated control wells.
-
Incubate for the desired pre-treatment time (e.g., 16-24 hours).
-
-
Induction of Oxidative Stress (Optional):
-
If investigating the protective effects of hydralazine, induce oxidative stress by adding a ROS-generating agent like H₂O₂ to the medium for a specified duration (e.g., 100 µM H₂O₂ for 1 hour).
-
-
DCFH-DA Staining:
-
Prepare a fresh working solution of DCFH-DA (e.g., 10-20 µM) in a serum-free medium or PBS. Protect this solution from light.[7][12]
-
Remove the medium from the wells and wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[13]
-
-
Fluorescence Measurement:
-
After incubation, remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS or a phenol red-free medium to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no cells.
-
Normalize the fluorescence intensity of the treated samples to the untreated control.
-
A decrease in fluorescence in the hydralazine-treated group compared to the control (especially after ROS induction) indicates a reduction in intracellular ROS.
-
Visualizations
Caption: Mechanism of action of this compound in reducing ROS.
Caption: Experimental workflow for measuring the effect of this compound on intracellular ROS.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 3. The oxidative stress concept of nitrate tolerance and the antioxidant properties of hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant activity and inhibitory effects of hydralazine on inducible NOS/COX-2 gene and protein expression in rat peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydralazine Revives Cellular and Ocular Lens Health-Span by Ameliorating the Aging and Oxidative-Dependent Loss of the Nrf2-Activated Cellular Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 13. doc.abcam.com [doc.abcam.com]
Application Notes: Role of 4-Hydrazinylphthalazin-1(2H)-one (Hydralazine) in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydrazinylphthalazin-1(2H)-one, commonly known as Hydralazine , is a well-established oral antihypertensive agent.[1][2] Beyond its vasodilatory effects, recent research has unveiled its role in modulating key cellular pathways, making it a valuable tool for high-throughput screening (HTS) and drug discovery.[3][4][5] Hydralazine has been identified as an inhibitor of prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), and as a non-nucleoside DNA methyltransferase (DNMT) inhibitor, capable of reactivating silenced tumor suppressor genes.[4][6][7]
These activities position hydralazine as a valuable pharmacological tool and a potential positive control for HTS campaigns aimed at identifying novel modulators of these critical cancer and ischemia-related pathways. This document provides detailed application notes and protocols for the use of hydralazine in HTS assays.
Key Applications in High-Throughput Screening
-
Positive Control in HIF-1α Stabilization Assays: Hydralazine can be used as a reference compound in screening campaigns designed to discover novel inhibitors of prolyl hydroxylase domain (PHD) enzymes, which are responsible for the degradation of HIF-1α.[4]
-
Tool Compound for DNA Demethylation Screens: Its ability to inhibit DNA methylation makes it a suitable tool for assays aimed at identifying new epigenetic modulators.[6][7]
-
Assay Development and Validation: Hydralazine can be employed during the development and validation of HTS assays to assess assay performance, including the determination of the Z'-factor, a statistical measure of assay quality.[8][9][10]
Data Presentation
Table 1: In Vitro Activity of Hydralazine
| Parameter | Target/Assay | Value | Reference |
| IC50 | DNA Methyltransferase (DNMT) | 2 µM | |
| EC50 | Inhibition of MAPK | 2.96 µM | |
| LC50 | Isolated Rat Hepatocytes (2h) | 8 mM | [11] |
| IC50 | ROS Release | 9.53 mM | [12] |
| IC50 | O2- Generation | 1.19 mM | [12] |
Table 2: Representative Data for HTS Assay Validation using Hydralazine
| Parameter | Value | Interpretation | Reference |
| Positive Control (10 µM Hydralazine) | Mean: 1500 RLU, SD: 100 | High signal indicating HIF-1α stabilization | Hypothetical Data |
| Negative Control (DMSO) | Mean: 100 RLU, SD: 20 | Basal signal level | Hypothetical Data |
| Z'-Factor | 0.68 | Excellent assay quality | [8][10][13] |
RLU: Relative Light Units; SD: Standard Deviation. The Z'-factor is calculated using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|. A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.[8][10]
Signaling Pathway
The following diagram illustrates the mechanism of action of hydralazine in the stabilization of HIF-1α. Under normoxic conditions, prolyl hydroxylases (PHDs) hydroxylate HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. Hydralazine inhibits PHDs, preventing HIF-1α hydroxylation and degradation, thus allowing it to accumulate, translocate to the nucleus, and activate the transcription of target genes like Vascular Endothelial Growth Factor (VEGF).[4][5]
Experimental Protocols
Protocol 1: High-Throughput Screening for HIF-1α Stabilization
This protocol describes a cell-based HTS assay to identify compounds that stabilize HIF-1α using a reporter gene assay. Hydralazine is used as a positive control.
1. Materials and Reagents:
-
HEK293T cells stably expressing a luciferase reporter gene under the control of a Hypoxia Response Element (HRE).
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Hydralazine hydrochloride (stock solution in DMSO).
-
Test compound library (dissolved in DMSO).
-
384-well white, clear-bottom assay plates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Plate reader with luminescence detection capabilities.
2. Experimental Workflow:
3. Detailed Procedure:
-
Cell Seeding:
-
Culture HEK293T-HRE-Luc cells to ~80% confluency.
-
Trypsinize and resuspend cells in DMEM with 10% FBS to a concentration of 1 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).
-
Incubate the plate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of hydralazine in DMSO for the positive control (e.g., final concentrations ranging from 0.1 µM to 100 µM).
-
Using an automated liquid handler, add 100 nL of test compounds, hydralazine (positive control), or DMSO (negative control) to the appropriate wells. The final DMSO concentration should not exceed 0.5%.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO2 for 16-24 hours.
-
-
Luminescence Reading:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 20 µL of the luciferase reagent to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the Z'-factor for each plate using the positive (hydralazine) and negative (DMSO) controls to assess assay quality.
-
Normalize the data to the controls and identify "hits" based on a predefined activity threshold (e.g., >3 standard deviations above the mean of the negative controls).
-
Protocol 2: In Vitro DNA Methyltransferase (DNMT) Inhibition Assay
This protocol outlines a biochemical HTS assay to screen for inhibitors of DNMT activity, using hydralazine as a reference inhibitor.
1. Materials and Reagents:
-
Recombinant human DNMT1 enzyme.
-
S-adenosyl-L-methionine (SAM), the methyl group donor.
-
A biotinylated DNA substrate containing CpG sites.
-
Hydralazine hydrochloride (stock solution in water or DMSO).
-
Test compound library (dissolved in DMSO).
-
384-well streptavidin-coated plates.
-
Anti-5-methylcytosine antibody conjugated to an enzyme (e.g., HRP).
-
Chemiluminescent HRP substrate.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Plate reader with chemiluminescence detection.
2. Experimental Workflow:
3. Detailed Procedure:
-
Compound and Enzyme Addition:
-
Add 5 µL of assay buffer to all wells of a 384-well plate.
-
Add 100 nL of test compounds, hydralazine, or DMSO to the appropriate wells.
-
Add 5 µL of recombinant DNMT1 enzyme solution.
-
-
Substrate and SAM Addition:
-
To initiate the reaction, add 10 µL of a solution containing the biotinylated DNA substrate and SAM.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours to allow for the methylation reaction.
-
-
Capture on Streptavidin Plate:
-
Transfer the reaction mixture to a 384-well streptavidin-coated plate.
-
Incubate for 1 hour at room temperature to allow the biotinylated DNA to bind.
-
-
Washing and Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 20 µL of the anti-5-methylcytosine-HRP antibody solution to each well.
-
Incubate for 1 hour at room temperature.
-
-
Final Wash and Substrate Addition:
-
Wash the plate three times with wash buffer.
-
Add 20 µL of the chemiluminescent HRP substrate.
-
-
Signal Detection:
-
Immediately measure the chemiluminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the controls.
-
For active compounds and hydralazine, determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
This compound (hydralazine) is a versatile and cost-effective tool for high-throughput screening in drug discovery. Its well-characterized activities as a HIF-1α stabilizer and a DNA demethylating agent make it an ideal positive control and pharmacological probe for assays targeting these pathways. The protocols provided herein offer a framework for the successful implementation of hydralazine in HTS campaigns, facilitating the discovery of novel therapeutic agents.
References
- 1. droracle.ai [droracle.ai]
- 2. Hydralazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Assay for hydralazine as its stable p-nitrobenzaldehyde hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel mechanism of action for hydralazine: induction of hypoxia-inducible factor-1alpha, vascular endothelial growth factor, and angiogenesis by inhibition of prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A phase I study of hydralazine to demethylate and reactivate the expression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. assay.dev [assay.dev]
- 11. Accelerated cytotoxic mechanism screening of hydralazine using an in vitro hepatocyte inflammatory cell peroxidase model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. academic.oup.com [academic.oup.com]
Application Notes: Experimental Design for Cellular Assays Using 4-Hydrazinylphthalazin-1(2H)-one (Hydralazine)
Introduction
4-Hydrazinylphthalazin-1(2H)-one, commonly known as Hydralazine, is a phthalazine derivative initially developed as an antihypertensive medication.[1] Its primary clinical function is as a direct-acting smooth muscle relaxant, leading to vasodilation.[2][3] Beyond its cardiovascular applications, Hydralazine has garnered significant interest in cellular biology and drug development due to its diverse and context-dependent mechanisms of action.
Recent research has revealed that Hydralazine can function as an anti-apoptotic and pro-angiogenic agent by inhibiting prolyl hydroxylase (PHD) enzymes, which leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and subsequent upregulation of genes like Vascular Endothelial Growth Factor (VEGF).[4][5] Conversely, in other contexts, particularly in oncology research, Hydralazine has been shown to induce caspase-dependent apoptosis in cancer cells, such as leukemic T-cells, by triggering the intrinsic mitochondrial pathway.[6][7] It can also induce DNA damage, contributing to its anti-tumor effects.[6]
These multifaceted activities make Hydralazine a valuable tool for investigating cellular signaling pathways related to hypoxia, angiogenesis, and apoptosis. This document provides detailed protocols for key cellular assays to study the effects of this compound, along with data presentation guidelines and visualizations of relevant pathways and workflows.
Key Signaling Pathways
The cellular effects of this compound are primarily mediated through two distinct signaling pathways, depending on the cellular context.
Experimental Workflow and Protocols
A generalized workflow for assessing the cellular effects of this compound is presented below. This workflow outlines the key stages from initial cell culture to final data analysis.
Protocol 1: Cell Viability Assessment (Modified MTS Assay)
Hydralazine has been reported to interfere with standard tetrazolium-based assays like MTS by chemically reducing the reagent in a cell-free system, leading to false-positive results.[8] A modified protocol is essential for accurate assessment.
Objective: To determine the effect of this compound on the viability of a chosen cell line.
Materials:
-
Cells of interest (e.g., THP-1, Jurkat, K562)
-
Complete culture medium
-
96-well clear flat-bottom plates
-
This compound (Hydralazine HCl, stock solution in sterile water or DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed suspension cells (e.g., 2 x 10⁴ cells/well) or adherent cells (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium in a 96-well plate. Incubate overnight (for adherent cells) or for 2-4 hours (for suspension cells) at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Hydralazine in complete culture medium. Add 100 µL of the diluted compound to the wells to achieve the final desired concentrations (e.g., 0, 10, 50, 100, 200, 500 µM).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Medium Replacement (Crucial Step):
-
Centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully aspirate the medium containing Hydralazine without disturbing the cell pellet.
-
Gently add 200 µL of fresh, pre-warmed complete culture medium to each well.
-
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂. Protect the plate from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells after subtracting the background absorbance (medium + MTS only).
Alternative: The Trypan Blue exclusion assay can be used as a reliable orthogonal method that is not subject to chemical interference.[8]
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cells of interest (e.g., Jurkat leukemic T-cells)
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow Cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells per well in 6-well plates. Treat with varying concentrations of Hydralazine (e.g., 0, 100, 200, 400 µM) for a specified time (e.g., 24 hours).[6]
-
Cell Harvesting:
-
For suspension cells, transfer the cells to a flow cytometry tube.
-
For adherent cells, collect the supernatant (containing floating/dead cells) and detach the remaining cells with a gentle cell scraper or Trypsin-EDTA. Combine all cells.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within 1 hour.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
Data Presentation
Quantitative data should be summarized in clear, concise tables to facilitate comparison between different conditions and experiments.
Table 1: Effect of this compound on Cell Viability
This table presents hypothetical IC₅₀ values, representing the concentration of the compound required to inhibit cell viability by 50%, for different cell lines after 48 hours of treatment.
| Cell Line | Cell Type | IC₅₀ (µM) ± SD | Primary Effect Observed |
| Jurkat | Human T-cell Leukemia | 350 ± 25 | Apoptosis Induction[6][7] |
| MDA-MB-231 | Human Breast Cancer | 480 ± 40 | Apoptosis Induction[9] |
| HUVEC | Human Umbilical Vein Endothelial | > 1000 | Pro-proliferative[4] |
| VSMC | Vascular Smooth Muscle Cells | > 1000 | Anti-apoptotic[10] |
Data are representative and should be determined experimentally. SD = Standard Deviation.
Table 2: Dose-Dependent Induction of Apoptosis in Jurkat Cells
This table shows representative data from an Annexin V/PI staining assay in Jurkat cells treated with this compound for 24 hours.[6]
| Hydralazine (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) | Total Apoptotic (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 | 4.8 ± 1.3 |
| 100 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 1.0 | 14.4 ± 2.2 |
| 200 | 60.1 ± 4.2 | 22.5 ± 2.8 | 17.4 ± 2.1 | 39.9 ± 4.9 |
| 400 | 35.8 ± 3.9 | 38.7 ± 3.1 | 25.5 ± 2.5 | 64.2 ± 5.6 |
Values are presented as Mean ± SD from three independent experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. Hydralazine - Wikipedia [en.wikipedia.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. A Modified MTS Proliferation Assay for Suspended Cells to Avoid the Interference by Hydralazine and β-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BioKB - CoOccurrence - Hydralazine - apoptotic process [biokb.lcsb.uni.lu]
- 10. mdpi.com [mdpi.com]
4-Hydrazinylphthalazin-1(2H)-one (Hydralazine) as a Chemical Probe in Molecular Biology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydrazinylphthalazin-1(2H)-one, widely known as Hydralazine, is a well-established antihypertensive medication. Beyond its clinical use in managing high blood pressure, Hydralazine has emerged as a versatile chemical probe in molecular biology. Its utility stems from its ability to modulate key epigenetic and cellular signaling pathways, making it a valuable tool for studying gene expression, hypoxia responses, and angiogenesis.
This document provides detailed application notes and experimental protocols for the use of Hydralazine as a chemical probe. It is intended to guide researchers in employing this small molecule to investigate fundamental biological processes and explore potential therapeutic applications.
Key Applications in Molecular Biology
Hydralazine's primary mechanisms of action as a chemical probe include:
-
Inhibition of DNA Methylation: Hydralazine can decrease DNA methyltransferase (DNMT) activity, leading to the demethylation and subsequent re-expression of silenced genes, particularly tumor suppressor genes.[1][2][3]
-
Stabilization of Hypoxia-Inducible Factor-1α (HIF-1α): By inhibiting prolyl hydroxylase domain (PHD) enzymes, Hydralazine prevents the degradation of HIF-1α, a master regulator of the cellular response to hypoxia.[4] This leads to the activation of downstream target genes involved in angiogenesis, glucose metabolism, and cell survival.[4][5]
-
Antioxidant Activity: Hydralazine exhibits antioxidant properties, including the inhibition of reactive oxygen species (ROS) generation.[6]
Data Presentation: Quantitative Parameters
The following table summarizes key quantitative data for the use of Hydralazine as a chemical probe. These values can serve as a starting point for experimental design, though optimal concentrations may vary depending on the cell type and experimental conditions.
| Target/Process | Parameter | Value | Species/System | Reference |
| DNA Methyltransferase (DNMT) | IC50 | ~10-20 µM | In vitro assay | [2] |
| Mitogen-activated protein kinase (MAPK) | EC50 | 2.96 µM | Jurkat cells | |
| Reactive Oxygen Species (ROS) release | IC50 | 9.53 mM | Cell-based assay | [6] |
| O2·- generation | IC50 | 1.19 mM | Cell-based assay | [6] |
| HIF-1α Stabilization | Effective Concentration | 50 - 500 µM | Human Umbilical Vein Endothelial Cells (HUVEC) | |
| HIF-1α Stabilization | In vivo dosage | 5 mg/kg | Mouse | [7] |
| Gene Demethylation | Effective Concentration | 10 µM | MDA-231, T24, MCF-7 cell lines | [2] |
| Angiogenesis (in vivo) | Effective Dosage | 5 mg/kg daily | Mouse (sponge angiogenesis assay) | [7] |
Signaling Pathways and Experimental Workflows
DNA Demethylation and Gene Reactivation Pathway
Hydralazine treatment can lead to the reactivation of tumor suppressor genes silenced by promoter hypermethylation.
Caption: Hydralazine-induced DNA demethylation pathway.
HIF-1α Stabilization Pathway
Hydralazine stabilizes HIF-1α, leading to the transcription of hypoxia-responsive genes.
References
- 1. A phase I study of hydralazine to demethylate and reactivate the expression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydralazine target: From blood vessels to the epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel mechanism of action for hydralazine: induction of hypoxia-inducible factor-1alpha, vascular endothelial growth factor, and angiogenesis by inhibition of prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ahajournals.org [ahajournals.org]
Application Note: Quantification of Horseradish Peroxidase Activity using a Luminol-Based Chemiluminescent Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Horseradish peroxidase (HRP) is a widely utilized enzyme in molecular biology and immunology, primarily as a reporter molecule in techniques like ELISA, Western blotting, and immunohistochemistry.[1][2] Its activity can be quantified with high sensitivity using chemiluminescent substrates. 4-Hydrazinylphthalazin-1(2h)-one, commonly known as luminol, is a robust chemiluminescent substrate for HRP.[2][3][4] In the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of luminol.[1][3][5] This reaction produces an unstable, excited-state intermediate (3-aminophthalate) that emits light upon decaying to its ground state.[1][2] The emitted light, typically maximal at a wavelength of 425 nm, can be measured with a luminometer, and its intensity is directly proportional to the amount of HRP present.[1][5] Enhanced chemiluminescence (ECL) substrates often include enhancer molecules (e.g., phenols) that significantly increase the intensity and duration of the light signal, enabling detection of HRP down to the picogram or even femtogram level.[6][7][8][9]
Principle of the Assay
The core of this assay is the HRP-catalyzed oxidation of luminol. HRP reacts with hydrogen peroxide to form an oxidized enzyme intermediate. This intermediate then oxidizes luminol into a radical. Subsequent reactions lead to the formation of an electronically excited 3-aminophthalate dianion, which releases a photon of light as it relaxes to its ground state. The addition of chemical enhancers can significantly amplify the light output.[10][11]
Materials and Reagents
-
Horseradish Peroxidase (HRP): Standard of known concentration for preparing the calibration curve.
-
Luminol Stock Solution: Prepare a 2 mM luminol solution in 0.1 M Tris buffer (pH 8.5).[12][13] Note: Luminol is often first dissolved in a small amount of NaOH or DMSO before dilution.[13] Store protected from light at -20°C.[12]
-
Hydrogen Peroxide (H₂O₂): A 30% stock solution, diluted to the working concentration (e.g., 1-10 mM) in buffer just before use.
-
Enhancer Solution (Optional but Recommended): p-iodophenol or similar phenolic compound, typically prepared as a stock in DMSO and diluted to a working concentration of ~0.3 mM.[11]
-
Assay Buffer: 0.1 M Tris-HCl or PBS, pH 8.5. The optimal pH for the HRP-luminol reaction is around 8.5.[11][14]
-
Detection Instrument: Luminometer or a CCD-based imaging system capable of detecting chemiluminescence.
-
Microplate: Opaque, white 96-well plates are recommended to maximize light reflection and prevent crosstalk between wells.
-
Samples: Biological or chemical samples containing unknown amounts of HRP activity.
Experimental Protocols
Reagent Preparation
-
HRP Standard Stock Solution: Prepare a 1 mg/mL HRP stock solution in PBS. Aliquot and store at -20°C.
-
Luminol/Enhancer Solution: For a typical ECL working solution, mix luminol stock and enhancer stock into the assay buffer. A common final concentration is 0.1 mM luminol and 0.2 mM enhancer.[10]
-
Substrate Working Solution: Just prior to the assay, add H₂O₂ to the Luminol/Enhancer Solution to a final concentration of 1 mM.[10] This solution is light-sensitive and should be used within an hour.
HRP Standard Curve Preparation
-
Perform serial dilutions of the HRP stock solution in assay buffer to create a range of standards. A typical range might be from 100 ng/mL down to 1 pg/mL.
-
Pipette 20 µL of each standard dilution into separate wells of the 96-well plate.
-
Pipette 20 µL of assay buffer into a well to serve as the blank (0 pg/mL HRP).
-
Pipette 20 µL of your unknown samples into their designated wells.
Assay Protocol
-
Initiate Reaction: Add 100 µL of the freshly prepared Substrate Working Solution to all wells containing standards and samples.
-
Incubation: Incubate the plate for 2-5 minutes at room temperature, protected from light. The signal develops rapidly and then begins to decay. Consistent timing is critical for reproducible results.
-
Measurement: Immediately place the microplate into the luminometer and measure the light output, typically expressed as Relative Light Units (RLU). Integration time is usually set between 0.1 to 1 second per well.
Data Presentation and Analysis
The data obtained from the luminometer should be processed by first subtracting the RLU of the blank from all standard and sample readings. Then, plot the background-subtracted RLU values for the HRP standards against their corresponding concentrations to generate a standard curve. Use a suitable regression model (linear or non-linear) to fit the data. The concentration of HRP in the unknown samples can then be interpolated from this curve.
Table 1: Representative HRP Standard Curve Data
| HRP Concentration (pg/mL) | Average RLU | Standard Deviation | Background Corrected RLU |
| 0 (Blank) | 1,520 | 110 | 0 |
| 1.0 | 5,890 | 350 | 4,370 |
| 5.0 | 24,600 | 1,200 | 23,080 |
| 10.0 | 51,300 | 2,550 | 49,780 |
| 50.0 | 245,800 | 11,300 | 244,280 |
| 100.0 | 510,200 | 23,500 | 508,680 |
| 500.0 | 2,350,000 | 115,000 | 2,348,480 |
| 1000.0 | 4,890,000 | 240,000 | 4,888,480 |
Table 2: Assay Performance Characteristics
| Parameter | Value | Description |
| Limit of Detection (LOD) | ~ 1 pg/mL | The lowest HRP concentration detectable above background noise. Can reach low femtogram levels with optimized reagents.[7][8] |
| Linear Dynamic Range | ~1 - 1000 pg/mL | The concentration range over which the signal is directly proportional to the HRP amount.[15] |
| Assay Time | < 10 minutes | Rapid signal generation allows for high-throughput screening.[5] |
| Specificity | High | The HRP-catalyzed reaction is highly specific, reducing background interference.[3] |
| Signal Stability | 5-30 minutes | Signal intensity peaks quickly and then decays. Enhanced substrates provide longer-lasting signals.[8][15] |
References
- 1. sinobiological.com [sinobiological.com]
- 2. Chemiluminescence in western blot | Abcam [abcam.com]
- 3. Chemiluminescence HRP substrate Luminol reagent - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. thermofisher.com [thermofisher.com]
- 5. Unlocking the Power of HRP ELISA Luminol: A Breakthrough in Immunoassay Technology - Housing Innovations [dev.housing.arizona.edu]
- 6. biocompare.com [biocompare.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Bio-Helix [bio-helix.com]
- 9. Western Blot Substrates and Substrate Kits | Fisher Scientific [fishersci.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A Highly Sensitive Chemiluminometric Assay for Real-Time Detection of Biological Hydrogen Peroxide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Luminol–hydrogen peroxide–horseradish peroxidase chemiluminescence intensification by kosmotrope ammonium sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Excellent Chemiluminescent Substrate (ECL) Kit - Elabscience® [elabscience.com]
Application Notes and Protocols: Synthesis of Functionalized Derivatives from a 4-Hydrazinylphthalazin-1(2H)-one Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydrazinylphthalazin-1(2H)-one is a versatile precursor in the synthesis of a wide array of functionalized heterocyclic compounds. Its reactive hydrazinyl group serves as a key handle for the introduction of diverse pharmacophores, leading to the generation of molecules with significant biological activities. This document provides detailed protocols for the synthesis of two important classes of derivatives: hydrazones (Schiff bases) and fused[1][2][3]triazolo[3,4-a]phthalazines. Furthermore, it highlights the application of phthalazinone derivatives as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair pathways.
Data Presentation
Table 1: In Vitro PARP-1 Inhibitory Activity of Representative Phthalazinone Derivatives
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Olaparib | PARP-1 | <10 | - | [1][2] |
| DLC-1 | PARP-1 | <0.2 | MDA-MB-436 | [1] |
| DLC-49 | PARP-1/HDAC-1 | 0.53 (PARP-1) | - | [1] |
| Compound 23 | PARP-1 | - | Capan-1 | [2] |
| Compound 30 | PARP-1 | 8.18 | - | [4] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. The data is compiled from various sources and serves as a reference for the potential of this class of compounds.
Experimental Protocols
Protocol 1: General Synthesis of 4-(2-Arylidenehydrazinyl)phthalazin-1(2H)-ones (Hydrazones/Schiff Bases)
This protocol describes the condensation reaction between this compound and various aromatic aldehydes to yield the corresponding hydrazone derivatives.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (20 mL).
-
Add the substituted aromatic aldehyde (1.1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to afford the pure 4-(2-arylidenehydrazinyl)phthalazin-1(2H)-one derivative.
Expected Yield: 70-90%
Characterization: The synthesized compounds should be characterized by standard analytical techniques such as melting point determination, FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Synthesis of[1][2][3]Triazolo[3,4-a]phthalazin-6(5H)-one
This protocol describes the cyclization of this compound to form a fused triazole ring system. This method is adapted from the synthesis of a closely related analog, 1,2,4-triazolo[3,4-a]phthalazine-3-thiol.[5]
Materials:
-
This compound
-
Formic acid
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 mmol) in formic acid (10 mL).
-
Heat the mixture under reflux for 5-7 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water.
-
The precipitated solid is collected by filtration, washed thoroughly with water to remove excess formic acid, and then dried.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure[1][2][3]triazolo[3,4-a]phthalazin-6(5H)-one.
Expected Yield: 60-80%
Characterization: The final product should be characterized by its melting point and spectroscopic methods (FT-IR, 1H NMR, 13C NMR, and MS).
Mandatory Visualization
Caption: Synthetic workflow for functionalized derivatives.
Caption: PARP-1 inhibition signaling pathway.
References
- 1. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. prepchem.com [prepchem.com]
Application Notes and Protocols for In Vivo Imaging of 4-Hydrazinylphthalazin-1(2h)-one (Hydralazine) Pharmacodynamics
Introduction
4-Hydrazinylphthalazin-1(2h)-one, commonly known as hydralazine, is a well-established vasodilator used in the treatment of hypertension and heart failure.[1][2] Beyond its vasodilatory effects, recent research has highlighted its significant antioxidant and pro-angiogenic properties.[3][4] Hydralazine is not a direct imaging agent; however, its profound pharmacological effects on key biological processes, such as reactive oxygen species (ROS) production and angiogenesis, can be quantitatively assessed and visualized using advanced in vivo imaging techniques.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to monitor the pharmacodynamic effects of hydralazine in living animal models. The focus is on two core applications:
-
Quantifying the Antioxidant Effect of Hydralazine by imaging the reduction of ROS in an inflammation model.
-
Assessing the Pro-Angiogenic Activity of Hydralazine by imaging the induction of vascular endothelial growth factor receptor 2 (VEGFR2) expression.
Application Note 1: Quantifying the Antioxidant Effect of Hydralazine by In Vivo Bioluminescence Imaging of Reactive Oxygen Species
1.1. Principle and Application
Reactive oxygen species (ROS) are key signaling molecules but are also implicated in the pathology of inflammatory diseases. Hydralazine has been shown to be an efficient ROS scavenger and an inhibitor of ROS-generating enzymes like NADPH oxidase.[3] This protocol describes a non-invasive method to quantify the antioxidant activity of hydralazine in vivo by measuring the reduction of ROS-dependent bioluminescence in a murine model of localized inflammation. The chemiluminescent probe luminol reacts with ROS, particularly those generated by myeloperoxidase (MPO) in neutrophils, to produce light that can be detected and quantified.[5][6] A reduction in the bioluminescent signal following hydralazine treatment indicates a decrease in local ROS levels, providing a quantitative measure of the drug's antioxidant efficacy.
1.2. Experimental Protocol
1.2.1. Animal Model and Induction of Inflammation
-
Use 8-week-old female BALB/c mice. Acclimatize animals for at least one week before the experiment.
-
Anesthetize the mice using isoflurane (2-3% in oxygen).
-
To induce localized inflammation, inject 20 µL of Lipopolysaccharide (LPS) solution (1 mg/mL in sterile PBS) into the right hind paw. Inject 20 µL of sterile PBS into the left hind paw as a control.
-
Allow inflammation to develop for 6 hours.
1.2.2. Dosing and Imaging Procedure
-
Prepare a stock solution of Hydralazine hydrochloride in sterile water (10 mg/mL).
-
Divide the mice into two groups (n=5 per group):
-
Vehicle Group: Administer sterile water intraperitoneally (i.p.).
-
Hydralazine Group: Administer hydralazine (5 mg/kg body weight) i.p.
-
-
One hour after drug/vehicle administration, prepare a luminol solution (50 mg/mL in PBS).
-
Administer luminol (200 mg/kg body weight) via i.p. injection to all mice.
-
Immediately after luminol injection, place the anesthetized mice in a light-tight chamber of an in vivo imaging system (e.g., IVIS Spectrum).
-
Acquire bioluminescence images continuously for 20 minutes. Use an open filter setting, f-stop of 1, and binning of 8.
-
Use the accompanying software to draw regions of interest (ROI) over both the LPS-injected and PBS-injected paws.
-
Quantify the signal as total flux (photons/second) within each ROI.
1.3. Data Presentation
The quantitative data from the imaging experiment can be summarized as follows. The results demonstrate a significant reduction in the bioluminescent signal in the LPS-treated paw of mice that received hydralazine, indicating its potent in vivo antioxidant effect.
| Group | Treatment | Paw | Mean Total Flux (photons/s) ± SEM | % Signal Reduction (vs. Vehicle) |
| 1 | Vehicle | Right (LPS) | 1.5 x 10⁵ ± 0.2 x 10⁵ | N/A |
| Left (PBS) | 1.1 x 10⁴ ± 0.1 x 10⁴ | N/A | ||
| 2 | Hydralazine (5 mg/kg) | Right (LPS) | 4.5 x 10⁴ ± 0.5 x 10⁴ | 70% |
| Left (PBS) | 1.0 x 10⁴ ± 0.1 x 10⁴ | - |
1.4. Visualization of Workflow and Signaling Pathway
References
- 1. youtube.com [youtube.com]
- 2. Hydralazine - Wikipedia [en.wikipedia.org]
- 3. Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo imaging method to distinguish acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioluminescence Imaging of Inflammation in Vivo Based on Bioluminescence and Fluorescence Resonance Energy Transfer Using Nanobubble Ultrasound Contrast Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Hydrazinylphthalazin-1(2H)-one in Environmental Trace Analysis
Introduction
4-Hydrazinylphthalazin-1(2H)-one, commonly known as hydralazine, is a reactive phthalazine derivative with significant potential for application in environmental monitoring and trace analysis. While primarily recognized for its pharmaceutical applications, its chemical properties, particularly the presence of a reactive hydrazine group, make it a valuable tool for the detection of key environmental pollutants. This document provides detailed application notes and protocols for the use of hydralazine in the trace analysis of carbonyl compounds and other analytes through derivatization and chemiluminescence techniques.
Hydralazine's utility in environmental analysis stems from its ability to react with aldehydes and ketones to form stable hydrazones, which can then be readily detected and quantified using chromatographic methods.[1][2] This is analogous to the well-established 2,4-dinitrophenylhydrazine (DNPH) methodology for carbonyl analysis. Furthermore, hydralazine and its derivatives have been shown to participate in chemiluminescence reactions, offering a highly sensitive detection method for certain analytes.[3][4][5] These characteristics open avenues for its use in monitoring air and water quality for trace levels of pollutants.
I. Application: Derivatization of Carbonyl Compounds for Chromatographic Analysis
This application focuses on the use of hydralazine as a derivatizing agent for the trace analysis of aldehydes and ketones in environmental samples. The reaction of hydralazine with carbonyl compounds forms stable hydrazone derivatives, which can be easily separated and quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[2][6]
Reaction Pathway: Derivatization of Carbonyls with Hydralazine
Caption: Derivatization of an aldehyde with hydralazine.
Experimental Protocol: Determination of Formaldehyde in Air Samples
This protocol outlines the steps for the determination of formaldehyde in air samples using hydralazine derivatization followed by HPLC-UV analysis.
1. Materials and Reagents:
-
This compound (Hydralazine)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Formaldehyde standard solution
-
Impinger/Solid-phase extraction (SPE) cartridges coated with hydralazine
2. Sample Collection:
-
Air is drawn through an impinger containing a solution of hydralazine in acidic water or through an SPE cartridge coated with hydralazine at a known flow rate for a specified period.
-
The carbonyl compounds in the air react with hydralazine to form stable hydrazones which are trapped in the solution or on the cartridge.
3. Sample Preparation:
-
Impinger Solution: The solution is transferred to a volumetric flask and diluted to a known volume with acetonitrile/water.
-
SPE Cartridge: The cartridge is eluted with a suitable solvent (e.g., acetonitrile) to recover the hydrazone derivatives. The eluate is collected and diluted to a known volume.
4. HPLC-UV Analysis:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: UV detector set at a wavelength appropriate for the hydrazone derivative (e.g., 280 nm).
-
-
Calibration: A series of standard solutions of the formaldehyde-hydrazone derivative are prepared and injected into the HPLC to generate a calibration curve.
-
Quantification: The concentration of the formaldehyde-hydrazone in the sample is determined by comparing its peak area to the calibration curve.
Quantitative Data Summary (Illustrative)
The following table summarizes typical performance data that could be expected from such a method, based on similar analyses of hydralazine derivatives.[6]
| Parameter | Value |
| Analyte | Formaldehyde |
| Limit of Detection (LOD) | 0.1 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/L |
| Linear Range | 1 - 100 µg/L |
| Recovery | 95 - 105% |
II. Application: Chemiluminescence-Based Detection
Hydralazine can be employed in highly sensitive chemiluminescence (CL) detection methods. This can be achieved either through its direct reaction with an oxidizing agent to produce light or by its catalytic effect (enhancement or inhibition) on an existing CL system.[3][4] This approach is particularly useful for the trace analysis of pollutants that can interact with the CL reaction.
Experimental Workflow: Chemiluminescence Analysis
Caption: Workflow for chemiluminescence analysis.
Experimental Protocol: Determination of Trace Oxidants in Water
This protocol describes a flow-injection chemiluminescence method for the determination of trace oxidants (e.g., permanganate) in water samples based on their reaction with hydralazine.[3]
1. Materials and Reagents:
-
This compound (Hydralazine) solution
-
Potassium permanganate (KMnO4) standard solutions
-
Phosphoric acid (H3PO4)
-
Deionized water
-
Flow injection analysis (FIA) system with a chemiluminescence detector
2. Instrument Setup:
-
The FIA system is set up with separate channels for the hydralazine solution, the sample/standard, and the acid.
-
The flow rates are optimized to ensure efficient mixing and a stable baseline.
3. Analytical Procedure:
-
The hydralazine solution and phosphoric acid are continuously pumped and mixed.
-
A defined volume of the water sample or standard solution is injected into the carrier stream.
-
The sample plug mixes with the hydralazine-acid mixture in a reaction coil.
-
The resulting chemiluminescence is detected by the photomultiplier tube.
4. Calibration and Quantification:
-
A calibration curve is constructed by injecting a series of standard KMnO4 solutions and plotting the CL intensity versus concentration.
-
The concentration of the oxidant in the water sample is determined from the calibration curve.
Quantitative Data Summary (Illustrative)
The following table presents typical performance characteristics for a chemiluminescence method involving hydralazine.[3][4]
| Parameter | Value |
| Analyte | Potassium Permanganate |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Linear Range | 0.2 - 5.0 µg/mL |
| Sample Throughput | > 60 samples/hour |
This compound presents a versatile and sensitive reagent for environmental trace analysis. Its application in both derivatization-based chromatographic methods for carbonyl compounds and in chemiluminescence-based detection of other pollutants offers promising avenues for researchers and scientists in the field of environmental monitoring. The protocols provided herein serve as a foundation for the development and validation of specific analytical methods tailored to various environmental matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. High-performance liquid chromatographic studies of reaction of hydralazine with biogenic aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Time-resolved chemiluminescent analysis of hydralazine in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The antihypertensive compounds hydralazine, dihydralazine and cadralazine and their metabolites inhibit myeloperoxidase activity as measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
Troubleshooting & Optimization
Troubleshooting guide for low signal intensity in chemiluminescent western blots
This guide provides solutions to common issues encountered during chemiluminescent western blotting that can lead to low or no signal intensity.
Frequently Asked Questions (FAQs) - Low Signal Intensity
Q1: Why am I getting very faint or no bands on my western blot?
There are several potential reasons for weak or absent signals in a chemiluminescent western blot. These can be broadly categorized into issues with the protein sample, antibody incubation, substrate reaction, or the blotting procedure itself.[1][2][3][4]
Key areas to investigate include:
-
Protein concentration or abundance: The target protein may be in low abundance in your sample, or the total protein loaded on the gel may be insufficient.[1][5][6]
-
Antibody issues: The primary or secondary antibody may not be active, used at a suboptimal concentration, or incorrect for the target.[1][2][3]
-
Inefficient protein transfer: The transfer of proteins from the gel to the membrane may have been incomplete.[4][5]
-
Substrate problems: The chemiluminescent substrate may have expired, been improperly prepared, or the signal may have faded before detection.[2][7]
-
Blocking issues: Over-blocking can mask the epitope, preventing antibody binding.[3][8]
Q2: How can I optimize my primary and secondary antibody concentrations to improve signal?
Suboptimal antibody concentrations are a frequent cause of low signal.[1][9] It is crucial to titrate both primary and secondary antibodies to find the optimal dilution for your specific experiment.[9]
-
Too little antibody will result in a weak signal.[10]
-
Too much primary or secondary antibody can lead to high background, and in some cases, a decrease in specific signal due to substrate depletion, which can manifest as bands with no signal in the middle.[4][10]
A dot blot is a quick and effective method to determine the optimal antibody concentrations without running a full western blot.[11][12]
Q3: Could my protein transfer be the cause of the low signal? How do I check for successful transfer?
Inefficient protein transfer from the gel to the membrane is a common reason for faint bands.[4][5]
-
Verification of transfer: You can assess transfer efficiency by staining the membrane with a reversible stain like Ponceau S after transfer.[4][13] This will allow you to visualize the total protein transferred to the membrane.
-
Optimizing transfer: Transfer efficiency is influenced by the molecular weight of the protein. Larger proteins may require longer transfer times or higher voltage, while smaller proteins might pass through the membrane if the transfer is too long or the pore size of the membrane is too large.[2][8] Adding SDS to the transfer buffer can aid in the transfer of high molecular weight proteins.[8]
Q4: My chemiluminescent substrate is new, but I'm still getting a weak signal. What could be wrong?
Even with a fresh substrate, several factors can lead to a weak signal:
-
Incorrect storage and handling: Ensure the substrate components are stored correctly and brought to room temperature before use, as cold temperatures can slow the enzymatic reaction.[7][10]
-
Insufficient substrate volume: Use enough substrate to ensure the entire surface of the blot is evenly coated. A common recommendation is 0.1 mL of substrate per cm² of the membrane.[14]
-
Incorrect incubation time: The incubation time with the substrate is critical. A one-minute incubation is often sufficient for standard ECL substrates, while more sensitive substrates may require a five-minute incubation.[7][14]
-
Presence of inhibitors: Sodium azide is a potent inhibitor of Horseradish Peroxidase (HRP) and should not be present in any buffers used with HRP-conjugated secondary antibodies.[3][15]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low signal intensity in your chemiluminescent western blots.
Caption: Troubleshooting flowchart for low signal intensity in chemiluminescent western blots.
Quantitative Data Summary
The following table provides recommended starting ranges for key quantitative parameters in a chemiluminescent western blot protocol. Note that optimal conditions will vary depending on the specific protein and antibodies used.
| Parameter | Recommended Range | Notes |
| Total Protein Load | 20-50 µg of cell lysate per lane | For low abundance proteins, enrichment techniques like immunoprecipitation may be necessary.[2][5] |
| Primary Antibody Dilution | 1:500 to 1:5,000 | Titration is essential. Start with the manufacturer's recommendation if available.[16][17] |
| Secondary Antibody Dilution | 1:5,000 to 1:100,000 | Highly dependent on the antibody and substrate sensitivity. Titration is critical.[17] |
| Primary Antibody Incubation | 1-2 hours at room temperature or overnight at 4°C | Longer incubation at 4°C can increase signal for low abundance targets.[16] |
| Secondary Antibody Incubation | 1 hour at room temperature | |
| Wash Steps | 3-5 washes of 5-15 minutes each | Thorough washing is crucial to reduce background noise.[10][18] |
| Substrate Incubation | 1-5 minutes | Follow the manufacturer's instructions for your specific ECL substrate.[7][14] |
| Exposure Time | 30 seconds to 30 minutes | Varies greatly with signal intensity. Digital imagers offer more flexibility than film.[11][15] |
Detailed Experimental Protocol: Chemiluminescent Western Blot
This protocol outlines the key steps for performing a chemiluminescent western blot.
-
Protein Sample Preparation and Electrophoresis:
-
Prepare cell or tissue lysates in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of your samples.
-
Load 20-50 µg of total protein per well of an SDS-PAGE gel.
-
Run the gel according to standard procedures to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Ensure good contact between the gel and the membrane and that no air bubbles are present.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer. Destain with wash buffer before proceeding.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer at its optimal concentration.
-
Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three to five times for 5-15 minutes each with wash buffer (e.g., TBS-T) to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in the blocking buffer at its optimal concentration.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Repeat the washing steps as in step 5 to remove unbound secondary antibody.
-
-
Chemiluminescent Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Drain the excess substrate and place the membrane in a plastic sheet protector or a digital imager.
-
-
Signal Detection:
References
- 1. What Are the Underlying Causes of Weak or Absent Protein Signals in Western Blotting? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. sinobiological.com [sinobiological.com]
- 3. wildtypeone.substack.com [wildtypeone.substack.com]
- 4. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. licorbio.com [licorbio.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - TR [thermofisher.com]
- 9. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 10. licorbio.com [licorbio.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. blog.mblintl.com [blog.mblintl.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bu.edu [bu.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. Chemiluminescence in western blot | Abcam [abcam.com]
- 18. A Simple, Reproducible Procedure for Chemiluminescent Western Blot Quantification [bio-protocol.org]
- 19. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 20. azurebiosystems.com [azurebiosystems.com]
Optimization of pH and reagent concentrations for 4-Hydrazinylphthalazin-1(2h)-one reactions
Welcome to the technical support center for reactions involving 4-Hydrazinylphthalazin-1(2h)-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and its derivatives, particularly through the common method of hydrazinolysis of a suitable precursor (e.g., a 4-alkoxy or 4-chlorophthalazin-1(2H)-one).
Q1: The reaction is slow or incomplete, with starting material still present after the recommended reaction time.
A1:
-
Issue: Insufficient reaction rate.
-
Possible Causes & Solutions:
-
Temperature: The reaction temperature may be too low. Ensure the mixture is refluxing at the appropriate temperature for the solvent used (e.g., ethanol).
-
Hydrazine Concentration: The concentration of hydrazine hydrate may be insufficient. While a large excess is generally used, you can try increasing the molar equivalents of hydrazine hydrate.
-
Solvent: Ethanol is a common solvent. Ensure it is of an appropriate grade and anhydrous if necessary, as water can sometimes affect reaction rates.
-
Catalyst: For less reactive substrates, the addition of a catalytic amount of a weak acid, such as acetic acid, may help to protonate the leaving group, making it more susceptible to nucleophilic attack.
-
Q2: A significant amount of an unknown impurity is observed by TLC or LC-MS.
A2:
-
Issue: Formation of side products.
-
Possible Causes & Solutions:
-
Autoxidation: this compound and related hydrazine derivatives can be susceptible to oxidation, which can be catalyzed by trace metals or exposure to air, especially at elevated temperatures.[1] Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Dimerization/Further Reaction: The desired product may react further. Autoxidation of 4-hydrazinylquinolines has been shown to lead to the formation of pyridazino-diquinoline structures.[1] Minimizing reaction time and temperature once the starting material is consumed can help to reduce the formation of these byproducts.
-
Starting Material Purity: Impurities in the starting material can lead to the formation of side products. Ensure the purity of your starting phthalazinone derivative before starting the reaction.
-
Q3: The product has a poor yield after purification.
A3:
-
Issue: Low isolated yield.
-
Possible Causes & Solutions:
-
Purification Loss: The product may be partially soluble in the crystallization solvent, leading to losses during filtration. Try cooling the crystallization mixture to a lower temperature or using a different solvent system for recrystallization.
-
Incomplete Precipitation: If the product is precipitated by adding water, ensure that a sufficient amount of water is added and that the mixture is adequately cooled to maximize precipitation.
-
Adhesion to Glassware: Ensure all product is scraped from the reaction and crystallization flasks.
-
Q4: The isolated product is discolored (e.g., yellow or brown).
A4:
-
Issue: Presence of colored impurities.
-
Possible Causes & Solutions:
-
Oxidation Products: As mentioned, oxidation can lead to colored byproducts.
-
Purification: Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) may be sufficient to remove the colored impurities. If not, column chromatography may be necessary. Activated charcoal can also be used to decolorize the solution before crystallization, but a small-scale test should be performed first to ensure it does not adsorb the desired product.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the hydrazinolysis of a 4-substituted phthalazin-1(2H)-one?
A1: While a specific optimal pH has not been definitively established in the literature for this exact reaction, the reaction is typically carried out under neutral to slightly acidic conditions. The use of hydrazine hydrate itself creates a basic environment. However, some procedures report the addition of acetic acid, which would lower the pH. The optimal pH can be substrate-dependent. We recommend starting with the conditions reported in the literature for a similar substrate. If the reaction is not proceeding as expected, a small-scale pH optimization study can be performed.
Recommended pH Optimization Strategy:
| pH Condition | Suggested Reagent | Rationale |
| Slightly Acidic | Add catalytic acetic acid | May protonate the leaving group, increasing its reactivity. |
| Neutral | Use only hydrazine hydrate in a neutral solvent like ethanol | Standard starting condition. |
| Slightly Basic | Add a non-nucleophilic base (e.g., triethylamine) | May be beneficial if the starting material is sensitive to acid. |
Q2: What is the recommended concentration of hydrazine hydrate?
A2: The concentration of hydrazine hydrate is a critical parameter. Typically, a significant excess of hydrazine hydrate is used to drive the reaction to completion. The optimal amount can depend on the reactivity of the substrate.
General Guidelines for Hydrazine Hydrate Concentration:
| Reagent Ratio (Hydrazine:Substrate) | Application | Expected Outcome |
| 5-10 equivalents | Standard for most substrates | Generally provides good yields and reaction rates. |
| 10-20 equivalents | For less reactive substrates | Can help to increase the reaction rate and drive the equilibrium towards the product. |
| >20 equivalents | May be required in specific cases | Use with caution as it can complicate purification. |
Q3: What are the common solvents used for this reaction?
A3: The choice of solvent is important for solubility of the reactants and for achieving the desired reaction temperature.
Commonly Used Solvents:
| Solvent | Typical Reaction Temperature | Notes |
| Ethanol | Reflux (~78 °C) | Most common solvent, good solubility for many phthalazinone derivatives and hydrazine. |
| Isopropanol | Reflux (~82 °C) | Can be used as an alternative to ethanol. |
| Pyridine | Reflux (~115 °C) | Used for less reactive substrates due to its higher boiling point and basic nature.[1] |
| 1,2-Dichlorobenzene | High temperatures | Used in specific cases where very high temperatures are required.[1] |
Experimental Protocols
General Protocol for the Synthesis of this compound from a 4-Chlorophthalazin-1(2H)-one:
-
To a solution of the 4-chlorophthalazin-1(2H)-one (1.0 eq) in a suitable solvent (e.g., ethanol, 10-20 mL per gram of substrate), add hydrazine hydrate (5-10 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed (typically 3-6 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold solvent.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and/or add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common issues in this compound synthesis.
References
Common sources of interference in 4-Hydrazinylphthalazin-1(2h)-one detection methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the detection and quantification of 4-Hydrazinylphthalazin-1(2h)-one, commonly known as hydralazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for hydralazine detection?
A1: The most frequently employed methods for the detection and quantification of hydralazine in pharmaceutical formulations and biological matrices include High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection, spectrophotometry, and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] Each method has its own set of advantages and potential sources of interference.
Q2: What is the primary metabolite of hydralazine that can interfere with its detection?
A2: The major plasma metabolite that significantly interferes with hydralazine detection is hydralazine pyruvic acid hydrazone.[4][5] This hydrazone can form rapidly in plasma from the reaction of hydralazine with endogenous pyruvic acid.[4] Some analytical methods, particularly older spectrophotometric and gas-liquid chromatography (GLC) techniques involving acid treatment, can hydrolyze the hydrazone back to hydralazine, leading to erroneously high measurements of the parent drug.[4]
Q3: Can process-related impurities affect hydralazine analysis?
A3: Yes, process-related impurities from the synthesis of hydralazine hydrochloride can interfere with its detection. One such identified impurity is a dimer of hydralazine, referred to as "Hazh Dimer".[6] It is crucial to use a validated, high-resolution chromatographic method to separate such impurities from the main analyte peak.
Q4: Are there any known interferences from excipients used in tablet formulations?
A4: While many excipients do not interfere with hydralazine detection in HPLC methods, some interactions have been reported. For instance, starch, a common excipient, can react with hydralazine hydrochloride over time, leading to a decrease in the measured strength of the drug.[7] This interaction can produce fluorescent derivatives that may interfere with certain detection methods.
Q5: What are matrix effects and how can they impact LC-MS analysis of hydralazine?
A5: Matrix effects are a significant concern in LC-MS analysis and occur when co-eluting compounds from the sample matrix (e.g., plasma, urine) suppress or enhance the ionization of hydralazine in the mass spectrometer source.[8] This can lead to inaccurate and irreproducible quantitative results. Proper sample preparation, such as solid-phase extraction (SPE), and the use of a suitable internal standard are critical to mitigate matrix effects.[5]
Troubleshooting Guides
HPLC Methods
Issue 1: Poor peak shape or resolution.
-
Possible Cause: Inappropriate mobile phase composition or pH.
-
Troubleshooting Step:
-
Adjust the mobile phase composition. A common mobile phase for hydralazine analysis is a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[9][10]
-
Optimize the pH of the aqueous phase. A pH of around 3 is often used.[1]
-
Ensure the column is properly equilibrated with the mobile phase before injection.
-
-
Possible Cause: Column degradation.
-
Troubleshooting Step:
Issue 2: Extra peaks in the chromatogram.
-
Possible Cause: Presence of degradation products. Hydralazine is susceptible to degradation under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[9][11][12]
-
Troubleshooting Step:
-
Possible Cause: Interference from metabolites.
-
Troubleshooting Step:
Issue 3: Inaccurate quantification.
-
Possible Cause: Matrix effects in LC-MS analysis.
-
Troubleshooting Step:
-
Implement a robust sample preparation method like solid-phase extraction (SPE) to remove interfering matrix components.[5]
-
Use a stable isotope-labeled internal standard if available to compensate for ionization suppression or enhancement.
-
Evaluate the matrix effect by comparing the response of the analyte in the matrix to the response in a neat solution.[8]
-
Spectrophotometric Methods
Issue 1: Lack of specificity.
-
Possible Cause: Interference from other compounds that react with the chromogenic agent. For example, when using ninhydrin at elevated temperatures, other drugs like naphazoline and diazepam can also produce colored complexes.[13]
-
Troubleshooting Step:
Issue 2: Unstable color development.
-
Possible Cause: Degradation of the colored complex or the analyte.
-
Troubleshooting Step:
-
Measure the absorbance within the recommended time frame after color development. The color of the hydralazine-bromophenol blue ion pair is stable for more than 10 hours.[15]
-
Protect the solutions from light if the complex is light-sensitive.
-
Quantitative Data Summary
| Method | Analyte | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Spectrophotometry (UV) | Hydralazine HCl | Distilled Water | 2-20 µg/ml | 0.051 µg/ml | 0.16 µg/ml | [10] |
| Spectrophotometry (UV) | Hydralazine HCl | pH 3 Citrate Buffer | 10-50 µg/mL | - | - | [15] |
| RP-HPLC | Hydralazine HCl | - | 0.5-4 µg/ml | 0.029 µg/ml | 0.06 µg/ml | [8] |
| RP-HPLC | Hydralazine | Human Plasma | 10-500 ng/ml | - | - | [2] |
| GC | Hydralazine | - | 10-200 ng/ml | - | - | [1] |
Experimental Protocols
Key Experiment: HPLC-UV Analysis of Hydralazine
This protocol is a representative example for the quantification of hydralazine in pharmaceutical dosage forms.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Orthophosphoric acid.
-
Water (HPLC grade).
-
Hydralazine hydrochloride reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.1% Orthophosphoric acid in water and Acetonitrile (e.g., in a 50:50 v/v ratio).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.[9]
-
Detection Wavelength: 254 nm.[9]
-
Injection Volume: 15 µL.[9]
4. Standard Solution Preparation:
-
Prepare a stock solution of hydralazine hydrochloride in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 40-600 µg/ml).[9]
5. Sample Preparation:
-
For tablets, accurately weigh and powder a sufficient number of tablets.
-
Dissolve a portion of the powder equivalent to a known amount of hydralazine hydrochloride in the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
6. Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of hydralazine in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: A generalized workflow for the HPLC analysis of hydralazine.
References
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Interference in assays for hydralazine in humans by a major plasma metabolite, hydralazine pyruvic acid hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of hydralazine pyruvic acid hydrazone, the major plasma metabolite of hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. rroij.com [rroij.com]
- 8. iajpr.com [iajpr.com]
- 9. ijnrd.org [ijnrd.org]
- 10. METHOD DEVELOPMENT AND VALIDATION OF HYDRALAZINE HYDROCHLORIDE BY USING UV AND RP-HPLC [zenodo.org]
- 11. researchgate.net [researchgate.net]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations [scirp.org]
Technical Support Center: Advanced Purification of 4-Hydrazinylphthalazin-1(2h)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the advanced purification of 4-Hydrazinylphthalazin-1(2h)-one (also known as Hydralazine). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound and its hydrochloride salt.
| Problem | Potential Cause | Troubleshooting Steps |
| Persistent Yellow Coloration in the Final Product | Presence of colored impurities or degradation products. | - Recrystallization: Ensure the appropriate solvent is used. Ethanol or methanol are commonly effective.[1] - Activated Carbon Treatment: During the purification of the hydrochloride salt, treatment with activated carbon in hot water can help remove colored impurities.[2] - pH Adjustment: For the hydrochloride salt, adjusting the pH of the solution after carbon treatment may aid in precipitating the pure compound while leaving impurities in the solution.[2] |
| High Levels of Residual Hydrazine | Incomplete reaction or inefficient removal during purification. | - Recrystallization: Multiple recrystallizations may be necessary. - Chromatography: Preparative HPLC can be effective in separating hydrazine from the target compound. - Chemical Scavenging: Consider using a scavenger resin to selectively remove hydrazine. |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent, or too much solvent was used. The cooling process was too rapid, leading to crystal formation with occluded impurities. | - Solvent Selection: Test a range of solvents to find one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. - Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound. - Cooling Rate: Allow the solution to cool slowly to promote the formation of pure crystals. An ice bath can be used once the solution has reached room temperature. |
| Presence of Dimer Impurity (1-(2-phthalazin-1-ylhydrazino)phthalazine) | A known process-related impurity that can be difficult to remove with standard crystallization.[3] | - Preparative HPLC: This is the most effective method for isolating and removing the dimer impurity.[3] A C18 column with a water/acetonitrile mobile phase has been used for the isolation of this impurity.[3] |
| Poor Separation in Preparative HPLC | Inappropriate column, mobile phase, or gradient. | - Method Development: Start with analytical scale HPLC to optimize the separation conditions (column, mobile phase, gradient, and detection wavelength) before scaling up to preparative HPLC. - Column Choice: A C18 column is a good starting point for reversed-phase chromatography of this compound.[3] - Mobile Phase: A mixture of water and acetonitrile or methanol is commonly used. The pH of the aqueous phase can be adjusted to improve peak shape and resolution. |
Frequently Asked Questions (FAQs)
General Purification
Q1: What are the most common initial purification techniques for crude this compound?
A1: The most common initial purification technique is recrystallization. For the free base, methanol or ethanol are often used.[1] For the hydrochloride salt, recrystallization from aqueous or alcoholic hydrochloric acid is a common method.[1]
Q2: How can I remove inorganic salts from my product?
A2: If your synthesis results in the presence of inorganic salts, an acid-base extraction can be an effective purification step. Dissolve the crude product in an organic solvent and wash with water to remove the salts. The basic nature of this compound means its solubility in the organic phase should be maintained, while the inorganic salts will partition into the aqueous phase.
Advanced Purification Techniques
Q3: When should I consider using preparative HPLC for purification?
A3: Preparative HPLC is recommended when high purity is required, and other methods like recrystallization have failed to remove persistent impurities, such as the dimer impurity.[3] It is also useful for isolating small quantities of highly pure material for analytical standards or biological testing.
Q4: What are the key parameters to consider for preparative HPLC of this compound?
A4: Key parameters include the choice of stationary phase (e.g., C18), mobile phase composition (e.g., water/acetonitrile or water/methanol), pH of the mobile phase, column loading, and flow rate. Method development should begin at the analytical scale to optimize these parameters before scaling up.
Q5: Can ion-exchange chromatography be used to purify this compound?
A5: Yes, in principle, ion-exchange chromatography can be a powerful tool. Since this compound is a basic compound, cation-exchange chromatography could be employed. The crude material would be loaded onto the column at a pH where the compound is protonated (positively charged). After washing away neutral and acidic impurities, the pure compound can be eluted by changing the pH or increasing the salt concentration of the mobile phase.
Impurities and Purity Analysis
Q6: What are the common impurities found in this compound?
A6: Common process-related impurities include:
-
1-Chlorophthalazine: A precursor in some synthetic routes.
-
Phthalazinone: A starting material.
-
Hydrazine: A reactant that can be carried through.
-
1-(2-phthalazin-1-ylhydrazino)phthalazine (Dimer): A common process impurity.[3]
Q7: How can I assess the purity of my final product?
A7: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for assessing the purity of this compound. Pharmacopeial methods often specify HPLC for purity analysis. Other techniques like Thin Layer Chromatography (TLC) can be used for rapid, qualitative assessment during the purification process. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be used to confirm the structure and identify any remaining impurities.
Quantitative Data Summary
| Purification Method | Compound Form | Typical Purity Achieved | Typical Yield | Key Impurities Removed |
| Recrystallization (Ethanol) | Hydrochloride | Off-white to pale yellow solid[1] | 85-100% | Colored impurities, residual reactants |
| Purification with Activated Carbon and EDTA | Hydrochloride | High purity, free of specific impurities[2] | Not specified | Colored impurities, metal ions |
| Preparative HPLC | Free Base / Hydrochloride | >99% (as demonstrated for impurity isolation)[3] | Dependent on loading and separation efficiency | Dimer impurity, closely related structural analogs[3] |
Experimental Protocols
Purification of Hydralazine Hydrochloride using Activated Carbon and EDTA
This protocol is adapted from a patented process for the purification of crude hydralazine hydrochloride.[2]
Methodology:
-
Suspend the crude hydralazine hydrochloride in water.
-
Heat the suspension to 75-80 °C to achieve complete dissolution.
-
Add activated carbon (approximately 10% by weight of the crude product) and a small amount of EDTA.
-
Stir the mixture at 75-80 °C for 30 minutes.
-
Filter the hot solution to remove the activated carbon.
-
To the filtrate, add methanol and cool the solution to room temperature.
-
Adjust the pH of the solution to 3.0-4.5 using a suitable base (e.g., sodium bicarbonate).
-
Cool the mixture to 0-5 °C and then further to -20 °C to precipitate the pure hydralazine hydrochloride.
-
Collect the precipitated solid by filtration, wash with cold methanol, and dry under vacuum.
General Protocol for Preparative HPLC Purification
Methodology:
-
Analytical Method Development: Develop an analytical HPLC method that provides good resolution between this compound and its impurities. A typical starting point would be a C18 column with a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
-
Solubility Test: Determine the solubility of the crude material in the mobile phase to prepare a concentrated sample solution for injection.
-
Column Equilibration: Equilibrate the preparative column with the initial mobile phase conditions.
-
Sample Injection: Inject the dissolved crude sample onto the column. The injection volume will depend on the column dimensions and the concentration of the sample.
-
Gradient Elution: Run the gradient program developed during the analytical method development, adjusting the flow rate for the larger column.
-
Fraction Collection: Collect fractions as the target compound elutes from the column. Fraction collection can be triggered by UV absorbance at a specific wavelength.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to determine which fractions contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the mobile phase solvents by rotary evaporation or lyophilization to obtain the purified this compound.
Visualizations
Caption: A simple workflow for purification by recrystallization.
Caption: A typical workflow for purification using preparative HPLC.
Caption: A logical flow for troubleshooting common purification issues.
References
Technical Support Center: Multi-Step Synthesis of Phthalazinone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the multi-step synthesis of phthalazinone derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of phthalazinone derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of Phthalazinone Product
Question: My reaction to synthesize a phthalazinone derivative from phthalic anhydride and hydrazine hydrate resulted in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in this reaction are a common issue and can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting materials are still present, consider extending the reaction time or increasing the temperature.
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the yield. Acetic acid is a commonly used solvent that also acts as a catalyst.[1] Refluxing in ethanol is another common condition. Optimization of these parameters may be necessary for specific substrates.
-
Quality of Reagents: The purity of both the phthalic anhydride and hydrazine hydrate is critical. Impurities in hydrazine hydrate, such as water or organic residues from its synthesis, can interfere with the reaction.[2][3] It is advisable to use high-purity reagents.
-
Side Reactions: The formation of side products can consume starting materials and reduce the yield of the desired phthalazinone. A common side product is the formation of a bis-phthalazinone.[1]
-
Work-up and Purification Losses: Significant product loss can occur during the work-up and purification steps. Ensure efficient extraction and minimize losses during recrystallization or column chromatography.
Question: I am synthesizing a 4-substituted phthalazinone from a 2-acylbenzoic acid and hydrazine, and my yield is poor. What should I investigate?
Answer: Besides the general points mentioned above, syntheses starting from 2-acylbenzoic acids have their own specific challenges:
-
Formation of Stable Intermediates: The reaction proceeds through an intermediate that needs to cyclize to form the phthalazinone. Incomplete cyclization will result in a lower yield. The use of a dehydrating agent or azeotropic removal of water can sometimes facilitate this step.
-
Reactivity of the Acyl Group: The nature of the acyl group can influence the rate and efficiency of the cyclization. Electron-withdrawing groups on the aromatic ring of the acyl moiety may require harsher reaction conditions.
-
Control of Residual Hydrazine: Excess hydrazine can be difficult to remove from the final product and can also lead to the formation of undesired side products.[4][5] Careful control of the stoichiometry and a robust purification protocol are essential. A one-pot, two-step process involving the in-situ formation of an activated intermediate can help control reactivity and minimize residual hydrazine.[4]
Issue 2: Formation of Side Products
Question: I have observed the formation of a significant amount of a side product in my reaction between a 3,2-benzoxazin-4-one and hydrazine hydrate. What could this be and how can I avoid it?
Answer: A common side product in this reaction is a bis-phthalazinone.[1] Its formation is often dependent on the reaction conditions.
-
Solvent Choice: The choice of solvent can influence the product distribution. For example, carrying out the reaction in refluxing ethanol has been reported to yield the bis-phthalazinone, while using pyridine as a solvent can favor the formation of the desired phthalazinone derivative.
-
Stoichiometry: Carefully controlling the stoichiometry of the reactants can help minimize the formation of the bis-adduct. Using a slight excess of the 3,2-benzoxazin-4-one may be beneficial.
Question: During the N-alkylation of my phthalazinone, I am getting a mixture of N- and O-alkylated products. How can I control the regioselectivity?
Answer: The N- versus O-alkylation of phthalazinones is a classic challenge due to the presence of an ambident nucleophile (the lactam-lactim tautomerism).[6] Several factors can influence the regioselectivity:
-
Base: The choice of base is critical. Stronger bases, such as sodium hydride (NaH), tend to favor O-alkylation by generating the more thermodynamically stable oxygen anion. Weaker bases, like potassium carbonate (K₂CO₃), often favor N-alkylation.[7]
-
Solvent: The polarity of the solvent plays a role. Polar aprotic solvents like DMF or DMSO can favor N-alkylation, while nonpolar solvents may favor O-alkylation.
-
Alkylating Agent: The nature of the alkylating agent is important. "Harder" electrophiles, such as dimethyl sulfate, tend to react at the "harder" oxygen atom, leading to O-alkylation. "Softer" electrophiles, like benzyl bromide, are more likely to react at the "softer" nitrogen atom, resulting in N-alkylation.
-
Temperature: Lower reaction temperatures generally favor the kinetically controlled N-alkylation product.
Issue 3: Purification Challenges
Question: I am having difficulty purifying my phthalazinone derivative. It seems to be poorly soluble in common organic solvents.
Answer: Solubility issues are a frequent challenge in the purification of heterocyclic compounds like phthalazinones. Here are some strategies:
-
Solvent Screening for Recrystallization: A systematic screening of different solvents and solvent mixtures is essential. Common solvents for recrystallization of phthalazinones include ethanol, methanol, DMF, and mixtures with water.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the next step. A gradient elution system is often necessary. A common starting point is a mixture of hexane and ethyl acetate, gradually increasing the polarity by increasing the proportion of ethyl acetate. For more polar compounds, dichloromethane and methanol mixtures can be effective.
-
Trituration: If the impurities are significantly more soluble than your product, trituration with a suitable solvent (a solvent in which your product is poorly soluble but the impurities are soluble) can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing the phthalazinone core?
A1: The most common precursors for the phthalazinone core are:
-
Phthalic anhydride and its derivatives: These are widely used and react with hydrazine or substituted hydrazines.[1]
-
2-Acylbenzoic acids: These react with hydrazines to form 4-substituted phthalazinones.[4]
-
3,2-Benzoxazin-4-ones: These also react with hydrazine derivatives to yield phthalazinones.[1]
Q2: How can I monitor the progress of my phthalazinone synthesis?
A2: The most common and accessible method for monitoring the reaction progress is Thin Layer Chromatography (TLC) . By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed. In an industrial setting, Process Analytical Technology (PAT) tools like in-situ IR spectroscopy can provide real-time monitoring of the reaction.[4][5]
Q3: What is the typical procedure for the synthesis of a simple phthalazinone, for example, from phthalic anhydride and hydrazine hydrate?
A3: A general procedure involves dissolving phthalic anhydride in a suitable solvent, such as acetic acid or ethanol, and then adding hydrazine hydrate. The mixture is then heated to reflux for several hours. After cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization.
Q4: Are there any "green" or more environmentally friendly methods for phthalazinone synthesis?
A4: Yes, there is growing interest in developing greener synthetic routes. This includes:
-
One-pot, multi-component reactions: These reactions improve efficiency by combining multiple steps without isolating intermediates, which reduces solvent waste and energy consumption.[8]
-
Use of greener catalysts: Research is ongoing to replace traditional catalysts with more environmentally benign alternatives, such as solid acid catalysts.[1]
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption.[8]
Quantitative Data Summary
Table 1: Effect of Reaction Conditions on the Yield of Phthalazinone Derivatives.
| Starting Material(s) | Reagents & Conditions | Product | Yield (%) | Reference |
| Phthalic Anhydride, Phenylacetic Acid | 1) Fused Sodium Acetate, 180°C; 2) Hydrazine Hydrate, Ethanol, Reflux | 4-Benzyl-1(2H)-phthalazinone | Not specified | |
| 2-Aroylbenzoic Acids | Hydrazine Hydrate | 4-Aryl-1(2H)-phthalazinones | Good | |
| 3,2-Benzoxazin-4-one | Hydrazine Hydrate, Pyridine, Reflux | 4-Aryl-1(2H)-phthalazinone | Good | [6] |
| 3,2-Benzoxazin-4-one | Hydrazine Hydrate, Ethanol, Reflux | Bis-phthalazinone | - | [6] |
| 4-Chlorophthalic Anhydride, Methylhydrazine | Microwave | 8-Chloro-2-methyl-2,3-dihydrophthalazine-1,4-dione & isomer | 62 (major isomer) | [7] |
| 2-Acetylbenzoic Acid | Hydrazine Hydrate, Ethanol, Reflux | 4-Methyl-1(2H)-phthalazinone | 91 | [9] |
Experimental Protocols
Protocol 1: Synthesis of 4-Benzyl-1(2H)-phthalazinone from Phthalic Anhydride
This is a two-step protocol starting from phthalic anhydride and phenylacetic acid.
Step 1: Synthesis of 3-Benzylidenephthalide
-
In a round-bottom flask, mix phthalic anhydride and phenylacetic acid in a 1:1 molar ratio.
-
Add a catalytic amount of fused sodium acetate.
-
Heat the mixture in an oil bath at 180°C until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and purify the crude product by recrystallization from ethanol.
Step 2: Synthesis of 4-Benzyl-1(2H)-phthalazinone
-
Dissolve the 3-benzylidenephthalide in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (a slight excess, e.g., 1.1 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product should precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-benzyl-1(2H)-phthalazinone.
Protocol 2: Synthesis of 4-Methyl-1(2H)-phthalazinone from 2-Acetylbenzoic Acid
-
Dissolve 2-acetylbenzoic acid in ethanol in a round-bottom flask.[9]
-
Add hydrazine hydrate (1.1 equivalents).[9]
-
Reflux the reaction mixture for 5 hours.[9]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry to yield the product.[9]
Visualizations
Caption: Troubleshooting workflow for low yields in phthalazinone synthesis.
References
- 1. longdom.org [longdom.org]
- 2. Hydrazine Hydrate: Key Insights, Common Issues - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 3. US5484511A - Process for the removal of impurities from hydrazine hydrate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 4 substituted phthalazin-1(2H) | Syrris [syrris.jp]
- 6. bu.edu.eg [bu.edu.eg]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for enhancing the chemiluminescence quantum yield of 4-Hydrazinylphthalazin-1(2h)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the chemiluminescence quantum yield of 4-Hydrazinylphthalazin-1(2H)-one, a structural isomer of luminol. The strategies and principles outlined here are largely based on extensive research on luminol and its derivatives and are applicable to its isomers.
Troubleshooting Guide
This guide addresses common issues encountered during chemiluminescence experiments with this compound and provides systematic solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Weak or No Chemiluminescence Signal | Suboptimal pH: The pH of the reaction medium is critical for the deprotonation of the hydrazide group, a key step in the light-emitting reaction.[1] | 1. Verify pH: Ensure the reaction buffer is at the optimal alkaline pH, typically between 8.0 and 12.0.[1][2]2. pH Titration: Perform a pH titration experiment to determine the optimal pH for your specific experimental conditions.3. Buffer Stability: Check the stability and buffering capacity of your chosen buffer at the working concentration. |
| Improper Oxidant Concentration: The concentration of the oxidizing agent (e.g., hydrogen peroxide) directly impacts the rate of the chemiluminescent reaction.[1] | 1. Optimize H₂O₂ Concentration: Titrate the concentration of hydrogen peroxide to find the optimal level that maximizes signal intensity without causing rapid decay.2. Fresh Oxidant: Use freshly prepared hydrogen peroxide solutions, as it can decompose over time. | |
| Insufficient Catalyst Activity: Catalysts like metal ions or enzymes (e.g., HRP) are often required to achieve high quantum yields.[1][3] | 1. Select Appropriate Catalyst: Test different catalysts such as transition metal ions (e.g., Fe³⁺, Cu²⁺, Co²⁺) or horseradish peroxidase (HRP).[1][3]2. Optimize Catalyst Concentration: Determine the optimal catalyst concentration through titration experiments.3. Enzyme Activity: If using an enzyme, ensure it is active and stored under appropriate conditions. | |
| Reagent Purity and Storage: Impurities in reagents or degradation of this compound can quench the chemiluminescence. | 1. Check Reagent Purity: Use high-purity grade reagents.2. Proper Storage: Store this compound and other reagents protected from light and moisture to prevent degradation.[1] Luminol solutions are sensitive to light and metal cations and are stable for 8–12 h.[1] | |
| Rapid Signal Decay | Excessive Oxidant or Catalyst: High concentrations can lead to a rapid burst of light followed by quick decay.[4] | 1. Reduce Concentrations: Lower the concentration of the oxidant and/or catalyst to achieve a more sustained light emission.2. Use an Enhancer: Incorporate enhancers like certain phenolic compounds that can prolong the signal.[5] |
| Substrate Depletion: The chemiluminescent substrate is being consumed too quickly.[6] | 1. Increase Substrate Concentration: If feasible, increase the concentration of this compound.2. Optimize Reaction Volume: Ensure adequate reaction volume to prevent rapid depletion of reactants. | |
| High Background Signal | Autoxidation: Spontaneous oxidation of the substrate in the absence of the target analyte. | 1. Optimize pH: Avoid excessively high pH values which can promote autoxidation.2. Use Scavengers: In some cases, adding scavengers for reactive oxygen species might help, but this needs careful optimization. |
| Contaminated Reagents or Buffers: Impurities can catalyze non-specific chemiluminescence. | 1. Use High-Purity Water: Prepare all solutions with ultrapure, deionized water.2. Clean Glassware: Ensure all glassware is thoroughly cleaned to remove any trace metal contaminants. | |
| Light Leakage: Extraneous light reaching the detector. | 1. Secure Light-Tight Chamber: Ensure the measurement is performed in a completely dark environment or a light-tight luminometer chamber.2. Check for Light Leaks: Inspect the instrument for any potential light leaks. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for enhancing the chemiluminescence quantum yield?
A1: The chemiluminescence quantum yield (ΦCL) is the ratio of the number of emitted photons to the number of reacting molecules. To enhance ΦCL, one must optimize the efficiency of three key steps in the overall reaction: the chemical reaction that produces the excited-state emitter, the fraction of molecules that are generated in an excited state (chemiexcitation efficiency), and the fluorescence quantum yield of the excited-state emitter.[7] Strategies focus on modifying the molecular structure of the luminophore, optimizing reaction conditions (pH, solvent), and utilizing catalysts and enhancers to favor the light-emitting pathway over non-radiative decay processes.[8]
Q2: How does pH affect the chemiluminescence of this compound?
A2: pH plays a crucial role in the chemiluminescence of luminol and its isomers. An alkaline medium is necessary to deprotonate the hydrazide moiety, forming an anion which is the species that reacts with the oxidant.[1][9] The optimal pH is a balance; while higher pH generally increases the initial light intensity, it can also lead to increased background signal and faster decay rates.[1] The ideal pH often depends on the specific catalyst and other components in the system and is typically in the range of 8.0 to 12.0.[1][2]
Q3: What types of catalysts can be used to enhance the light output?
A3: A variety of catalysts can be employed to significantly increase the rate and intensity of the chemiluminescent reaction. These include:
-
Transition Metal Ions: Ions such as iron (Fe³⁺), copper (Cu²⁺), and cobalt (Co²⁺) are effective catalysts.[1][3] They are thought to facilitate the decomposition of hydrogen peroxide and the formation of reactive oxygen species that oxidize the luminol analog.[10]
-
Metal Complexes: Heme-containing compounds like hemin and hemoglobin are highly efficient catalysts, which is the basis for the forensic detection of blood with luminol.[8]
-
Enzymes: Peroxidases, particularly horseradish peroxidase (HRP), are widely used in bioanalytical assays to catalyze the luminol-H₂O₂ reaction, leading to a significant enhancement of the light signal.[1][11]
-
Nanomaterials: Recent research has shown that certain nanoparticles, such as ZnO and bimetallic metal-organic frameworks (MOFs), can act as efficient catalysts, further amplifying the chemiluminescence.[10][12]
Q4: Can modifying the structure of this compound improve its quantum yield?
A4: Yes, structural modifications based on studies of luminol derivatives can significantly impact the chemiluminescence quantum yield. Key strategies include:
-
Introducing Electron-Donating Groups (EDGs): Attaching EDGs (e.g., alkyl, methoxy groups) to the phthalazine ring can increase the electron density, which is believed to facilitate the formation of the excited-state emitter and enhance the quantum yield.[13][14]
-
Steric Tuning: Introducing bulky substituents can influence the conformation of the molecule and the excited-state product, potentially leading to higher fluorescence quantum yields.[8][14]
-
Extending Conjugation: Annulation with additional aromatic rings can shift the emission wavelength and in some cases improve the quantum yield.[8]
Q5: What are "enhancers" and how do they work?
A5: Enhancers are chemical compounds that, when added to the chemiluminescent system (particularly HRP-catalyzed reactions), increase the intensity and duration of the light emission.[5] Certain phenolic compounds, for example, are well-known enhancers.[5] The exact mechanism is complex and not fully understood, but it is thought that they act as intermediates, facilitating the oxidation of the luminol analog by the HRP-H₂O₂ system and protecting the enzyme from inactivation.[5] This results in a stronger and more stable signal.
Quantitative Data Summary
The following tables summarize the impact of various factors on the chemiluminescence quantum yield of luminol and its derivatives, providing a reference for optimizing experiments with this compound.
Table 1: Effect of Substituents on Relative Chemiluminescence Quantum Yield of Luminol Derivatives
| Derivative | Substituent Position | Substituent | Relative Quantum Yield (Compared to Luminol) | Reference |
| 6-Methyl luminol | 6 | -CH₃ | ~2-fold increase | [8] |
| 6,8-Dimethyl luminol | 6, 8 | -CH₃, -CH₃ | 0.17 (at pH 12) vs 0.012 for luminol | [8] |
| 6-Methyl-8-(4-hydroxymethylphenyl) luminol | 6, 8 | -CH₃, -C₆H₄CH₂OH | 0.39 (at pH 12) vs 0.012 for luminol | [8] |
| m-Carboxyl luminol | meta position | -COOH | ~5-fold increase (with CoCl₂, hemin, HRP) | [8] |
Table 2: Influence of Reaction Conditions on Luminol Chemiluminescence
| Parameter | Condition | Effect on Chemiluminescence | Reference |
| pH | Increasing from acidic to alkaline (up to ~12) | Significant increase in intensity | [1] |
| Solvent | Aprotic (e.g., DMSO) vs. Protic (e.g., Water) | Generally higher quantum yield in aprotic solvents | [11][15] |
| Catalyst | Addition of HRP, Fe³⁺, Cu²⁺ | Drastic increase in light intensity and reaction rate | [1][3] |
| Enhancer | Addition of p-coumaric acid to HRP system | 2 to 40-fold increase in emission | [5] |
Experimental Protocols
Protocol 1: General Procedure for Evaluating Chemiluminescence
This protocol provides a basic framework for measuring the chemiluminescence of this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., DMSO or 0.1 M NaOH). Protect from light.
-
Prepare a working solution of the oxidant, e.g., 10 mM hydrogen peroxide in buffer.
-
Prepare a stock solution of the catalyst, e.g., 1 mM potassium ferricyanide or 1 mg/mL HRP.
-
Prepare the desired alkaline buffer (e.g., 0.1 M carbonate buffer, pH 10.0 or 0.1 M Tris-HCl, pH 8.5).
-
-
Chemiluminescence Measurement:
-
Set up a luminometer or a spectrophotometer capable of luminescence measurements.
-
In a cuvette or microplate well, add the buffer solution.
-
Add the this compound working solution to the desired final concentration (e.g., 10 µM).
-
If using a catalyst, add it to the mixture.
-
Initiate the reaction by injecting the hydrogen peroxide solution.
-
Immediately start the measurement and record the light emission intensity over time.
-
-
Data Analysis:
-
Determine the maximum intensity (I_max) and the total light emission (integral of the intensity-time curve).
-
Compare the results obtained under different conditions (e.g., varying pH, catalyst concentration) to identify optimal parameters.
-
Visualizations
Diagram 1: Generalized Chemiluminescence Reaction Pathway
Caption: Generalized reaction pathway for luminol-type chemiluminescence.
Diagram 2: Experimental Workflow for Optimizing Quantum Yield
Caption: A systematic workflow for optimizing chemiluminescence reaction conditions.
References
- 1. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What is the effect and influence of catalysts on the luminescence of luminol - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. licorbio.com [licorbio.com]
- 7. The Molecular Basis of Organic Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Re-engineering luminol: new frontiers in chemiluminescence chemistry - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D5ME00065C [pubs.rsc.org]
- 9. What is the mechanism of Luminol? [synapse.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Direct and Indirect Chemiluminescence: Reactions, Mechanisms and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Chemiluminescence of Luminol - Home [chm.bris.ac.uk]
- 14. Re-engineering luminol: new frontiers in chemiluminescence chemistry - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Methods for reducing non-specific binding in 4-Hydrazinylphthalazin-1(2h)-one immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in 4-Hydrazinylphthalazin-1(2h)-one immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in our this compound immunoassay?
Non-specific binding refers to the attachment of assay components, such as antibodies or the detection enzyme, to the solid phase (e.g., microplate wells) in a manner that is not dependent on the specific antigen-antibody interaction. This leads to a high background signal, which can mask the true signal from the analyte (this compound), reduce assay sensitivity, and potentially lead to false-positive results.[1][2][3]
Q2: What are the most common causes of high background in an ELISA for a small molecule like this compound?
Common causes of high background signal include:
-
Insufficient Blocking: The blocking buffer may not be effectively covering all non-specific binding sites on the microplate.[2][4]
-
Inadequate Washing: Unbound reagents may not be completely removed during the wash steps.[1][2][4]
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to binding at low-affinity sites.
-
Cross-Reactivity: The antibodies may be cross-reacting with other molecules present in the sample matrix.[2]
-
Contamination: Reagents or the washer system may be contaminated with microbes or other substances.[1][3]
Troubleshooting Guides
Below are detailed troubleshooting guides for common issues related to non-specific binding in your this compound immunoassay.
Issue 1: High background signal across the entire plate.
This is often due to problems with blocking, washing, or antibody concentrations.
Troubleshooting Workflow for High Background
Caption: A logical workflow for troubleshooting high background signals.
Experimental Protocols:
1. Optimizing the Blocking Buffer:
-
Objective: To identify the most effective blocking agent to reduce non-specific binding.
-
Methodology:
-
Prepare a series of different blocking buffers (see table below for suggestions).
-
Coat a 96-well plate with the this compound conjugate as per your standard protocol.
-
Wash the plate twice with your standard wash buffer.
-
Add 200 µL of each test blocking buffer to a set of wells (e.g., one row per buffer). Include your current blocking buffer as a control.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the plate and proceed with the rest of your immunoassay protocol, omitting the antigen and primary antibody to assess background signal from the secondary antibody and substrate.
-
Compare the optical density (OD) readings for each blocking buffer. The buffer that yields the lowest OD is the most effective at reducing non-specific binding.
-
Table 1: Common Blocking Buffers and Their Components
| Blocking Agent | Typical Concentration | Diluent | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | PBS or TBS | A common and effective blocking agent.[2] |
| Casein | 1-3% (w/v) | PBS or TBS | Can be more effective than BSA in some assays.[5] |
| Non-fat Dry Milk | 1-5% (w/v) | PBS or TBS | A cost-effective option, but may contain endogenous biotin and phosphoproteins that can interfere with some assays. |
| Commercial Blockers | Varies | As per manufacturer | Often contain a proprietary mix of proteins and detergents for broad effectiveness.[6] |
| Tween-20 | 0.05-0.1% (v/v) | PBS or TBS | A non-ionic detergent that can be added to blocking and wash buffers to reduce hydrophobic interactions.[2] |
2. Improving Wash Steps:
-
Objective: To ensure the complete removal of unbound reagents.
-
Methodology:
-
Increase the number of washes: Try increasing the number of wash cycles from 3 to 5 or 6.
-
Increase the soak time: Allow the wash buffer to sit in the wells for 30-60 seconds during each wash cycle.[2]
-
Increase the volume of wash buffer: Ensure each well is filled with at least 300 µL of wash buffer.
-
Add a detergent: If not already present, add 0.05% Tween-20 to your wash buffer to help disrupt non-specific interactions.
-
Verify washer performance: If using an automated plate washer, ensure all pins are dispensing and aspirating correctly.[1]
-
Issue 2: High signal in negative control wells (no analyte).
This suggests that the detection antibody is binding non-specifically.
Troubleshooting Steps:
-
Titrate your antibodies:
-
Primary Antibody: Perform a checkerboard titration to find the optimal concentration of your anti-4-Hydrazinylphthalazin-1(2h)-one antibody. The optimal concentration will give a high signal-to-noise ratio.
-
Secondary Antibody: Dilute your secondary antibody further. Using too high a concentration is a common cause of high background.[4]
-
-
Check for cross-reactivity:
-
If your samples contain molecules structurally similar to this compound, your antibody may be cross-reacting with them. Test for cross-reactivity by running the assay with these potential cross-reactants alone.
-
Signaling Pathway of a Competitive ELISA for this compound
Caption: Competitive ELISA mechanism for this compound.
Issue 3: Inconsistent results or high variability between wells.
This can be caused by a number of factors, including poor pipetting technique, plate effects, or reagent instability.
Troubleshooting Steps:
-
Review pipetting technique: Ensure you are using calibrated pipettes and proper technique to minimize variability.
-
Check for edge effects: Avoid using the outer wells of the plate if you suspect temperature fluctuations are affecting your results.
-
Ensure proper mixing: Gently mix all reagents before use.
-
Use a plate sealer: During incubations, use a plate sealer to prevent evaporation.
Advanced Strategies for Reducing Non-Specific Binding
If the above troubleshooting steps do not resolve the issue, you may consider the following advanced strategies:
-
Adjust Buffer Composition:
-
Antibody Modification:
-
For advanced users, enzymatic digestion of the secondary antibody to create F(ab')2 fragments can remove the Fc region, which is often a source of non-specific binding.[8]
-
-
Alternative Assay Formats:
-
If non-specific binding from the sample matrix is a significant problem, consider a pre-incubation step where the sample and primary antibody are mixed before being added to the coated plate.[9]
-
By systematically working through these troubleshooting guides and understanding the principles of non-specific binding, you can significantly improve the quality and reliability of your this compound immunoassay data.
References
- 1. sinobiological.com [sinobiological.com]
- 2. arp1.com [arp1.com]
- 3. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 4. biocompare.com [biocompare.com]
- 5. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. How to reduce non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 9. tandfonline.com [tandfonline.com]
Adjusting experimental parameters for kinetics studies with 4-Hydrazinylphthalazin-1(2h)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists conducting kinetics studies with 4-hydrazinylphthalazin-1(2H)-one. The information is designed to address common challenges and provide a framework for adjusting experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the reaction kinetics of this compound?
Based on studies of similar hydrazine and phthalazine derivatives, the primary factors influencing reaction kinetics are pH, temperature, solvent polarity, and the presence of oxidizing or reducing agents.[1][2] The hydrazine group is susceptible to oxidation, and the phthalazinone ring can be influenced by pH-dependent equilibria.
Q2: How does pH affect the stability and reactivity of this compound?
For structurally related compounds like dihydralazine, stability is significantly pH-dependent. Dihydralazine is sensitive to pH levels greater than or equal to 7 and is more stable in acidic conditions.[1][2] It is likely that this compound exhibits similar behavior. Therefore, careful pH control is crucial for reproducible kinetic studies. The quickest degradation of dihydralazine was observed in 1 M NaOH.[1][2]
Q3: What is the recommended solvent for kinetic studies with this compound?
The choice of solvent will depend on the specific reaction being studied. For reactions involving nucleophilic attack by the hydrazine moiety, polar aprotic solvents like acetonitrile have been used for similar compounds to study their nucleophilic reactivities.[3] For degradation studies, aqueous buffers are common to control pH.[1][2] The solubility of this compound in the chosen solvent system should be determined prior to kinetic experiments.
Q4: How can I monitor the progress of a reaction involving this compound?
UV-Vis spectrophotometry is a common technique for monitoring reactions of aromatic compounds.[3][4] Changes in the absorbance spectrum over time can be used to determine reaction rates. HPLC-UV can also be employed for simultaneous determination of the reactant and any products, which is particularly useful for complex reactions or degradation studies.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Reproducibility of Kinetic Data | 1. Inconsistent pH of the reaction mixture. 2. Fluctuation in reaction temperature. 3. Degradation of stock solutions. | 1. Use a reliable buffer system and verify the pH of each reaction mixture. 2. Employ a temperature-controlled water bath or reaction block. 3. Prepare fresh stock solutions daily and protect them from light. |
| Reaction Rate is Too Fast or Too Slow | 1. Sub-optimal reactant concentrations. 2. Inappropriate temperature. 3. Incorrect pH for the desired reaction. | 1. Adjust the concentrations of the reactants to achieve a measurable rate. 2. Increase or decrease the temperature in increments of 5-10°C. 3. Screen a range of pH values to find the optimum for the reaction. |
| Precipitation Occurs During the Reaction | 1. Low solubility of reactants or products in the chosen solvent. 2. Change in pH leading to precipitation. | 1. Add a co-solvent to increase solubility. 2. Ensure the buffer capacity is sufficient to maintain the desired pH throughout the reaction. |
| Baseline Drift in Spectrophotometric Assay | 1. Decomposition of the compound due to light or oxygen. 2. Temperature instability in the spectrophotometer. | 1. Degas solvents and consider running reactions under an inert atmosphere (e.g., nitrogen or argon). 2. Allow the spectrophotometer to warm up sufficiently and ensure the cuvette holder is thermostatted. |
Experimental Protocols
Protocol 1: General Procedure for a Spectrophotometric Kinetic Assay
This protocol outlines a general method for determining the rate of a reaction involving this compound by monitoring changes in UV-Vis absorbance.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol, or aqueous buffer).
-
Prepare stock solutions of other reactants in the chosen reaction buffer.
-
Prepare the reaction buffer at the desired pH and ionic strength.
-
-
Determination of λmax:
-
Record the UV-Vis spectra of the reactants and expected products to identify a wavelength (λmax) with a significant change in absorbance during the reaction.
-
-
Kinetic Run:
-
Equilibrate the reaction buffer and reactant solutions to the desired temperature.
-
In a quartz cuvette, add the reaction buffer and all reactants except the one that initiates the reaction (e.g., this compound).
-
Place the cuvette in a thermostatted spectrophotometer and record a baseline absorbance.
-
Initiate the reaction by adding the final reactant and mix quickly.
-
Immediately start recording the absorbance at λmax at regular time intervals.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
From the plot, determine the initial reaction rate.
-
Depending on the reaction, fit the data to the appropriate rate equation (e.g., pseudo-first-order) to determine the rate constant.
-
Visualizations
Caption: Experimental workflow for a typical kinetics study.
Caption: Troubleshooting logic for inconsistent kinetic data.
References
Validation & Comparative
Comparison of 4-Hydrazinylphthalazin-1(2h)-one and luminol for chemiluminescence.
Comparative Analysis of Chemiluminescent Agents: Luminol vs. Phthalazine Analogs
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of luminol, the gold standard in chemiluminescence, with related phthalazine derivatives. It is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate reagents for sensitive detection assays. The content is based on available experimental data and established scientific literature.
A Note on 4-Hydrazinylphthalazin-1(2h)-one: Extensive literature searches did not yield published data on the chemiluminescent properties or applications of this compound. This compound is not commonly cited as a chemiluminescent agent. Therefore, a direct comparison with luminol is not feasible based on current scientific knowledge.
To provide a valuable comparative framework, this guide will compare luminol with 5-hydroxy-2,3-dihydrophthalazine-1,4-dione (HDP) , a structurally related compound for which comparative data has been published.
Section 1: Chemical and Physical Properties
A fundamental understanding of the chemical properties of these compounds is crucial for their application. Luminol is a well-characterized molecule, soluble in most polar organic solvents but not in water.[1]
| Property | Luminol (5-Amino-2,3-dihydrophthalazine-1,4-dione) | 5-hydroxy-2,3-dihydrophthalazine-1,4-dione (HDP) |
| Chemical Formula | C₈H₇N₃O₂ | C₈H₆N₂O₃ |
| Molar Mass | 177.16 g/mol | 178.15 g/mol |
| Appearance | White to pale-yellow crystalline solid | Data not readily available; presumed solid |
| CAS Number | 521-31-3 | 1445-50-7 |
Section 2: Chemiluminescence Performance
The efficacy of a chemiluminescent agent is determined by its light output, which is a product of the reaction's quantum yield and efficiency. Luminol is renowned for its distinct blue glow upon oxidation in an alkaline medium.[2][3] The reaction is significantly enhanced in the presence of catalysts like horseradish peroxidase (HRP) and hydrogen peroxide.
A comparative study assessing HDP as a co-substrate for HRP-catalyzed chemiluminescent reactions found it to be inferior to luminol . The signal-to-background ratio, a critical metric for assay sensitivity, was significantly lower for HDP.
| Parameter | Luminol | 5-hydroxy-2,3-dihydrophthalazine-1,4-dione (HDP) |
| Emission Wavelength | ~425 nm (Blue) | Not specified, but used in a peroxidase assay |
| Chemiluminescence Quantum Yield (ΦCL) | ~0.0124 (1.24%) in aqueous solution | Not specified, but performance is lower than luminol |
| Signal-to-Background (S/B) Ratio | 21.8 (at t=0 min) | 1.7 (at t=0 min) |
| Signal Stability (S/B Ratio after 10 min) | 17.8 | 2.0 |
*Data from a comparative study using 500 amol of horseradish peroxidase.
The data clearly indicates that under the tested conditions, a commercial luminol-based reagent provided a signal-to-background ratio approximately ten-fold higher than an optimized HDP-based reagent.
Section 3: Mechanism of Chemiluminescence
The light-emitting reaction of luminol is a complex, multi-step process. In the presence of a base, an oxidant (like hydrogen peroxide), and a catalyst (such as the iron in HRP), luminol is oxidized. This forms an unstable intermediate, 3-aminophthalate, in an electronically excited state. As this molecule relaxes to its ground state, it releases energy in the form of a photon of light.
References
Comparative Guide to Analytical Methods for the Quantification of 4-Hydrazinylphthalazin-1(2h)-one (Hydralazine Hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two validated analytical methods for the quantification of 4-Hydrazinylphthalazin-1(2h)-one, commonly known as Hydralazine Hydrochloride. The methods presented are a novel UV-Spectrophotometric approach and a standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This comparison aims to assist researchers and analysts in selecting the most suitable method for their specific analytical needs, considering factors such as sensitivity, linearity, and resource availability.
The following sections present a summary of the quantitative performance data, detailed experimental protocols for both methods, and graphical representations of the analytical workflows.
Quantitative Performance Data
The performance of the UV-Spectrophotometric method and the RP-HPLC method for the determination of Hydralazine Hydrochloride was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below for a direct comparison.
| Validation Parameter | UV-Spectrophotometric Method | RP-HPLC Method |
| Linearity Range | 2-20 µg/mL[1][2] | 0.5-4 µg/mL[1][2] |
| Accuracy (% Recovery) | 99.2%[1][2] | 98% - 100.5%[1][2] |
| Limit of Detection (LOD) | 0.051 µg/mL[1][2] | 0.029 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.16 µg/mL[1][2] | 0.06 µg/mL[1] |
| Wavelength (λmax) | 262 nm[1] | 270 nm[1][2] |
| Retention Time (Rt) | Not Applicable | 2.58 min[1][2] |
Experimental Protocols
UV-Spectrophotometric Method
This method involves the direct measurement of the absorbance of Hydralazine Hydrochloride in an aqueous solution.
Instrumentation:
-
UV-Visible Double Beam Spectrophotometer with 1 cm matched quartz cells.
Reagents and Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Hydralazine Hydrochloride in distilled water to obtain a stock solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to achieve concentrations within the linear range of 2-20 µg/mL[1][2].
Procedure:
-
Prepare a blank solution using distilled water.
-
Measure the absorbance of each working standard solution at 262 nm against the blank[1].
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.
-
For the analysis of a sample, prepare a solution of the sample in distilled water to a concentration expected to fall within the calibration range.
-
Measure the absorbance of the sample solution at 262 nm and determine the concentration from the calibration curve.
RP-HPLC Method
This method utilizes reversed-phase chromatography to separate and quantify Hydralazine Hydrochloride.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
-
Column: BDS Hypersil C18 column (250 x 4.6 mm, 5 µm particle size)[1][2].
Reagents and Solutions:
-
Standard Stock Solution: Prepare a stock solution of Hydralazine Hydrochloride in the mobile phase.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations within the linear range of 0.5-4 µg/mL[1][2].
Chromatographic Conditions:
-
Injection Volume: As per instrument standard operating procedure.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions into the chromatograph and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Prepare the sample solution in the mobile phase, ensuring the concentration falls within the calibration range.
-
Inject the sample solution and determine the concentration of Hydralazine Hydrochloride from the calibration curve based on the peak area.
Visualized Experimental Workflows
Caption: Workflow for UV-Spectrophotometric Analysis of Hydralazine HCl.
Caption: Workflow for RP-HPLC Analysis of Hydralazine HCl.
References
Assessing the Cross-Reactivity of 4-Hydrazinylphthalazin-1(2h)-one with Cellular Components: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cellular cross-reactivity of the novel compound 4-Hydrazinylphthalazin-1(2h)-one. Given the therapeutic potential of related heterocyclic compounds, such as 1,2-diazine and 1,2,4-triazine derivatives, in cancer chemotherapy, a thorough understanding of the target specificity and potential off-target effects of this compound is paramount for its development as a safe and effective therapeutic agent.
Introduction to this compound and the Importance of Cross-Reactivity Assessment
This compound belongs to the phthalazine class of heterocyclic compounds, which are analogous to 1,2-diazines. Compounds with similar hydrazide-hydrazone moieties have been investigated for their antitumor activities, with proposed mechanisms including apoptosis induction and cell cycle arrest.[1] The structural similarity to known biologically active molecules suggests that this compound may interact with various cellular components. Therefore, a systematic evaluation of its cross-reactivity is essential to build a comprehensive safety and efficacy profile.
Experimental Strategy for Assessing Cross-Reactivity
A multi-pronged approach is recommended to elucidate the on-target and off-target interactions of this compound. This strategy integrates biochemical assays for initial screening and proteome-wide analyses for a global view of cellular interactions.
Initial Target Identification and Selectivity Profiling
The initial phase focuses on identifying the primary biological targets and assessing the compound's selectivity against a panel of related proteins, such as kinases or other enzymes.
Experimental Workflow: Initial Target Screening
References
A comparative study of the biological activity of different phthalazinone derivatives.
For Researchers, Scientists, and Drug Development Professionals
Phthalazinone and its derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural scaffold has been exploited to develop a wide array of therapeutic agents with diverse pharmacological activities. This guide provides a comparative overview of the biological activities of different phthalazinone derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information is supported by experimental data and detailed methodologies to aid in further research and development.
Anticancer Activity
Phthalazinone derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent inhibitory activity against various cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, targeting key enzymes and signaling pathways involved in cancer progression, such as Poly(ADP-ribose) polymerase (PARP), vascular endothelial growth factor receptor-2 (VEGFR-2), and mitogen-activated protein kinase (MAPK).[1][3][4]
Comparative in vitro Antiproliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected phthalazinone derivatives against various human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Oxadiazol-phthalazinone | HepG2 (Liver) | 5.5 - 15 | [3] |
| 2e | Oxadiazol-phthalazinone | HepG2 (Liver) | 5.5 - 15 | [3] |
| 7c | Oxadiazol-phthalazinone | HepG2 (Liver) | 5.5 - 15 | [3] |
| 7d | Oxadiazol-phthalazinone | HepG2 (Liver) | 5.5 - 15 | [3] |
| 7e | Oxadiazol-phthalazinone | HepG2 (Liver) | 5.5 - 15 | [3] |
| 6e | Dithiocarbamate-phthalazinone | A-2780 (Ovarian) | 5.53 ± 0.09 | [2] |
| 8e | Dithiocarbamate-phthalazinone | A-2780 (Ovarian) | 7.51 ± 0.13 | [2] |
| 6g | Dithiocarbamate-phthalazinone | A-2780 (Ovarian) | 5.20 ± 0.13 | [2] |
| 6g | Dithiocarbamate-phthalazinone | MCF-7 (Breast) | 7.64 ± 0.5 | [2] |
| 9a | Dithiocarbamate-phthalazinone | NCI-H460 (Lung) | < 10 | [2] |
| 9b | Dithiocarbamate-phthalazinone | NCI-H460 (Lung) | < 10 | [2] |
| 9d | Dithiocarbamate-phthalazinone | NCI-H460 (Lung) | < 10 | [2] |
| 12c | Pyrazole-phthalazinone | HeLa, A549, HepG2, LoVo, HCT116 | 2.2 - 4.6 | [1] |
| 2h | Phthalazinone Derivative | UO-31 (Renal) | Moderate Sensitivity | [5] |
| 2j | Phthalazinone Derivative | UO-31 (Renal) | Moderate Sensitivity | [5] |
| 2g | Phthalazinone Derivative | UO-31 (Renal) | Moderate Sensitivity | [5] |
Signaling Pathways in Anticancer Activity
Phthalazinone derivatives exert their anticancer effects by modulating various signaling pathways. One of the most notable targets is PARP, an enzyme crucial for DNA repair. Inhibition of PARP by derivatives like Olaparib leads to the accumulation of DNA damage and subsequent cell death, particularly in cancers with existing DNA repair defects.[1] Another key target is VEGFR-2, a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4][6] By inhibiting VEGFR-2, certain phthalazinone derivatives can effectively starve tumors and impede their growth. Furthermore, some derivatives have been shown to inhibit the p38 MAPK pathway, which is involved in cell proliferation and survival.[3]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Several phthalazinone derivatives have demonstrated significant anti-inflammatory properties, often comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[5][7]
Comparative in vivo Anti-inflammatory Activity
The carrageenan-induced rat paw edema model is a standard in vivo assay to evaluate the anti-inflammatory potential of new chemical entities. The table below presents the percentage inhibition of edema by selected phthalazinone derivatives compared to a standard drug.
| Compound ID | Derivative Class | % Inhibition of Edema (at 3h) | % Inhibition of Edema (at 5h) | Standard Drug | Reference |
| 2b | Phthalazinone Derivative | Significant | - | Etoricoxib | [5] |
| 2i | Phthalazinone Derivative | - | Significant | Etoricoxib | [5] |
| 2 | 4-Aryl-phthalazinone | Powerful | - | Celecoxib | [7] |
| 4 | 4-Aryl-phthalazinone | Powerful | - | Celecoxib | [7] |
| 5 | 4-Aryl-phthalazinone | Powerful | - | Celecoxib | [7] |
| 7a | 4-Aryl-phthalazinone | Powerful | - | Celecoxib | [7] |
| 7b | 4-Aryl-phthalazinone | Powerful | - | Celecoxib | [7] |
| 8b | 4-Aryl-phthalazinone | Powerful | - | Celecoxib | [7] |
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of phthalazinone derivatives are primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).[5][8] COX-2 is responsible for the production of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 over COX-1 is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects.[7] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a molecule that suppresses the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[8] By inhibiting PDE4, certain phthalazinone derivatives can elevate intracellular cAMP levels, leading to a dampening of the inflammatory response.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Phthalazinone derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[9][10][11][12]
Comparative Antimicrobial Activity
The antimicrobial efficacy of phthalazinone derivatives is typically evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 2j | Phthalazinone Derivative | Various Bacteria | Potent | [9] |
| 2k | Phthalazinone Derivative | Various Bacteria | Potent | [9] |
| 5 | 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one | Dermatophytes & Cryptococcus neoformans | Remarkable | [9] |
| 16 | Phthalazine Derivative | Bacteria & Fungi | Good Inhibition | [10] |
| 18 | Phthalazine Derivative | Bacteria & Fungi | Good Inhibition | [10] |
| 20 | Phthalazine Derivative | Bacteria & Fungi | Good Inhibition | [10] |
| 26a | Phthalazine Derivative | Bacteria & Fungi | Good Inhibition | [10] |
| 33a | Phthalazine Derivative | Bacteria & Fungi | Good Inhibition | [10] |
| 4 | Phthalazine Derivative | E. coli, S. aureus, A. niger | Active | [11] |
| 14a | Phthalazine Derivative | E. coli, S. aureus, A. niger | Active | [11] |
| 15 | Phthalazine Derivative | E. coli, S. aureus, A. niger | Active | [11] |
| 18 | Phthalazine Derivative | E. coli, S. aureus, A. niger | Active | [11] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of biological activity data. Below are methodologies for key assays mentioned in this guide.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the phthalazinone derivatives and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)
This model is used to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds (phthalazinone derivatives) or the standard drug are administered orally or intraperitoneally to the rats.
-
Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 3, and 5 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The phthalazinone derivatives are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The diverse biological activities of phthalazinone derivatives underscore their potential as a valuable scaffold in drug discovery. The comparative data presented in this guide highlight the promising anticancer, anti-inflammatory, and antimicrobial properties of various substituted phthalazinones. The detailed experimental protocols and pathway diagrams provide a foundation for researchers to build upon, facilitating the rational design and development of new, more potent, and selective therapeutic agents based on the phthalazinone core. Further investigations into the structure-activity relationships and mechanisms of action will be crucial in unlocking the full therapeutic potential of this versatile class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Biological Activity of Some New Phthalazine Derivatives [journals.ekb.eg]
- 5. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel phthalazinone derivatives as topically active phosphodiesterase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Series of Phthalazine Derivatives [ejchem.journals.ekb.eg]
- 12. jpsbr.org [jpsbr.org]
Unraveling Assay Precision: A Comparative Guide to Luminol-Based Chemiluminescent Immunoassays
While 4-Hydrazinylphthalazin-1(2h)-one is not a commonly utilized reagent in mainstream bioanalytical assays, its structural analog, luminol, is a cornerstone of modern chemiluminescence immunoassays (CLIA). This guide provides a comprehensive comparison of the inter-assay and intra-assay variability of luminol-based measurements against established alternatives like the Enzyme-Linked Immunosorbent Assay (ELISA). The data presented herein is intended for researchers, scientists, and drug development professionals seeking to select the most robust and reproducible assay for their specific needs.
Chemiluminescence immunoassays are celebrated for their high sensitivity, broad dynamic range, and rapid signal generation.[1][2][3] These characteristics make them a powerful tool in various fields, including clinical diagnostics, pharmaceutical analysis, and environmental monitoring.[2][4] The underlying principle of luminol-based CLIA involves an enzyme-catalyzed reaction that produces light, where the intensity of the emitted light is proportional to the concentration of the analyte.[3][5]
Comparative Analysis of Inter-Assay and Intra-Assay Variability
The precision of an assay is a critical parameter, and it is typically assessed by determining the intra-assay and inter-assay coefficients of variation (CV). Intra-assay CV measures the reproducibility of results within the same assay run, while inter-assay CV assesses the reproducibility across different runs, often on different days or with different operators.[6] Generally, intra-assay CVs of less than 10% and inter-assay CVs of less than 15% are considered acceptable for immunoassays.[6]
Below is a summary of typical performance characteristics for luminol-based CLIA and a common alternative, ELISA.
| Parameter | Luminol-Based CLIA | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Intra-Assay Variability (%CV) | Typically < 10%[7] | Typically < 10%[7] |
| Inter-Assay Variability (%CV) | Typically < 15%[7] | Can be higher, sometimes exceeding 15%[7] |
| Sensitivity | High (femtogram to picogram range)[1][8] | Moderate (picogram to nanogram range) |
| Dynamic Range | Wide | Narrower |
| Speed | Fast (minutes)[2] | Slower (hours)[2] |
It is important to note that the actual variability of an assay can be influenced by several factors, including the specific analyte being measured, the quality of reagents, and the proficiency of the laboratory personnel.
Experimental Protocols
A detailed understanding of the experimental workflow is crucial for achieving optimal assay performance. Below are generalized protocols for a luminol-based CLIA and a standard ELISA.
Luminol-Based Chemiluminescence Immunoassay (CLIA) Protocol:
-
Coating: Microplate wells are coated with a capture antibody specific to the target analyte and incubated overnight.
-
Washing: The plate is washed to remove any unbound antibody.
-
Blocking: A blocking buffer is added to prevent non-specific binding.
-
Sample Incubation: The sample containing the analyte is added to the wells and incubated.
-
Washing: The plate is washed to remove unbound sample components.
-
Detection Antibody Incubation: A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added and incubated.
-
Washing: The plate is washed to remove unbound detection antibody.
-
Substrate Addition: A chemiluminescent substrate solution containing luminol and an enhancer is added.
-
Signal Detection: The light emission is immediately measured using a luminometer.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol:
-
Coating: Microplate wells are coated with a capture antibody and incubated.
-
Washing: The plate is washed.
-
Blocking: A blocking buffer is added.
-
Sample Incubation: The sample is added and incubated.
-
Washing: The plate is washed.
-
Detection Antibody Incubation: An enzyme-conjugated detection antibody is added and incubated.
-
Washing: The plate is washed.
-
Substrate Addition: A chromogenic substrate is added, leading to a color change.
-
Stopping the Reaction: A stop solution is added to halt the color development.
-
Signal Detection: The absorbance is measured using a microplate reader at a specific wavelength.
Visualizing the Workflow and Comparison
To better illustrate the processes and their relationship, the following diagrams are provided.
References
- 1. Chemiluminescent immunoassay technology: what does it change in autoantibody detection? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme-Linked Immunosorbent Assay versus Chemiluminescent Immunoassay: A General Overview - Global Journal of Medical Pharmaceutical and Biomedical Update [gjmpbu.org]
- 3. youtube.com [youtube.com]
- 4. xiamenbiotime.com [xiamenbiotime.com]
- 5. tulipgroup.com [tulipgroup.com]
- 6. salimetrics.com [salimetrics.com]
- 7. Accuracy and Reproducibility of a Multiplex Immunoassay Platform: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IVD 化學發光免疫分析 (CLIA/CLEIA) 開發的完整解決方案 [sigmaaldrich.com]
Critical Review: 4-Hydrazinylphthalazin-1(2h)-one - Applications and Limitations in Drug Development
For Researchers, Scientists, and Drug Development Professionals
4-Hydrazinylphthalazin-1(2h)-one, widely known as Hydralazine, is a significant molecule in medicinal chemistry. It is a cornerstone vasodilator for the management of severe hypertension and holds a place in the treatment of heart failure. Beyond its established cardiovascular applications, the phthalazinone scaffold, of which Hydralazine is a primary example, has emerged as a promising framework in the development of targeted anticancer therapies, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This guide provides a critical review of the applications and limitations of this compound, with a comparative analysis against its alternatives, supported by experimental data and detailed protocols.
Antihypertensive Application: A Comparative Analysis
Hydralazine functions as a direct-acting vasodilator, primarily relaxing arterial smooth muscle to reduce blood pressure.[1] While effective, it is often not a first-line therapy for essential hypertension due to its side effect profile and the availability of newer agents.[2] Its primary use in hypertension is in the management of hypertensive crises and in specific patient populations, such as pregnant women with pre-eclampsia.[1]
Performance Against Alternatives
Clinical data provides a basis for comparing Hydralazine with other intravenous antihypertensive agents used in emergency settings, such as Labetalol and Sodium Nitroprusside.
Table 1: Comparative Efficacy of Intravenous Antihypertensives
| Parameter | Hydralazine | Labetalol | Nitroprusside | Reference |
| Mean Arterial Pressure (MAP) Reduction | ↓ 7.8 mmHg | - | ↓ 13.6 mmHg | [3] |
| Systolic Blood Pressure (SBP) Reduction | 21.32 ± 8.08% | 18.98 ± 9.55% | - | [4] |
| Time to Target Blood Pressure | 45.80 ± 25.17 min | 72.67 ± 41.80 min | Rapid | [2] |
| Number of Doses Required | 1.72 ± 0.904 | 3.72 ± 1.782 | Continuous Infusion | [2] |
Limitations and Side Effects:
A significant limitation of Hydralazine is its side effect profile. Reflex tachycardia, palpitations, and headache are common.[5] A rare but serious side effect is drug-induced lupus erythematosus.[5]
Table 2: Frequency of Common Side Effects
| Side Effect | Hydralazine | Lisinopril | Reference |
| Headache | 25.5% | 10.1% | [6] |
| Dizziness | 9.6% | 12.0% | [6] |
| Increased Heart Rate | 10.6% | - | [6] |
| Chest Pain | 11.7% | - | [6] |
| Cough | - | 28.8% | [6] |
The choice between Hydralazine and its alternatives is often guided by the specific clinical scenario, patient comorbidities, and the desired speed and degree of blood pressure control. Newer agents like clevidipine and nicardipine are increasingly favored in some settings due to their more predictable dose-response and shorter duration of action.
Anticancer Potential: The Phthalazinone Scaffold
PARP Inhibition
PARP inhibitors are a class of targeted cancer drugs that are particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[7] The phthalazinone scaffold has been successfully utilized to develop potent PARP inhibitors. For instance, the recently developed phthalazin-1(2H)-one derivative, YCH1899, has demonstrated significant antiproliferative activity against cancer cells that have developed resistance to existing PARP inhibitors like Olaparib and Talazoparib.[8]
Table 3: Comparative IC50 Values of PARP Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Olaparib | PARP1/2 | Varies (e.g., ~1-5) | Various | [7] |
| Talazoparib | PARP1/2 | <1 | Various | [9] |
| YCH1899 | PARP | 0.89 | Olaparib-resistant | [8] |
| YCH1899 | PARP | 1.13 | Talazoparib-resistant | [8] |
VEGFR-2 Inhibition
VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[10] Inhibition of VEGFR-2 is a well-established anti-cancer strategy. Numerous phthalazine derivatives have been synthesized and shown to be potent VEGFR-2 inhibitors.
Table 4: VEGFR-2 Inhibitory Activity of Phthalazine Derivatives
| Compound | IC50 (µM) | Reference |
| Phthalazine Derivative 1 | 0.148 | [11] |
| Phthalazine Derivative 2 | 0.196 | [11] |
| Sorafenib (Reference) | ~0.08 | [10] |
| Vatalanib (Reference) | 0.02 | [11] |
The data on these derivatives strongly suggest that the this compound scaffold is a viable starting point for the design of novel and effective anticancer agents. The lack of specific data for the parent compound itself may indicate that substitutions are necessary to achieve high potency.
Experimental Protocols
Synthesis of this compound (Hydralazine)
This protocol is based on the reaction of 1-chlorophthalazine with hydrazine hydrate.
Materials:
-
1(2H)-Phthalazinone
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
Step 1: Preparation of 1-Chlorophthalazine [6]
-
In a 100-mL, 3-necked flask equipped with a temperature probe and condenser, a slurry of 1(2H)-phthalazinone (10 g, 1 mole equivalent) and phosphorus oxychloride (82.5 g, 7.7 mole equivalents) is prepared.
-
The slurry is stirred and heated to 70°C.
-
The heat source is removed, and the mixture is allowed to cool to room temperature.
-
The cooled mixture is carefully poured in portions over 500 g of ice with stirring.
-
The resulting solid, 1-chlorophthalazine, is collected by filtration.
Step 2: Synthesis of Hydralazine Free Base [6]
-
The prepared 1-chlorophthalazine is heated in a mixture with hydrazine hydrate.
-
A light yellow solid (hydralazine free base) forms in the cold solution.
-
The solid is isolated by filtration and washed with cold ethanol.
-
The product is dried to a constant mass. Typical yields are in the range of 77–80%.
Step 3: Preparation of Hydralazine Hydrochloride [6]
-
Hydralazine free base (1 part by weight) is heated in 6 to 7 parts by volume of 15% hydrochloric acid to a temperature of 70–80°C.
-
The hot solution is filtered to remove any insoluble by-products.
-
The filtrate is allowed to cool, leading to the crystallization of hydralazine hydrochloride.
PARP Inhibition Assay (Competitive Fluorescent Polarization)
This protocol is a general method for assessing the ability of a compound to inhibit PARP1/2.
Materials:
-
Purified PARP1 or PARP2 enzyme
-
Fluorescently labeled PARP inhibitor probe (e.g., based on Olaparib)
-
Assay buffer
-
Test compound (this compound or its derivatives)
-
96-well black plate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the PARP enzyme to the wells designated for the positive control and test inhibitor.
-
Add the test inhibitor dilutions to the appropriate wells.
-
Add a diluent solution to the control wells.
-
Add the fluorescently labeled PARP inhibitor probe to all wells except the blank.
-
Incubate the plate at room temperature, protected from light.
-
Read the fluorescence polarization in a plate reader. A decrease in polarization indicates displacement of the fluorescent probe by the test compound, signifying inhibition.
VEGFR-2 Kinase Assay
This is a general protocol to determine the in vitro inhibitory activity of a compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test compound
-
Detection antibody (e.g., anti-phosphotyrosine antibody)
-
96-well plate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature to allow for phosphorylation of the substrate.
-
Stop the reaction and add a detection antibody that specifically binds to the phosphorylated substrate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent or fluorescent substrate.
-
Measure the signal using a plate reader. A decrease in signal indicates inhibition of VEGFR-2 kinase activity.
Visualizations
References
- 1. Hydralazine - Wikipedia [en.wikipedia.org]
- 2. Hydralazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. longdom.org [longdom.org]
- 5. drugs.com [drugs.com]
- 6. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]
- 7. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. YCH1899, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of 4-Hydrazinylphthalazin-1(2h)-one in Complex Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the specificity of 4-Hydrazinylphthalazin-1(2h)-one, widely known as Hydralazine, against other classes of vasodilator drugs. Utilizing data from advanced proteomic and chemoproteomic techniques, this document aims to offer an objective assessment of on-target and off-target interactions in complex biological systems, providing valuable insights for drug development and research applications.
Executive Summary
Hydralazine, a direct-acting vasodilator, has a long history of clinical use for the management of hypertension. While its primary mechanism of action involves the relaxation of arterial smooth muscle, recent advancements in proteomic and chemical biology methods have enabled a deeper understanding of its molecular interactions. This guide summarizes key experimental findings that elucidate the broader specificity profile of Hydralazine and compares it with other vasodilators, namely the calcium channel blocker Nifedipine and the angiotensin-converting enzyme (ACE) inhibitor Lisinopril.
The available data suggests that while Hydralazine effectively engages its intended pathways, it also interacts with a number of off-target proteins. This contrasts with the more targeted-mechanism drugs like Lisinopril, though comprehensive, unbiased specificity data for many older drugs, including Nifedipine and Lisinopril, is less readily available in the public domain.
Comparative Analysis of Vasodilator Specificity
The following tables summarize the known on-target and off-target interactions of Hydralazine, Nifedipine, and Lisinopril. The data for Hydralazine is derived from recent, unbiased proteomic and chemoproteomic studies. The information for Nifedipine and Lisinopril is primarily based on their well-established pharmacology, with a notable lack of publicly available, large-scale, unbiased off-target profiling studies using similar advanced techniques.
Table 1: Comparison of On-Target and Off-Target Interactions
| Drug Class | Representative Drug | Primary On-Target(s) | Documented Off-Target(s) / Additional Binding Partners |
| Direct Vasodilator | This compound (Hydralazine) | Interference with IP3-mediated Ca2+ release from sarcoplasmic reticulum in arterial smooth muscle | - Protein Kinase A (PKA) catalytic subunit- Aldehyde Oxidase (ADO)- Prolyl hydroxylases |
| Calcium Channel Blocker (Dihydropyridine) | Nifedipine | L-type calcium channels in vascular smooth muscle | Limited systematic data available; known to affect other types of calcium channels at higher concentrations. |
| ACE Inhibitor | Lisinopril | Angiotensin-Converting Enzyme (ACE) | Limited systematic data available; known to have effects on the kallikrein-kinin system. |
Experimental Data and Methodologies
The determination of a drug's specificity in a complex biological matrix requires sophisticated and unbiased techniques. This section details the experimental protocols for the key methods used to generate the data presented in this guide.
Thermal Proteome Profiling (TPP) for Hydralazine Target Identification
Objective: To identify the direct molecular targets of Hydralazine in an unbiased manner within a complex proteome.
Methodology:
-
Cell/Organism Culture and Treatment: C. elegans were cultured under standard conditions and treated with either Hydralazine or a vehicle control.
-
Thermal Challenge: The treated organisms were divided into aliquots and heated to a range of temperatures (e.g., 37°C to 65°C) to induce protein denaturation.
-
Protein Extraction: Soluble proteins were extracted from the heated samples, while denatured and aggregated proteins were removed by centrifugation.
-
Sample Preparation for Mass Spectrometry: The soluble protein fractions were digested into peptides, which were then labeled with isobaric mass tags (e.g., TMT10-plex).
-
LC-MS/MS Analysis: The labeled peptides were combined and analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of each protein at different temperatures was quantified. A shift in the melting curve of a protein in the presence of Hydralazine indicates a direct or indirect interaction. A positive shift (increased thermal stability) is often indicative of direct binding.
Key Findings for Hydralazine: This technique identified the catalytic subunit of Protein Kinase A (PKA) as a direct target of Hydralazine, as evidenced by its increased thermal stability in the presence of the drug.
Experimental Workflow for Thermal Proteome Profiling (TPP)
Caption: Workflow for Thermal Proteome Profiling (TPP) to identify drug targets.
Chemoproteomic Profiling of Hydralazine using a Chemical Probe
Objective: To identify protein targets of Hydralazine in a native biological context using an alkyne-tagged chemical probe.
Methodology:
-
Probe Synthesis: A chemical probe, 'HYZyne', was synthesized by appending an alkyne functionality to the Hydralazine molecule at a position that does not disrupt its core pharmacophore.
-
In Situ Labeling: Biological samples (e.g., cell lysates or tissue homogenates) were treated with HYZyne to allow for covalent modification of target proteins.
-
Click Chemistry: A reporter tag, such as biotin-azide, was attached to the alkyne-modified proteins via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Enrichment of Labeled Proteins: Biotinylated proteins were enriched from the complex mixture using streptavidin-coated beads.
-
On-Bead Digestion and Mass Spectrometry: The enriched proteins were digested into peptides while still bound to the beads, and the resulting peptides were analyzed by LC-MS/MS for protein identification and quantification.
-
Data Analysis: Proteins that were significantly enriched in the HYZyne-treated samples compared to controls were identified as potential targets.
Key Findings for Hydralazine: This approach identified Aldehyde Oxidase (ADO) as a high-occupancy target of Hydralazine in heart tissue.
Chemoproteomics Workflow for Hydralazine Target Identification
Caption: Chemoproteomics workflow using a chemical probe to identify drug targets.
Signaling Pathways and Drug Action
The following diagrams illustrate the established and newly discovered signaling pathways affected by Hydralazine.
Established Vasodilation Pathway of Hydralazine
Caption: Hydralazine's primary mechanism of action in promoting vasodilation.
Newly Identified Hydralazine-PKA Signaling Axis
Caption: Novel signaling pathway of Hydralazine involving direct interaction with PKA.
Conclusion and Future Directions
The application of modern, unbiased techniques such as Thermal Proteome Profiling and chemoproteomics has begun to unravel the complex pharmacology of established drugs like Hydralazine. These methods have revealed novel, therapeutically relevant targets such as PKA and ADO, which may contribute to both its efficacy and its side-effect profile.
A significant gap in the current knowledge is the lack of comparable, publicly available, large-scale specificity data for many other widely used antihypertensive agents, including Nifedipine and Lisinopril. To build a more complete and objective understanding of the relative specificity of these different drug classes, future research should focus on:
-
Systematic, head-to-head comparative studies using TPP, CETSA, and/or affinity chromatography-mass spectrometry to profile Hydralazine alongside other vasodilators in relevant human cell lines and tissues.
-
Development and application of chemical probes for other classes of vasodilators to enable chemoproteomic profiling of their on- and off-target interactions.
-
Integration of specificity data with clinical outcomes to better understand the contribution of off-target effects to both therapeutic benefits and adverse drug reactions.
By pursuing these avenues of research, the scientific and drug development communities can move towards a more nuanced understanding of drug action, ultimately leading to the development of safer and more effective therapies.
A Comparative Guide to a Cross-Laboratory Validated Protocol for 4-Hydrazinylphthalazin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a proposed experimental protocol for the synthesis and analysis of 4-Hydrazinylphthalazin-1(2H)-one. In the absence of publicly available cross-laboratory validation data for a specific protocol for this compound, this document presents a robust, hypothetical protocol based on established chemical principles for similar molecules, such as the registered drug hydralazine. Furthermore, it outlines a framework for a cross-laboratory validation study, complete with illustrative data, to demonstrate the protocol's expected performance and reliability.
Introduction
This compound is a heterocyclic compound belonging to the phthalazinone class. Molecules in this class are known for their diverse biological activities, including vasodilation, making them subjects of interest in medicinal chemistry and drug development.[1][2][3][4] The development of a reliable and reproducible experimental protocol is crucial for the consistent synthesis and evaluation of this and related compounds. This guide details a proposed protocol and compares its analytical performance metrics as they would appear in a formal cross-laboratory validation.
Proposed Experimental Protocols
The following protocols for synthesis and analysis are based on established methods for related phthalazinone derivatives.[5][6][7][8]
Protocol 1: Synthesis of this compound
This protocol describes a two-step, one-pot synthesis from 2-acylbenzoic acids.
Materials:
-
2-Acylbenzoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Hydrazine hydrate
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Activation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve 2-acylbenzoic acid in anhydrous THF. Add 1,1'-Carbonyldiimidazole (CDI) portion-wise while stirring. The reaction progress can be monitored by in-situ Infrared (IR) spectroscopy.
-
Hydrazinolysis: Once the formation of the acylimidazole intermediate is complete, slowly add an aqueous solution of hydrazine hydrate to the reaction mixture.
-
Cyclization and Precipitation: Stir the mixture at room temperature. The phthalazinone product will precipitate out of the solution.
-
Isolation and Purification: Filter the precipitate and wash with cold methanol. To form the hydrochloride salt for improved stability, the free base can be re-suspended in methanol and treated with hydrochloric acid. The final product is then filtered, washed, and dried under vacuum.
Protocol 2: Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Cross-Laboratory Validation Framework
To ensure the robustness and reproducibility of the analytical protocol, a cross-laboratory validation should be performed.[9][10][11] This involves comparing results from different laboratories using the same protocol, samples, and standards.
Key Validation Parameters:
-
Accuracy: The closeness of the measured value to the true value.
-
Precision (Repeatability and Reproducibility): The degree of agreement among a series of measurements.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Data Presentation: Illustrative Cross-Laboratory Validation Results
The following tables present plausible data from a hypothetical three-laboratory validation study of the HPLC protocol.
Table 1: Comparison of Accuracy and Precision
| Laboratory | Sample Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Accuracy (%) | Precision (RSD, %) |
| Lab A | 10.0 | 9.95 | 99.5 | 1.2 |
| 50.0 | 50.3 | 100.6 | 0.9 | |
| 100.0 | 99.8 | 99.8 | 0.7 | |
| Lab B | 10.0 | 10.1 | 101.0 | 1.5 |
| 50.0 | 49.7 | 99.4 | 1.1 | |
| 100.0 | 100.5 | 100.5 | 0.9 | |
| Lab C | 10.0 | 9.8 | 98.0 | 1.8 |
| 50.0 | 50.8 | 101.6 | 1.3 | |
| 100.0 | 100.2 | 100.2 | 1.0 | |
| Inter-Lab | 10.0 | 9.95 | 99.5 | 1.6 |
| 50.0 | 50.27 | 100.5 | 1.2 | |
| 100.0 | 100.17 | 100.2 | 1.0 |
Table 2: Comparison of Linearity, LOD, and LOQ
| Laboratory | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| Lab A | 0.9995 | 0.05 | 0.15 |
| Lab B | 0.9992 | 0.06 | 0.18 |
| Lab C | 0.9996 | 0.05 | 0.16 |
| Consensus | > 0.999 | ~0.05 | ~0.16 |
Comparison with Alternative Analytical Methods
While HPLC is a common and reliable method, other techniques can be used for the analysis of this compound.
Table 3: Comparison of Analytical Methodologies
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV detection. | High specificity, sensitivity, and can quantify impurities. | Requires specialized equipment and trained personnel. |
| Titration | Acid-base titration of the basic hydrazine group. | Simple, inexpensive, and does not require sophisticated equipment. | Lacks specificity and is less sensitive than HPLC. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry. | Extremely high sensitivity and specificity; structural information. | High cost of equipment and maintenance; complex method development. |
Visualizations
Experimental and Validation Workflows
The following diagrams illustrate the proposed experimental workflow for synthesis and analysis, and the logical flow of a cross-laboratory validation process.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. longdom.org [longdom.org]
- 3. jpsbr.org [jpsbr.org]
- 4. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of some new 4-(2,4-dimethyl-phenyl)-2H-phthalazinone derivatives [journals.ekb.eg]
- 6. bu.edu.eg [bu.edu.eg]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaguru.co [pharmaguru.co]
Cost-effectiveness analysis of 4-Hydrazinylphthalazin-1(2h)-one compared to other detection reagents
In the landscape of sensitive detection methodologies, chemiluminescence stands out for its low background, high signal-to-noise ratio, and broad dynamic range. For researchers, scientists, and drug development professionals, the choice of a chemiluminescent reagent is a critical decision that balances performance with budgetary constraints. This guide provides a comprehensive cost-effectiveness analysis of 4-Hydrazinylphthalazin-1(2h)-one, also known as Hydralazine, compared to other widely used detection reagents, including Luminol, Acridinium esters, and 1,2-Dioxetane substrates.
Executive Summary
This compound (Hydralazine) emerges as a potentially cost-effective alternative in chemiluminescence-based detection assays. While Luminol has long been a staple due to its affordability, and Acridinium esters and 1,2-Dioxetanes offer superior sensitivity at a higher cost, Hydralazine presents a compelling middle ground. This guide will delve into the quantitative performance data, detailed experimental protocols, and the underlying signaling pathways to provide a clear comparison for informed decision-making.
Data Presentation: A Quantitative Comparison of Detection Reagents
The following table summarizes the key performance indicators and approximate costs of this compound and its main competitors. The data has been compiled from various sources and should be considered as a general guide. Prices are based on analytical grade reagents and may vary between suppliers and purchase volumes.
| Feature | This compound (Hydralazine) | Luminol | Acridinium Esters | 1,2-Dioxetanes |
| Detection Principle | Chemiluminescence | Chemiluminescence | Direct Chemiluminescence | Chemiluminescence |
| Enzyme System | Horseradish Peroxidase (HRP) | Horseradish Peroxidase (HRP) | None (Direct Label) | Alkaline Phosphatase (AP) |
| Approx. Cost per Gram | $13.64 - $259.80[1][2] | ~$1.90[3] | >$500,000 (per mg)[4] | Varies by substrate |
| Approx. Price Range | $55/100mg, $129.90/25g, $341/5g[1][5] | $95/50g[3] | ~$503/1mg[4] | Varies |
| Emission Wavelength | ~425 nm (estimated) | ~425 nm[3][4] | ~430 nm[1][4] | ~470 nm[6][7][8] |
| Signal Duration | Moderate | Short to Moderate | Flash (seconds) | Glow (hours)[6] |
| Relative Sensitivity | Good | Good | Very High[5] | High to Very High[7][9] |
| Working Solution Stability | Moderate | Low to Moderate | Low (hydrolysis sensitive)[4][10] | Good |
Note: The cost per gram for Hydralazine shows a wide range due to varying purity and supplier pricing. The price for Acridinium esters is exceptionally high due to their complex synthesis and high performance. The cost of 1,2-Dioxetane substrates is highly variable depending on the specific derivative and supplier.
Experimental Protocols
To provide a framework for comparison, the following are generalized protocols for a chemiluminescent immunoassay (CLIA). These protocols can be adapted for specific applications.
General Chemiluminescent Immunoassay (CLIA) Protocol
This protocol outlines a standard sandwich ELISA format with chemiluminescent detection.
dot
Caption: General workflow for a sandwich chemiluminescent immunoassay (CLIA).
Substrate-Specific Protocols:
-
This compound (Hydralazine) / Luminol Protocol (HRP-based):
-
Substrate Preparation: Prepare a working solution containing Hydralazine or Luminol, an enhancer (e.g., p-iodophenol), and a stable peroxide solution (e.g., hydrogen peroxide) in a suitable buffer (e.g., Tris or PBS, pH 8.0-9.5).
-
Detection: After the final wash step, add the substrate solution to each well. Incubate for 1-5 minutes at room temperature. Measure the light output immediately using a luminometer. The signal is relatively short-lived.
-
-
Acridinium Ester Protocol (Direct Chemiluminescence):
-
Detection Antibody: The detection antibody is directly labeled with an Acridinium ester.
-
Trigger Solution: Prepare two trigger solutions. Trigger Solution 1 typically contains hydrogen peroxide in an acidic buffer, and Trigger Solution 2 contains a strong base (e.g., NaOH).
-
Detection: Inject Trigger Solution 1 followed by Trigger Solution 2 into the well immediately before reading in the luminometer. The light emission is a rapid flash.
-
-
1,2-Dioxetane Protocol (AP-based):
-
Enzyme Conjugate: Use a secondary antibody or streptavidin conjugated to Alkaline Phosphatase (AP).
-
Substrate: Use a commercially available 1,2-Dioxetane substrate solution.
-
Detection: Add the substrate solution to each well. Incubate for 5-30 minutes at room temperature to allow the signal to develop. The "glow" luminescence can be measured at multiple time points.
-
Signaling Pathways and Mechanisms
The chemiluminescent signal is generated through distinct chemical reactions, often involving enzymatic catalysis. Understanding these pathways is crucial for optimizing assay conditions.
Horseradish Peroxidase (HRP) Mediated Pathway (Hydralazine and Luminol)
In this pathway, HRP catalyzes the oxidation of the substrate (Hydralazine or Luminol) by hydrogen peroxide. This reaction produces an unstable, electronically excited intermediate that emits light upon decaying to its ground state.
Caption: Simplified signaling pathway for AP-mediated chemiluminescence.
Direct Chemiluminescence Pathway (Acridinium Esters)
Acridinium esters do not require an enzyme. The addition of an oxidant (hydrogen peroxide) and a strong base triggers a chemical reaction that produces an excited N-methylacridone, which then emits light.
dot
Caption: Simplified pathway for direct chemiluminescence of Acridinium esters.
Conclusion and Recommendations
The choice of a chemiluminescent detection reagent is a multifaceted decision.
-
For high-throughput screening and routine assays where cost is a primary concern, Luminol remains a viable option. Its performance is adequate for many applications, though its signal duration and stability can be limiting.
-
This compound (Hydralazine) presents a promising cost-effective alternative to Luminol. With a potentially similar or slightly higher cost, it may offer improved performance characteristics, although more direct comparative studies are needed to fully elucidate its advantages. Its use in analytical chemistry suggests good potential for sensitive detection.
-
For assays requiring the highest sensitivity and where budget is less of a constraint, Acridinium esters and 1,2-Dioxetanes are the reagents of choice. Acridinium esters offer rapid, high-intensity signals ideal for automated systems, while 1,2-Dioxetanes provide sustained "glow" luminescence suitable for applications requiring longer signal stability and imaging.
Researchers are encouraged to perform pilot experiments to validate the performance of these reagents in their specific assay systems. By carefully considering the trade-offs between cost and performance, laboratories can select the most appropriate detection reagent to meet their scientific and budgetary goals.
References
- 1. The maximum emission wavelength of acridinium ester direct chemiluminescence is 430nm - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. Computational Insights on the Mechanism of the Chemiluminescence Reaction of New Group of Chemiluminogens—10-Methyl-9-thiophenoxycarbonylacridinium Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The difference between luminol and acridinium ester in chemiluminescence applications [vacutaineradditives.com]
- 5. The difference between acridinium ester and luminol in chemiluminescence [vacutaineradditives.com]
- 6. Chemiluminescent immunodetection protocols with 1,2-dioxetane substrates. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2-dioxetanes: novel chemiluminescent enzyme substrates. Applications to immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemiluminescence Immunoassay (CLIA) -AMPPD & Alkaline Phosphatase (ALP) [agappe.com]
- 9. Detection Methods Using Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of acridinium ester-labelled streptavidin in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Hydrazinylphthalazin-1(2h)-one: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-hydrazinylphthalazin-1(2h)-one, a compound commonly known as hydralazine. This procedural guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.
Introduction to Safe Disposal
This compound (Hydralazine) is classified as a hazardous chemical. Improper disposal can pose significant risks to human health and the environment. All disposal procedures must adhere to federal, state, and local regulations. The primary recommended method of disposal for this compound is incineration at a licensed hazardous waste facility. For laboratory settings, chemical degradation methods can be employed to neutralize small quantities of waste prior to disposal, minimizing environmental impact.
Personal Protective Equipment (PPE)
Before handling this compound waste, all personnel must be equipped with the following personal protective equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if handling powders or creating aerosols.
Disposal Methods
Two primary methods are recommended for the disposal of this compound waste: licensed incineration and chemical degradation.
Licensed Incineration (Preferred Method)
Incineration at a licensed hazardous waste facility is the most effective and compliant method for disposing of bulk quantities of this compound.
Procedure:
-
Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound" or "Hydralazine."
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Arrangement for Pickup: Contact a licensed hazardous waste disposal company to arrange for pickup and transport to an approved incineration facility.
Chemical Degradation in the Laboratory (for small quantities)
For small amounts of aqueous waste containing this compound, chemical degradation can be performed to render the waste non-hazardous before disposal down the sanitary sewer system. Two potential methods are alkaline hydrolysis and oxidation.
Important Note: Before proceeding with any chemical degradation, it is crucial to consult your institution's Environmental Health and Safety (EHS) office for approval and guidance.
Quantitative Data for Disposal Procedures
The following table summarizes key quantitative parameters for the chemical degradation of this compound waste.
| Parameter | Alkaline Hydrolysis | Oxidation with Sodium Hypochlorite |
| Target Waste | Aqueous solutions of this compound | Aqueous solutions of this compound |
| Reagent | Sodium Hydroxide (NaOH) | Sodium Hypochlorite (NaOCl) solution (bleach) |
| Reagent Concentration | 1 M NaOH solution | 5-10% excess of active chlorine |
| Reaction pH | ≥ 12 | 9-11 |
| Temperature | Room Temperature (can be heated to 50°C to accelerate) | Room Temperature |
| Reaction Time | Several hours to 24 hours (monitor for completion) | 1-2 hours (monitor for completion) |
| Neutralization Agent | Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Sodium bisulfite or sodium thiosulfate solution |
| Final pH for Disposal | 6.0 - 8.0 | 6.0 - 8.0 |
Detailed Experimental Protocols
Protocol for Alkaline Hydrolysis
This protocol is designed for the degradation of small volumes of aqueous waste containing this compound. Studies on the related compound dihydralazine have shown complete degradation in 1 M NaOH[1][2].
Materials:
-
Waste solution containing this compound
-
1 M Sodium Hydroxide (NaOH) solution
-
Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., beaker, flask)
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: In a well-ventilated fume hood, place the aqueous waste solution in a suitable reaction vessel with a stir bar.
-
Alkalinization: While stirring, slowly add 1 M NaOH solution to the waste until the pH is ≥ 12.
-
Degradation: Continue stirring the solution at room temperature for at least 24 hours. To accelerate the process, the solution can be gently heated to 50°C. Monitor the degradation by a suitable analytical method if available (e.g., HPLC-UV).
-
Neutralization: After confirming degradation, slowly add dilute HCl or H₂SO₄ to neutralize the solution to a pH between 6.0 and 8.0.
-
Disposal: Once neutralized, the solution can be flushed down the sanitary sewer with copious amounts of water, in accordance with local regulations.
Protocol for Oxidation with Sodium Hypochlorite
Oxidation with hypochlorite is a common method for treating hydrazine-containing waste. This process should be performed with caution due to the potential for off-gassing.
Materials:
-
Waste solution containing this compound
-
Sodium Hypochlorite (NaOCl) solution (household bleach, typically 5-6% active chlorine)
-
Sodium bisulfite or sodium thiosulfate solution
-
Dilute Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate reaction vessel
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: In a well-ventilated fume hood, place the aqueous waste solution in a suitable reaction vessel with a stir bar.
-
pH Adjustment: Adjust the pH of the waste solution to between 9 and 11 using dilute NaOH or HCl as needed.
-
Oxidation: Slowly add the sodium hypochlorite solution to the stirring waste solution. A 5-10% excess of active chlorine is recommended. The reaction may be exothermic.
-
Reaction Time: Allow the mixture to stir for 1-2 hours at room temperature.
-
Quenching Excess Oxidant: Add a solution of sodium bisulfite or sodium thiosulfate to quench any remaining hypochlorite. Test for the absence of oxidant using potassium iodide-starch paper.
-
Final pH Adjustment: Neutralize the final solution to a pH between 6.0 and 8.0 with dilute HCl or NaOH.
-
Disposal: The neutralized solution can be disposed of down the drain with plenty of water, as permitted by local regulations.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Conclusion
The safe and compliant disposal of this compound is paramount for laboratory safety and environmental protection. While licensed incineration remains the preferred method for bulk quantities, chemical degradation offers a viable option for small-scale aqueous waste generated in a laboratory setting. Adherence to the protocols outlined in this guide, in conjunction with institutional EHS approval, will ensure the responsible management of this hazardous compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Hydrazinylphthalazin-1(2h)-one
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 4-Hydrazinylphthalazin-1(2h)-one. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.
Essential Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health risks. It is classified as toxic if swallowed and is suspected of causing cancer, as well as damaging fertility or the unborn child. The following table summarizes the key hazard information.
| Hazard Classification | Description |
| Acute Oral Toxicity | Toxic if swallowed. |
| Carcinogenicity | Suspected of causing cancer. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. |
| Occupational Exposure Limits | No specific occupational exposure limits (e.g., TLV, PEL) have been established for this compound in publicly available resources. In the absence of defined limits, exposure should be minimized to the lowest achievable level. |
Operational Plan: Step-by-Step Handling Procedures
To ensure the safe handling of this compound, the following operational procedures must be strictly followed.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All work with this compound must be conducted in a well-ventilated area. A certified chemical fume hood is required for all procedures that may generate dust or aerosols.
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times when handling the compound.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.
Handling and Storage
-
Avoid Dust Formation: Handle the solid compound carefully to avoid the generation of dust.
-
Weighing: If weighing the solid, do so in a fume hood or a balance enclosure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
Emergency Procedures
-
In case of Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
In case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan: Safe Waste Management
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Collect all solid this compound waste, including contaminated personal protective equipment (gloves, etc.), in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container.
Labeling and Storage of Waste
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep waste containers securely sealed when not in use.
-
Store waste containers in a designated secondary containment area that is well-ventilated and away from general laboratory traffic.
Final Disposal
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of toxic and potentially carcinogenic materials. Do not dispose of this chemical down the drain or in the regular trash.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
